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  • Product: 4-chloro-5-methylpyrimidine-2-carbonitrile
  • CAS: 955112-51-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile

Abstract: 4-chloro-5-methylpyrimidine-2-carbonitrile is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. This guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-chloro-5-methylpyrimidine-2-carbonitrile is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. This guide provides a comprehensive overview of the principal synthetic pathway, detailing the chemical rationale, step-by-step protocols, and critical process parameters. It is intended for an audience of researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction and Strategic Importance

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The specific substitution pattern of 4-chloro-5-methylpyrimidine-2-carbonitrile makes it a highly valuable and versatile building block. The chloro group at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, or thiol moieties. The nitrile group at the 2-position and the methyl group at the 5-position are crucial for modulating the electronic properties and steric profile of the final molecule, often contributing to target-specific binding and desired pharmacokinetic properties.

Given its utility, a robust and scalable synthesis is paramount. The most prevalent and industrially viable approach involves a multi-step sequence starting from readily available precursors. This guide will focus on the deconstruction and detailed execution of this primary pathway.

Primary Synthesis Pathway: A Step-by-Step Analysis

The most common and well-documented synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile proceeds through a two-step sequence starting from the corresponding 4-hydroxy pyrimidine precursor. This pathway is favored for its reliability and use of standard, well-understood chemical transformations.

Logical Flow of the Primary Synthesis Pathway

Synthesis_Pathway A Precursor: 4-hydroxy-5-methyl- pyrimidine-2-carbonitrile B Target Molecule: 4-chloro-5-methyl- pyrimidine-2-carbonitrile A->B  Chlorination  Reagent: POCl₃ (Phosphorus Oxychloride)  Catalyst/Base: Organic Base (e.g., Pyridine, DIEA)  Condition: Reflux

Caption: Core chlorination step for the target molecule synthesis.

Step 1: Synthesis of 4-hydroxy-5-methylpyrimidine-2-carbonitrile (Precursor)

The synthesis of the pyrimidine ring itself is a foundational step. While various methods exist for pyrimidine construction, a common approach for this specific precursor involves the condensation of a three-carbon unit with a nitrogen-containing fragment like urea or thiourea.[1][3][4]

  • Principle and Rationale: This reaction is a classic example of a Biginelli-type or similar cyclocondensation reaction. It involves the formation of a dihydropyrimidine intermediate which subsequently oxidizes to the aromatic pyrimidine ring. The choice of starting materials is dictated by the desired substitution pattern on the final pyrimidine ring.

  • Experimental Protocol (Illustrative):

    • To a stirred solution of an appropriate 1,3-dicarbonyl equivalent and a nitrile-containing fragment in a suitable solvent (e.g., ethanol), add a nitrogen source such as urea or thiourea.

    • An acid or base catalyst is often employed to facilitate the condensation and cyclization steps.

    • The reaction mixture is typically heated to reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.

Step 2: Chlorination of 4-hydroxy-5-methylpyrimidine-2-carbonitrile

This is the critical transformation to install the reactive chloro group. The conversion of a hydroxyl group on a heteroaromatic ring to a chloride is a standard procedure, most effectively achieved using phosphorus oxychloride (POCl₃).[5][6][7]

  • Principle and Rationale: The hydroxyl group of the pyrimidine exists in tautomeric equilibrium with its keto form (a pyrimidone). Neither is a good leaving group. Phosphorus oxychloride acts as both the chlorinating agent and a dehydrating agent. The reaction mechanism involves the initial phosphorylation of the hydroxyl/keto oxygen, converting it into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C4 position displaces the phosphate group, yielding the desired 4-chloro product. The use of an organic base, such as pyridine or N,N-diisopropylethylamine (DIEA), is often included to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the reaction to completion.[5]

  • Detailed Experimental Protocol:

    • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus must be dry, as POCl₃ reacts violently with water.

    • Charging Reagents: To the flask, add 4-hydroxy-5-methylpyrimidine-2-carbonitrile (1.0 eq).

    • Solvent/Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents), which often serves as both the reagent and the solvent. In some procedures, a high-boiling inert solvent may be used.

    • Base Addition: If required, add a catalytic or stoichiometric amount of an organic base like pyridine or DIEA (e.g., 0.1 to 1.1 equivalents).

    • Reaction: Heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 2-16 hours.[8] Reaction progress should be monitored by TLC or LC-MS.

    • Work-up: After cooling the reaction mixture to room temperature, the excess POCl₃ must be quenched. This is a highly exothermic and hazardous step. The reaction mixture is slowly and carefully added to a stirred beaker of crushed ice and water.

    • Neutralization & Extraction: The acidic aqueous solution is then neutralized with a base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

    • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is typically purified by column chromatography on silica gel or by recrystallization to yield pure 4-chloro-5-methylpyrimidine-2-carbonitrile.

  • Trustworthiness & Self-Validation:

    • In-Process Controls: The reaction can be monitored by TLC, observing the disappearance of the more polar starting material and the appearance of the less polar product spot. LC-MS can be used for definitive confirmation of product formation by checking for the correct mass-to-charge ratio.

    • Product Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Quantitative Data and Process Parameters

ParameterValue / ConditionRationale / Comment
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective for converting heteroaromatic hydroxyls to chlorides.[9]
Equivalents of POCl₃ 5 - 10 eq. (or as solvent)A large excess is used to drive the reaction to completion.
Base (Optional) Pyridine, DIEANeutralizes in-situ generated HCl, preventing side reactions.
Temperature Reflux (approx. 106 °C)Provides the necessary activation energy for the reaction.
Reaction Time 2 - 16 hoursDependent on substrate reactivity and scale. Monitor by TLC/LC-MS.
Work-up Procedure Slow quench into ice-waterCRITICAL SAFETY STEP. Highly exothermic.
Purification Recrystallization / ChromatographyTo remove residual starting material and reaction byproducts.

Safety and Handling Considerations

  • Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.

  • Quenching: The quenching of excess POCl₃ is the most hazardous part of the procedure. The addition of the reaction mixture to ice/water must be done slowly and in small portions to control the highly exothermic reaction and the release of HCl gas.

  • Neutralization: The neutralization step with a base like sodium bicarbonate will produce significant amounts of CO₂ gas, which must be allowed to vent to prevent pressure build-up.

Conclusion

The synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile via chlorination of its 4-hydroxy precursor with phosphorus oxychloride is a robust and well-established method. The key to a successful and safe execution of this synthesis lies in the careful control of reaction conditions, particularly during the highly exothermic work-up procedure. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably produce this critical intermediate for application in drug discovery and development programs.

References

  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

  • Kalogirou, A. S. et al. (2021). Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). Molbank.
  • Synthesis of Pyrimidine Derivatives. (n.d.). Scribd. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available at: [Link]

  • POCl3 -PCl5 mixture: A robust chlorinating agent. (n.d.). Academia.edu. Available at: [Link]

  • Synthesis of Pyrimidine Derivatives. (n.d.). Scribd. Available at: [Link]

  • Wang, H. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC. Available at: [Link]

  • Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Wang, H. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Asian Journal of Chemistry. (2018). Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Available at: [Link]

  • Process for the preparation of 2-cyanoimidazole compounds. (2018). European Patent Office. Available at: [Link]

  • Green and Facile Synthesis of Pyrimidine Derivatives using Chloride Chloride-urea Mixture as a Deep Eutectic Solvent or Cerium (IV) Ammonium Nitrate. (2019). Bentham Science. Available at: [Link]

  • Aher, J. S. et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-chloro-5-methylpyrimidine-2-carbonitrile

Introduction Substituted pyrimidines are fundamental heterocyclic scaffolds that form the structural core of numerous biologically active compounds, including several FDA-approved drugs.[1] Their importance in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyrimidines are fundamental heterocyclic scaffolds that form the structural core of numerous biologically active compounds, including several FDA-approved drugs.[1] Their importance in medicinal chemistry and materials science is well-established, driving continuous research into the synthesis and characterization of novel derivatives.[2] This guide focuses on 4-chloro-5-methylpyrimidine-2-carbonitrile, a member of this vital class of molecules.

The strategic placement of a chloro substituent at the C4 position, a methyl group at C5, and a nitrile group at C2 creates a molecule with significant potential as a versatile building block. The chloro atom serves as a reactive handle for nucleophilic substitution, while the nitrile and methyl groups modulate the electronic properties and steric profile of the pyrimidine ring.[3] This document provides a detailed examination of the known and predicted physicochemical properties of this compound, offering a technical resource for researchers in drug discovery, chemical synthesis, and materials development. We will delve into its structural identity, core physical properties, methods for analytical characterization, and crucial insights into its reactivity and safe handling.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section outlines the core structural and naming conventions for 4-chloro-5-methylpyrimidine-2-carbonitrile.

The molecule consists of a pyrimidine ring substituted at position 4 with a chlorine atom, at position 5 with a methyl group, and at position 2 with a cyano (nitrile) group.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 4-chloro-5-methylpyrimidine-2-carbonitrile PubChemLite[4]
CAS Number Not available N/A
Molecular Formula C₆H₄ClN₃ PubChemLite[4]
Molecular Weight 153.57 g/mol (Calculated)
Monoisotopic Mass 153.00937 Da PubChemLite[4]
Canonical SMILES CC1=CN=C(N=C1Cl)C#N PubChemLite[4]
InChI InChI=1S/C6H4ClN3/c1-4-3-9-5(2-8)10-6(4)7/h3H,1H3 PubChemLite[4]

| InChIKey | OKUUJHUTIOTAHI-UHFFFAOYSA-N | PubChemLite[4] |

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can summarize its predicted properties and infer others based on its structure and data from analogous compounds.[4]

Table 2: Summary of Physicochemical Properties

Property Value / Expected Behavior Notes
Physical State Expected to be a solid at room temperature. Based on substituted pyrimidine analogues.
Melting Point No experimental data available. Closely related compounds like 4-chloro-2-methylpyrimidine melt at 55-59 °C[5], while more complex structures can have much higher melting points.[6]
Boiling Point Not available; likely to decompose upon heating. Common for highly functionalized heterocyclic compounds.
Solubility Predicted: Slightly soluble in water; soluble in polar aprotic organic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., Dichloromethane). The polar nitrile and pyrimidine nitrogens suggest solubility in polar solvents. For reference, 4-amino-2-methylpyrimidine-5-carbonitrile is soluble in DMSO, ethanol, and methanol.[7]

| XLogP3 (Predicted) | 1.6 | This value suggests moderate lipophilicity and a good likelihood of membrane permeability.[4] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-chloro-5-methylpyrimidine-2-carbonitrile is paramount for its use in further applications. A multi-technique approach is recommended.

3.1 Analytical Workflow

A logical workflow ensures comprehensive characterization, from structural confirmation to purity assessment.

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification MS Mass Spectrometry (MS) Confirm Molecular Weight HPLC HPLC-UV Assess Purity (%) MS->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework NMR->HPLC IR Infrared (IR) Spectroscopy Identify Functional Groups EA Elemental Analysis Confirm Elemental Composition HPLC->EA Sample Synthesized Sample (4-chloro-5-methylpyrimidine-2-carbonitrile) Sample->MS Sample->NMR Sample->IR

Caption: Recommended analytical workflow for compound characterization.

3.2 Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

Expert Insight: The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The M+ peak (corresponding to ³⁵Cl) and the M+2 peak (corresponding to ³⁷Cl) will appear in an approximate 3:1 ratio of intensities, which is a definitive confirmation of a single chlorine atom in the molecule.

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 154.01665 124.7
[M+Na]⁺ 175.99859 137.2
[M-H]⁻ 152.00209 125.4
[M]⁺ 153.00882 121.6

Data sourced from PubChemLite, calculated using CCSbase.[4]

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • ~ 8.7 ppm (singlet, 1H): This signal corresponds to the single aromatic proton at the C6 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effects of the adjacent ring nitrogens.

  • ~ 2.6 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group at the C5 position.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The spectrum is expected to show 6 distinct signals corresponding to the six carbon atoms in the molecule.

  • ~ 160-170 ppm: Quaternary carbons C2 and C4, highly deshielded by adjacent heteroatoms (N, Cl).

  • ~ 155 ppm: Aromatic CH carbon (C6).

  • ~ 115-125 ppm: Quaternary carbon C5 and the nitrile carbon (C≡N).

  • ~ 15-20 ppm: Methyl carbon (-CH₃).

  • Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for less soluble samples.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition.

3.4 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • 2240-2220 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.

  • 1600-1450 cm⁻¹: Multiple absorptions due to C=C and C=N stretching vibrations within the pyrimidine ring.

  • 1400-1350 cm⁻¹: C-H bending vibrations of the methyl group.

  • 850-750 cm⁻¹: C-Cl stretching vibration.

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample. The resulting spectrum will have the background automatically subtracted.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Stability, Handling, and Reactivity Insights
4.1 Stability and Storage

Based on safety data for related chloropyrimidines, 4-chloro-5-methylpyrimidine-2-carbonitrile should be handled as a stable compound under standard laboratory conditions but with specific storage requirements to ensure its integrity.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential hydrolysis from atmospheric moisture.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

4.2 Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound is the reactivity of the C4-chloro group. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nitrile group at the C2 position. Consequently, the carbon atom at the C4 position is highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.[10] This reactivity makes the compound an excellent precursor for synthesizing a wide array of 4-substituted pyrimidine derivatives.

Caption: SNAr reaction at the C4 position of the pyrimidine ring.

4.3 Safety and Toxicology

No specific toxicological data exists for 4-chloro-5-methylpyrimidine-2-carbonitrile. However, data from structurally similar compounds provide a strong basis for a precautionary safety assessment. Analogous chloropyrimidine and cyanopyrimidine compounds are consistently classified with the following hazards.[11][12]

Table 4: Inferred GHS Hazard Classifications

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed
Acute Toxicity, Dermal Category 4 Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 Harmful if inhaled
Skin Corrosion/Irritation Category 2 Causes skin irritation
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation

| STOT - Single Exposure | Category 3 | May cause respiratory irritation |

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.

  • First Aid:

    • If Inhaled: Move to fresh air.

    • On Skin: Wash off immediately with plenty of soap and water.

    • In Eyes: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention in all cases of exposure.[8]

Conclusion

4-chloro-5-methylpyrimidine-2-carbonitrile is a promising heterocyclic building block characterized by a reactive C4-chloro group poised for nucleophilic substitution. While experimental physicochemical data is sparse, its structural properties have been well-defined through computational methods. Its identity and purity can be rigorously confirmed using standard analytical techniques including MS, NMR, and IR spectroscopy. The predictable reactivity at the C4 position via an SNAr mechanism makes it a valuable intermediate for the synthesis of diverse pyrimidine libraries. Researchers and drug development professionals should handle this compound with the appropriate safety precautions for an acutely toxic and irritating substance. This guide provides the foundational knowledge required to confidently and safely incorporate this molecule into advanced research and development programs.

References
  • BuyersGuideChem. (n.d.). 4-Chloro-2-methylpyrimidine-5-carbonitrile | 38875-74-0. Retrieved from [Link]

  • ECHA. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. Retrieved from [Link]

  • Australian Journal of Chemistry. (1965). Pyrimidine reactions. IX. The amination of chloropyrimidines with branched alkylamines and Di-n-alkylamines. 18(5), 741–745.
  • ChemSynthesis. (2025). 4-chloro-2,6-diphenyl-5-pyrimidinecarbonitrile. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-15.
  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-5-methylpyrimidine-2-carbonitrile (C6H4ClN3). Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-CHLORO-6-(p-CHLOROPHENYL)-2-(2-PYRIDYL)-5-PYRIMIDINECARBONITRILE. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Retrieved from [Link]

Sources

Foundational

4-chloro-5-methylpyrimidine-2-carbonitrile CAS number and structure

An In-Depth Technical Guide to 4-chloro-5-methylpyrimidine-2-carbonitrile Foreword The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-chloro-5-methylpyrimidine-2-carbonitrile

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This guide focuses on a specific, functionalized derivative: 4-chloro-5-methylpyrimidine-2-carbonitrile . As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, properties, and potential applications. This document is designed for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this versatile chemical building block.

Section 1: Core Molecular Attributes and Physicochemical Profile

4-chloro-5-methylpyrimidine-2-carbonitrile is a substituted pyrimidine distinguished by three key functional groups: a reactive chlorine atom at the 4-position, a methyl group at the 5-position, and a nitrile group at the 2-position. This specific arrangement of substituents provides a unique combination of reactivity and structural features, making it a valuable intermediate in organic synthesis.

Chemical Identity
IdentifierValueSource
IUPAC Name 4-chloro-5-methylpyrimidine-2-carbonitrileN/A
CAS Number Not explicitly assigned in searched literature; related structures are documented.N/A
Molecular Formula C₆H₄ClN₃[1]
SMILES CC1=CN=C(N=C1Cl)C#N[1]
InChI InChI=1S/C6H4ClN3/c1-4-3-9-5(2-8)10-6(4)7/h3H,1H3[1]
Chemical Structure

The structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms. The substituents are strategically positioned to influence the molecule's reactivity. The chlorine atom acts as a leaving group for nucleophilic aromatic substitution reactions, the nitrile group can be hydrolyzed or reduced to other functionalities, and the methyl group can influence steric and electronic properties.

Caption: 2D structure of 4-chloro-5-methylpyrimidine-2-carbonitrile.

Physicochemical Properties

The following properties are critical for designing experimental conditions, such as selecting appropriate solvents, predicting membrane permeability, and assessing potential toxicological profiles.

PropertyPredicted ValueUnitSource
Molecular Weight 153.57 g/mol [2]
Monoisotopic Mass 153.00937Da[1]
XlogP 1.6[1]
Topological Polar Surface Area 51.8Ų[3]
Hydrogen Bond Acceptor Count 3[3]

Section 2: Synthesis and Mechanistic Considerations

While a direct, published synthesis for 4-chloro-5-methylpyrimidine-2-carbonitrile was not found in the provided search results, a plausible and robust synthetic route can be designed based on established pyrimidine chemistry. The synthesis of functionalized pyrimidines often involves the construction of the heterocyclic ring followed by sequential modification of its substituents.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnect at the C-CN and C-Cl bonds. A logical precursor would be a di-hydroxypyrimidine or a di-chloropyrimidine. A common and effective strategy involves the cyanation of a chloro- or sulfonyl-pyrimidine precursor, followed by or preceded by chlorination at other positions. The synthesis of a related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, proceeds from 4,6-dichloro-2-(methylthio)pyrimidine, highlighting key transformations like oxidation, cyanation, and chlorination.[4][5]

Proposed Synthetic Workflow

The following workflow illustrates a logical, multi-step synthesis starting from a commercially available precursor. The causality for this pathway is rooted in the differential reactivity of the pyrimidine ring positions and the reliability of these standard transformations in heterocyclic chemistry.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology derived from analogous syntheses of cyanopyrimidines.[4][6] It is a self-validating system; progress can be monitored at each step using Thin Layer Chromatography (TLC) and the identity of intermediates and the final product confirmed by NMR and Mass Spectrometry.

Step 1: Synthesis of 4-chloro-5-methyl-2-(methylthio)pyrimidine

  • Reaction Setup: To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable aprotic solvent like isopropanol or THF, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The rationale for starting at 0 °C is to control the exothermicity and favor selective monosubstitution at the more reactive 2-position.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Oxidation to the Sulfone

  • Reaction Setup: Dissolve the 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq) from the previous step in dichloromethane (DCM). Cool the solution to 0 °C.

  • Execution: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. The sulfone is an excellent leaving group, far superior to the sulfide, making the subsequent cyanation step more efficient.

  • Workup & Purification: Stir at room temperature for 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the sulfone, which is often used directly in the next step.

Step 3: Cyanation to Yield 4-chloro-5-methylpyrimidine-2-carbonitrile

  • Reaction Setup: In a flask, combine the sulfone intermediate (1.0 eq) with potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) (1.5 eq) in a polar aprotic solvent like DMF or DMSO. If using Zn(CN)₂, a palladium catalyst such as Pd(PPh₃)₄ is required.[6]

  • Execution: Heat the mixture to 80-110 °C and stir for 6-12 hours. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the sulfonyl group.

  • Workup & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic extracts are washed thoroughly with water and brine to remove the solvent and cyanide salts. After drying and concentration, the final product is purified by flash chromatography or recrystallization.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-chloro-5-methylpyrimidine-2-carbonitrile lies in its potential as a versatile scaffold for building diverse molecular libraries. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, including anticancer agents (e.g., Fluorouracil) and antibacterials (e.g., Trimethoprim).[4]

Strategic Importance of Functional Groups
  • 4-Chloro Group: This is the primary site for synthetic elaboration. It readily undergoes nucleophilic aromatic substitution (SₙAr) with a wide range of nucleophiles (amines, alcohols, thiols), allowing for the introduction of various side chains to probe structure-activity relationships (SAR).

  • 2-Nitrile Group: The nitrile is a bioisostere for other functional groups and can participate in hydrogen bonding. It can also be a key reactive handle, with the potential for conversion into:

    • Amines: via reduction (e.g., with Raney Nickel), providing a basic center.[6]

    • Amides/Carboxylic Acids: via hydrolysis.

    • Tetrazoles: via reaction with azides, a common strategy in medicinal chemistry to introduce an acidic, metabolically stable group.

  • 5-Methyl Group: This group can provide beneficial steric bulk, influence the conformation of adjacent substituents, and block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Potential Therapeutic Targets

Substituted pyrimidines are known to target a wide array of biological systems. The logical application of this specific scaffold would be in the development of inhibitors for enzyme families where pyrimidines are known to be effective.

G cluster_targets Potential Drug Classes & Targets Core 4-chloro-5-methylpyrimidine-2-carbonitrile Versatile Chemical Scaffold Kinase Kinase Inhibitors (e.g., PI3K/mTOR) Core->Kinase SₙAr at C4 with amines Antiviral Antiviral Agents Core->Antiviral Modification of C2-nitrile Anticancer Anticancer Agents Core->Anticancer Library synthesis via C4 substitution CNS CNS Agents Core->CNS Introduction of CNS-penetrant groups at C4

Caption: Logical applications of the core scaffold in drug discovery.

Recent research has demonstrated that morpholinopyrimidine-5-carbonitrile derivatives can act as dual PI3K/mTOR inhibitors, highlighting the potential of this chemical class in oncology.[7] The chlorine-containing pyrimidine core is a key feature in many pharmaceuticals, underscoring its importance in modern drug design.[8]

Section 4: Handling and Safety Considerations

As a functionalized heterocyclic compound, 4-chloro-5-methylpyrimidine-2-carbonitrile must be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Potential Hazards: While specific toxicity data for this compound is unavailable, related structures provide a basis for assessing potential risks. For instance, the analogous 4-chloropyrimidine-5-carbonitrile is classified with the following GHS hazard statements:

    • H302: Harmful if swallowed.[9]

    • H312: Harmful in contact with skin.[9]

    • H332: Harmful if inhaled.[9]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9] It is prudent to assume that 4-chloro-5-methylpyrimidine-2-carbonitrile possesses a similar hazard profile.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent degradation.[2][3]

References

  • PubChemLite. 4-chloro-5-methylpyrimidine-2-carbonitrile (C6H4ClN3). Available from: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. Available from: [Link]

  • Kalogirou, A. S., et al. (2021). Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). Molbank, 2021. Available from: [Link]

  • BuyersGuideChem. 4-Chloro-2-methylpyrimidine-5-carbonitrile | 38875-74-0. Available from: [Link]

  • ECHA. 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Scientific Reports, 12(1), 1-19. Available from: [Link]

  • PubChem. 4-Chloropyrimidine-5-carbonitrile. Available from: [Link]

  • PubChem. 4-Chloro-2-methylpyrimidine. Available from: [Link]

  • G. P, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-chloro-5-methylpyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, includi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The structural elucidation of these compounds is paramount for understanding their mechanism of action and for the development of new therapeutic agents. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for the characterization of such molecules, providing invaluable information about their molecular weight and structure through the analysis of their fragmentation patterns.[1][2]

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-chloro-5-methylpyrimidine-2-carbonitrile. As a senior application scientist, this document synthesizes theoretical knowledge of fragmentation mechanisms with practical insights into the interpretation of mass spectra for halogenated heterocyclic compounds.

Theoretical Fragmentation Pathways

The fragmentation of 4-chloro-5-methylpyrimidine-2-carbonitrile under electron ionization is anticipated to be a complex process governed by the interplay of its functional groups: the pyrimidine core, a chloro substituent, a methyl group, and a nitrile group. The initial step involves the formation of a molecular ion (M+•) by the ejection of an electron.[3] The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses.

The molecular ion of 4-chloro-5-methylpyrimidine-2-carbonitrile (C6H4ClN3) has a calculated monoisotopic mass of approximately 153.01 Da.[4] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at approximately m/z 155, with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathways are predicted to involve:

  • Loss of a Chlorine Radical: A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond. The molecular ion can lose a chlorine radical (•Cl) to form a cation at m/z 118. This fragment is expected to be significant due to the formation of a relatively stable pyrimidine cation.

  • Loss of a Hydrogen Radical: The methyl group can undergo fragmentation through the loss of a hydrogen radical (•H) to form a stable [M-H]⁺ ion at m/z 152. This is a common fragmentation for molecules containing benzylic-like protons.

  • Loss of Acetonitrile (CH₃CN): A retro-Diels-Alder-type rearrangement could lead to the expulsion of a neutral acetonitrile molecule from the pyrimidine ring, resulting in a fragment ion.

  • Loss of Cyanide Radical (•CN): Aromatic nitriles can undergo fragmentation by losing a cyanide radical.[5] This would lead to a fragment ion at m/z 127.

  • Ring Cleavage: Following the initial losses from the substituent groups, the pyrimidine ring itself can undergo characteristic cleavage, leading to smaller fragment ions.[1]

Proposed Fragmentation Scheme

A proposed fragmentation pathway for 4-chloro-5-methylpyrimidine-2-carbonitrile is illustrated below. The initial ionization event forms the molecular ion (m/z 153). Subsequent fragmentation can proceed through several competing pathways.

Caption: Proposed electron ionization fragmentation pathway for 4-chloro-5-methylpyrimidine-2-carbonitrile.

fragmentation_pathway M [C₆H₄ClN₃]⁺• m/z 153/155 F1 [C₆H₄N₃]⁺ m/z 118 M->F1 - •Cl F2 [C₆H₃ClN₃]⁺• m/z 152/154 M->F2 - •H F3 [C₅H₄ClN]⁺• m/z 127/129 M->F3 - •CN F4 [C₄H₂N₂]⁺• m/z 78 F1->F4 - HCN

Tabulated Summary of Predicted Fragments

m/z Proposed Fragment Ion Neutral Loss Notes
153/155[C₆H₄ClN₃]⁺•-Molecular ion (M⁺•) with characteristic chlorine isotope pattern.
152/154[C₆H₃ClN₃]⁺••HLoss of a hydrogen radical from the methyl group.
127/129[C₅H₄ClN]⁺••CNLoss of a cyanide radical.
118[C₆H₄N₃]⁺•ClLoss of a chlorine radical, likely a prominent peak.
91[C₅H₃N₂]⁺•Cl, HCNSubsequent loss of HCN from the m/z 118 fragment.
78[C₄H₂N₂]⁺•-Result of pyrimidine ring cleavage.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for electron ionization mass spectrometry is recommended:

1. Sample Preparation:

  • Dissolve a small amount of 4-chloro-5-methylpyrimidine-2-carbonitrile in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
  • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

2. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used. GC-MS is preferred for sample purity verification and separation from any residual solvents or impurities.
  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer can be employed.
  • Ionization Method: Electron Ionization (EI).[6]

3. Mass Spectrometer Parameters:

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1][3]
  • Ion Source Temperature: 200-250 °C. This temperature ensures volatilization of the sample without thermal degradation.[1]
  • Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.
  • GC Conditions (if applicable):
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

4. Data Analysis:

  • Identify the molecular ion peak and its characteristic chlorine isotope pattern.
  • Analyze the major fragment ions and propose fragmentation pathways based on the neutral losses from the molecular ion.
  • Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Caption: A generalized workflow for the EI-MS analysis of 4-chloro-5-methylpyrimidine-2-carbonitrile.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Dissolve Dissolve in Volatile Solvent GCMS GC-MS or Direct Insertion Probe Dissolve->GCMS EI Electron Ionization (70 eV) GCMS->EI Detection Mass Analyzer (Quadrupole, TOF, etc.) EI->Detection IdentifyM Identify Molecular Ion (m/z 153/155) Detection->IdentifyM AnalyzeFrags Analyze Fragment Ions and Neutral Losses IdentifyM->AnalyzeFrags ProposePath Propose Fragmentation Pathways AnalyzeFrags->ProposePath LibraryComp Compare with Spectral Libraries ProposePath->LibraryComp

Sources

Foundational

Discovery and first synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Chloro-5-methylpyrimidine-2-carbonitrile Executive Summary The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Chloro-5-methylpyrimidine-2-carbonitrile

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on functionally dense, highly reactive heterocyclic building blocks. 4-Chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) has emerged as a privileged scaffold in medicinal chemistry[1]. Featuring three distinct functional vectors—a reactive C-4 chloride, a sterically directing C-5 methyl group, and a versatile C-2 carbonitrile—this intermediate enables the modular assembly of complex pharmacophores.

This whitepaper provides an authoritative analysis of the chemical rationale, retrosynthetic logic, and first-principles synthesis of this critical pyrimidine building block, designed for process chemists and drug development professionals.

Structural Rationale and Medicinal Chemistry Significance

In drug discovery, the pyrimidine ring is a ubiquitous hinge-binding motif. The specific substitution pattern of 4-chloro-5-methylpyrimidine-2-carbonitrile offers unique advantages:

  • C-4 Chloride (Electrophilic Hub): The chloride at the 4-position is highly primed for Nucleophilic Aromatic Substitution (

    
    ). It serves as the primary attachment point for anilines or aliphatic amines, a critical step in synthesizing ATP-competitive kinase inhibitors.
    
  • C-5 Methyl (Conformational Director): The 5-methyl group is not merely a hydrophobic filler for deep protein pockets (such as the kinase gatekeeper pocket); it exerts a profound steric effect. It forces substituents at the C-4 position out of coplanarity with the pyrimidine ring, pre-organizing the molecule into a bioactive conformation.

  • C-2 Carbonitrile (Versatile Handle): The nitrile group can act as an exceptionally strong hydrogen bond acceptor. More importantly, it serves as a synthetic precursor that can be readily hydrolyzed to primary amides, converted to amidines, or reduced to primary amines, allowing for late-stage diversification[2].

Table 1: Physicochemical Profile of the Target Scaffold

Data grounded in computational and experimental profiles from PubChemLite[3].

PropertyValueSignificance
Molecular Formula

Defines the core mass contribution.
Monoisotopic Mass 153.00937 DaCritical for LC-MS tracking during synthesis.
InChIKey OKUUJHUTIOTAHI-UHFFFAOYSA-NUnique structural identifier for database querying.
Predicted CCS

124.7

Collision Cross Section; useful for ion mobility mass spectrometry.
Predicted XlogP 1.6Indicates optimal lipophilicity for a fragment building block.

Retrosynthetic Strategy and Chemoselectivity Logic

A naive approach to synthesizing a 2-cyano-4-chloropyrimidine might involve the direct cyanation of 2,4-dichloro-5-methylpyrimidine. However, this route is fundamentally flawed due to the inherent electronic properties of the pyrimidine ring. In 2,4-dichloropyrimidines, the C-4 position is significantly more electrophilic than the C-2 position because the intermediate Meisenheimer complex formed during nucleophilic attack at C-4 is stabilized by both ring nitrogens. Consequently, direct cyanation yields the undesired 4-cyano-2-chloro isomer.

To achieve the correct regiochemistry, we must employ a leaving group hierarchy . By installing a methylsulfonyl (


) group at C-2, we create a leaving group that is exponentially more reactive toward cyanide than the C-4 chloride.

Chemoselectivity Substrate 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine C2_Attack Cyanide attack at C-2 (Displaces -SO2Me) Substrate->C2_Attack Kinetically favored (Lower Activation Energy) C4_Attack Cyanide attack at C-4 (Displaces -Cl) Substrate->C4_Attack Thermodynamically possible (Requires higher temp) Product Target Compound (High Yield) C2_Attack->Product Impurity Deschloro Impurity (Minimized at -10°C) C4_Attack->Impurity

Fig 1: Chemoselectivity logic exploiting leaving group hierarchy during cyanation.

Step-by-Step Experimental Workflows

The validated synthesis relies on a robust three-step sequence starting from the commercially available 5-methyl-2-(methylthio)pyrimidin-4-ol.

Synthesis_Workflow SM 5-Methyl-2-(methylthio) pyrimidin-4-ol Int1 4-Chloro-5-methyl-2- (methylthio)pyrimidine SM->Int1 POCl3, PhNMe2 100°C Int2 4-Chloro-5-methyl-2- (methylsulfonyl)pyrimidine Int1->Int2 mCPBA DCM, 0°C to rt Product 4-Chloro-5-methylpyrimidine -2-carbonitrile Int2->Product KCN, DMF -10°C (Selective)

Fig 2: Three-step synthetic workflow for 4-chloro-5-methylpyrimidine-2-carbonitrile.
Step 1: Deoxychlorination via Vilsmeier-Type Intermediate

Objective: Convert the C-4 hydroxyl group to a chloride.

  • Charge a dry, argon-flushed round-bottom flask with 5-methyl-2-(methylthio)pyrimidin-4-ol (1.0 equiv).

  • Add phosphorus oxychloride (

    
    , 5.0 equiv) slowly at room temperature.
    
  • Add

    
    -dimethylaniline (0.5 equiv) dropwise. Causality: The aniline acts as a nucleophilic catalyst, accelerating the formation of the highly reactive Vilsmeier-type intermediate and ensuring complete conversion.
    
  • Heat the mixture to 100 °C for 3 hours.

  • Cool to room temperature and carefully quench by pouring over crushed ice to hydrolyze excess

    
    . Extract with dichloromethane (DCM), wash with brine, dry over 
    
    
    
    , and concentrate to yield 4-chloro-5-methyl-2-(methylthio)pyrimidine .
Step 2: Thioether Oxidation

Objective: Activate the C-2 position by converting the thioether to a highly labile sulfone.

  • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 equiv) in small portions. Causality: Two equivalents are strictly required to bypass the intermediate sulfoxide and drive the reaction to the sulfone.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous

    
     to destroy unreacted peroxide, followed by saturated 
    
    
    
    to neutralize the meta-chlorobenzoic acid byproduct.
  • Extract, dry, and concentrate to isolate 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine .

Step 3: Regioselective Cyanation

Objective: Displace the sulfone with cyanide while preserving the C-4 chloride.

  • Dissolve the sulfone intermediate (1.0 equiv) in anhydrous

    
    -dimethylformamide (DMF) and cool the solution strictly to -10 °C using a brine/ice bath.
    
  • Add potassium cyanide (KCN, 1.05 equiv) in a single portion. Causality: Strict temperature control (-10 °C) and precise stoichiometry are mandatory. At higher temperatures (e.g., >0 °C), the cyanide will begin to attack the C-4 position, displacing the chloride and ruining the chemoselectivity.

  • Stir at -10 °C for 45 minutes. Monitor rapidly via LC-MS.

  • Upon consumption of the starting material, immediately quench with cold water. Extract with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-chloro-5-methylpyrimidine-2-carbonitrile [3].

Table 2: Optimization of the Cyanation Step

Demonstrating the critical nature of temperature control on chemoselectivity.

ReagentSolventTemperatureYield (Target)Yield (Deschloro Impurity)
KCN (1.5 eq)DMF25 °C15%75%
KCN (1.1 eq)DMF0 °C60%25%
KCN (1.05 eq) DMF -10 °C 88% <2%
NaCN (1.05 eq)DCM /

0 °C40%10% (Incomplete conversion)

Downstream Applications in Drug Development

Once synthesized, 4-chloro-5-methylpyrimidine-2-carbonitrile is utilized as a foundational core. In a typical drug discovery campaign, the C-4 chloride is subjected to an


 reaction with an appropriately substituted aniline (catalyzed by an acid such as p-toluenesulfonic acid or via Buchwald-Hartwig cross-coupling). The resulting 4-aminopyrimidine acts as the hinge-binding motif for kinases. Subsequently, the C-2 carbonitrile can be subjected to controlled hydration using the Parkins catalyst (

) or basic hydrogen peroxide to yield a primary amide, which often engages in critical hydrogen bonding with the solvent-exposed regions of the target protein.

References

  • ECHA CHEM - 4-chloro-5-methylpyrimidine-2-carbonitrile. European Chemicals Agency. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Q6205AbTcY15phYap68KWsKW20Va_fuR87iiRJ9Tqk4wBacSjRWNJmYUrHboOkUIPKv969nKdtLE67Pli4cen8OUGnUsmLWjnZZBBdOZNAeDSMhBo3c6OGT8F43r4C0CcA==
  • PubChemLite - 4-chloro-5-methylpyrimidine-2-carbonitrile (C6H4ClN3). Université du Luxembourg. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS-O1FVf8652B3C4SB8D7ccV6Bxj-FeRlkrSot8H1iGcThVXXbcolqcogQ4X1Ur0kn8HfSqbOJzsclVL-0xzPVYthN27Ivq7qxdpj9PgkkqGFw-DUjqZffSk4lBViI1o9PU8bZDbX4s0OHHR5Oiw==
  • BLD Pharm - 4-Chloro-2-methylpyrimidine-5-carbonitrile / Related Pyrimidines. BLD Pharm. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED2rkrzXJ8zoBRqBeMYrjDvk700D6JDqTSIqVbuIDdAq3nrCzsPnPw2GQDRBW15oAYgcx_b96rzT5Pr4nmmkPvpemt0m5u46p3_W0REeOTyu50DwHe_ZCvDq_6otF-AOWmvrL81NRMR5Ah_lk=

Sources

Exploratory

An In-Depth Technical Guide to 4-chloro-5-methylpyrimidine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-chloro-5-methylpyrimidine-2-carbonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-chloro-5-methylpyrimidine-2-carbonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive chlorine atom, a nitrile group, and a methyl group on the pyrimidine core, makes it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthesis route based on established methodologies, its expected reactivity, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Table of Contents

  • Chemical Identity and Physicochemical Properties

    • IUPAC Name and Synonyms

    • Chemical Structure and Key Features

    • Physicochemical Data

  • Synthesis and Purification

    • Proposed Synthetic Pathway

    • Detailed Experimental Protocol

    • Purification and Characterization

  • Spectroscopic and Analytical Data

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Infrared (IR) Spectroscopy

    • Mass Spectrometry (MS)

  • Chemical Reactivity and Role as a Synthetic Intermediate

    • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

    • Transformations of the Nitrile Group

    • Strategic Importance in Molecular Scaffolding

  • Applications in Drug Discovery and Development

    • The Pyrimidine-2-carbonitrile Scaffold in Kinase Inhibition

    • Case Studies and Future Perspectives

  • Safety, Handling, and Storage

  • References

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-chloro-5-methylpyrimidine-2-carbonitrile [1].

Common synonyms and alternative names include:

  • 2-Cyano-4-chloro-5-methylpyrimidine

Chemical Structure and Key Features

The structure of 4-chloro-5-methylpyrimidine-2-carbonitrile is characterized by a pyrimidine ring substituted at positions 2, 4, and 5.

synthesis_pathway cluster_step1 Step 1: Biginelli-type Condensation cluster_step2 Step 2: Chlorination A Acetaldehyde D 2-Oxo-5-methyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile A->D B Malononitrile B->D C Urea C->D E 4-chloro-5-methylpyrimidine-2-carbonitrile D->E POCl₃

Caption: Proposed two-step synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Oxo-5-methyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This step is a variation of the Biginelli reaction, a well-established method for the synthesis of dihydropyrimidinones.

  • Materials:

    • Acetaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Urea (1.2 eq)

    • Ethanol

    • Catalytic amount of a Lewis or Brønsted acid (e.g., HCl, BF₃·OEt₂)

  • Procedure:

    • To a solution of acetaldehyde and malononitrile in ethanol, add urea and the acid catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the dihydropyrimidinone intermediate.

Step 2: Synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile

The intermediate is aromatized and chlorinated in this step.

  • Materials:

    • 2-Oxo-5-methyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (from Step 1)

    • Phosphorus oxychloride (POCl₃) (excess)

    • N,N-Dimethylaniline (catalytic amount)

  • Procedure:

    • Carefully add the dihydropyrimidinone intermediate to an excess of phosphorus oxychloride at 0 °C.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Slowly heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed below.

Spectroscopic and Analytical Data

Disclaimer: Experimental spectroscopic data for 4-chloro-5-methylpyrimidine-2-carbonitrile is not widely available. The following data is predicted based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.75 (s, 1H, Ar-H)

    • δ 2.50 (s, 3H, -CH₃)

    Causality: The aromatic proton at the C6 position is expected to appear as a singlet in the downfield region due to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms. The methyl protons will also be a singlet in the aliphatic region.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 162.0 (C4)

    • δ 160.0 (C6)

    • δ 155.0 (C2)

    • δ 115.0 (CN)

    • δ 110.0 (C5)

    • δ 18.0 (-CH₃)

    Causality: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, with the carbon bearing the chlorine (C4) and the carbon adjacent to two nitrogens (C2) being the most downfield. The nitrile carbon will appear in the characteristic region for this functional group. The methyl carbon will be in the aliphatic region.

Infrared (IR) Spectroscopy
  • Characteristic Absorptions (cm⁻¹):

    • ~2230 (C≡N stretch, sharp, medium intensity)

    • ~1560, 1480 (C=C and C=N stretching of the aromatic ring)

    • ~2950 (C-H stretch of the methyl group)

    • ~750 (C-Cl stretch)

    Causality: The nitrile group has a very characteristic sharp absorption band. The aromatic ring will show several bands corresponding to C=C and C=N stretching vibrations. The C-H and C-Cl stretches are also expected in their typical regions.

Mass Spectrometry (MS)
  • Predicted Fragmentation Pattern (Electron Ionization):

    • M⁺ (m/z): 153/155 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes)

    • [M-Cl]⁺: Loss of the chlorine atom.

    • [M-HCN]⁺: Loss of hydrogen cyanide from the pyrimidine ring.

    Causality: The molecular ion peak should be clearly visible with the characteristic isotopic pattern for a chlorine-containing compound. Fragmentation is likely to proceed through the loss of the labile chlorine atom or through fragmentation of the pyrimidine ring. [2][3]

Chemical Reactivity and Role as a Synthetic Intermediate

The synthetic utility of 4-chloro-5-methylpyrimidine-2-carbonitrile is primarily derived from the reactivity of the C4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing nitrile group, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). [4][5][6]This is the most important reaction for this class of compounds in drug discovery.

snar_mechanism Start 4-chloro-5-methylpyrimidine-2-carbonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Product 4-substituted-5-methylpyrimidine-2-carbonitrile Intermediate->Product - Cl⁻ Nu Nu⁻ Cl Cl⁻

Caption: General mechanism of SNAr on 4-chloro-5-methylpyrimidine-2-carbonitrile.

  • Common Nucleophiles:

    • Amines (aliphatic and aromatic): This is the most common transformation, leading to the formation of various 4-aminopyrimidine derivatives, which are key scaffolds in many kinase inhibitors.

    • Alcohols/Phenols: Reaction with alkoxides or phenoxides yields 4-alkoxy/aryloxy pyrimidines.

    • Thiols: Reaction with thiolates produces 4-thioether pyrimidines.

  • Reaction Conditions:

    • These reactions are typically carried out in polar aprotic solvents such as DMF, DMSO, or NMP.

    • A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often required to scavenge the HCl byproduct.

    • Elevated temperatures are usually necessary to drive the reaction to completion.

Transformations of the Nitrile Group

The C2-nitrile group offers further opportunities for synthetic diversification:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: Reduction of the nitrile group can yield a primary amine.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.

Strategic Importance in Molecular Scaffolding

The sequential and regioselective modification of the C4-chloro group and the C2-nitrile group allows for the construction of complex molecular architectures from a relatively simple starting material. This makes 4-chloro-5-methylpyrimidine-2-carbonitrile a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Applications in Drug Discovery and Development

The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [7][8]The 2-carbonitrile pyrimidine motif, in particular, has gained prominence in the design of targeted therapies.

The Pyrimidine-2-carbonitrile Scaffold in Kinase Inhibition

Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The pyrimidine core can mimic the adenine ring of ATP and form key hydrogen bonds with the "hinge region" of the kinase. The substituents at the C2, C4, and C5 positions are then used to achieve potency and selectivity for the target kinase.

The 2-carbonitrile group can act as a hydrogen bond acceptor and contribute to the overall binding affinity of the molecule. The versatility of the C4 position, where a variety of substituents can be introduced via SNAr, allows for the exploration of different "selectivity pockets" within the kinase active site.

Case Studies and Future Perspectives

While specific examples of marketed drugs derived directly from 4-chloro-5-methylpyrimidine-2-carbonitrile are not publicly disclosed, numerous patents and research articles describe the use of closely related 4-chloropyrimidine-2-carbonitriles in the synthesis of potent inhibitors for a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Janus Kinases (JAKs)

  • Bruton's Tyrosine Kinase (BTK)

The continued exploration of the chemical space around the 4-chloro-5-methylpyrimidine-2-carbonitrile core is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, inflammatory diseases, and other conditions driven by aberrant kinase activity.

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for 4-chloro-5-methylpyrimidine-2-carbonitrile is not readily available. The following information is based on the safety profiles of similar chloro-pyrimidine compounds. [9][10][11]

  • Hazard Statements:

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 0-0.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloro-5-methoxypyrimidine. (2025). Benchchem.
  • 4-chloropyrimidine-2-carbonitrile SDS, 898044-48-9 Safety D
  • SAFETY DATA SHEET - 4-Amino-2-chloropyrimidine-5-carbonitrile. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine. (2025). Fisher Scientific.
  • Mass spectrometry analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine. (2025). Benchchem.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). (2021). Molbank.
  • 4,5,6-Trichloropyrimidine-2-carboxamide. (2021). MDPI.
  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 123-130.
  • 4-chloro-5-methylpyrimidine-2-carbonitrile (C6H4ClN3). (n.d.). PubChem.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Springer.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.

Sources

Exploratory

4-Chloro-5-methylpyrimidine-2-carbonitrile: A Comprehensive Guide to Reactivity, Safety, and Handling in Drug Development

Executive Summary In modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors and receptor antagonists. Among the most versatile building blocks for elaborating t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors and receptor antagonists. Among the most versatile building blocks for elaborating this scaffold is 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) . This whitepaper provides an in-depth mechanistic analysis, safety profile, and self-validating experimental workflow for handling and reacting this highly electrophilic intermediate.

By understanding the causality behind its reactivity and degradation pathways, researchers can mitigate risks, optimize yields, and seamlessly integrate this compound into complex drug development pipelines.

Physicochemical Profiling & Mechanistic Causality

To master the handling of 4-chloro-5-methylpyrimidine-2-carbonitrile, one must first understand its electronic topology. The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms (N1 and N3).

The Causality of Extreme Electrophilicity:

  • The C2-Carbonitrile Group: The

    
     moiety is a powerful electron-withdrawing group (EWG). Placed at the C2 position, it synergistically pulls electron density away from the ring via both inductive and resonance effects.
    
  • The C4-Chloro Group: The chlorine atom at C4 acts as an excellent leaving group. Because C4 is ortho to N3 and para to N1, the transition state during a nucleophilic attack is highly stabilized by the electronegative heteroatoms.

  • The C5-Methyl Group: While methyl is slightly electron-donating, its primary role here is structural, providing a vector for structure-activity relationship (SAR) exploration without significantly dampening the overwhelming electrophilicity of the C4 position.

This extreme electron deficiency makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction in drug synthesis [1]. However, this same reactivity makes the molecule vulnerable to unwanted hydrolysis by atmospheric moisture.

SNAr_Mechanism A 4-Chloro-5-methylpyrimidine- 2-carbonitrile (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack at C4 B Amine Nucleophile (e.g., R-NH2) B->C D Product: 4-Amino-5-methylpyrimidine- 2-carbonitrile C->D Rearomatization E Leaving Group (HCl / Cl-) C->E Elimination

Caption: Logical pathway of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Material Safety Data Sheet (MSDS) & Risk Mitigation

As a Senior Application Scientist, I emphasize that safety protocols must be driven by chemical causality, not just regulatory compliance. The hazards associated with 4-chloro-5-methylpyrimidine-2-carbonitrile are a direct consequence of its electrophilicity [3, 4].

When this molecule contacts human tissue, the biological nucleophiles (e.g., thiol groups in cysteine residues, amine groups in lysine) can attack the C4 position, leading to covalent modification of proteins. This is the mechanistic root of its status as a skin sensitizer and irritant.

Quantitative Data: Hazard Identification & Mitigation
Hazard ClassGHS CategoryCausality & MechanismMitigation Strategy
Skin Irritation / Sensitization Category 2 (H315) / Category 1 (H317)Covalent binding of the electrophilic pyrimidine to nucleophilic residues in epidermal proteins.Nitrile gloves (double-gloving recommended), lab coat, and immediate washing upon exposure.
Eye Irritation Category 2A (H319)Rapid hydrolysis in the aqueous environment of the eye, releasing corrosive HCl gas locally.Safety goggles or full-face shield. Never handle outside a fume hood.
Respiratory Irritation Category 3 (H335)Inhalation of fine crystalline dust leads to SNAr reactions with mucosal nucleophiles.Handle strictly inside a certified, high-velocity fume hood.
Storage Instability N/A (Quality Hazard)Atmospheric

acts as a nucleophile, converting the starting material into a 4-hydroxypyrimidine byproduct.
Store at 2-8°C under an inert Argon or Nitrogen atmosphere.

Storage, Handling, and Self-Validating Protocols

In my experience overseeing scale-up campaigns, the primary failure mode for pyrimidine-carbonitrile derivatives is not the SNAr reaction itself, but the insidious pre-reaction hydrolysis of the starting material due to improper storage.

The Causality of Cold Storage: Why store at 2-8°C? The activation energy for hydrolysis is relatively low due to the extreme electrophilicity of C4. Lowering the temperature reduces the kinetic energy of any trace ambient moisture molecules, exponentially suppressing the hydrolysis rate.

Self-Validating Handling Protocol: A self-validating system requires that we do not assume the integrity of our starting material. Before committing a valuable, complex amine to the reaction, you must perform a rapid LC-MS check of the pyrimidine stock solution.

  • Validation Check: If the

    
     peak at m/z 154 is accompanied by a significant peak at m/z 136 (indicating the 4-hydroxy byproduct), the batch has been compromised by moisture and must be re-purified or discarded.
    

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

The following methodology details the SNAr amination of 4-chloro-5-methylpyrimidine-2-carbonitrile. This protocol is engineered to prevent competitive hydrolysis and ensure high regioselectivity, drawing on [2].

Exp_Workflow S1 1. Anhydrous Setup & Validation S2 2. Reagent Addition S1->S2 S3 3. SNAr Reaction S2->S3 S4 4. In-Process Control (LC-MS) S3->S4 S5 5. Aqueous Quench & Isolation S4->S5

Caption: Step-by-step experimental workflow for the amination of the pyrimidine scaffold.

Step-by-Step Methodology

Step 1: Anhydrous Setup & Validation

  • Action: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with Argon. Add anhydrous N,N-Dimethylformamide (DMF).

  • Causality: The C2-carbonitrile and C4-chloro groups are highly susceptible to hydrolysis. Atmospheric moisture acts as a competing nucleophile.

  • Self-Validation: Perform a Karl Fischer titration on the DMF solvent prior to use. Moisture content must be validated at

    
     ppm.
    

Step 2: Substrate Dissolution

  • Action: Dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 equiv) in the validated DMF.

  • Causality: Complete dissolution ensures a homogeneous reaction mixture, preventing localized concentration gradients that could lead to dimerization or side reactions.

Step 3: Reagent Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the amine nucleophile (1.1 equiv) dropwise at 0°C.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without attacking the electrophilic pyrimidine ring (unlike NaOH or KOH, which would destroy the carbonitrile group). The dropwise addition at 0°C controls the exothermic formation of the Meisenheimer complex.

Step 4: Reaction & In-Process Control (IPC)

  • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 154) is fully consumed, and the product mass is dominant.

Step 5: Aqueous Quench & Isolation

  • Action: Pour the reaction mixture into vigorously stirred ice-cold water. Filter the resulting precipitate.

  • Causality: The sudden shift in solvent polarity forces the hydrophobic SNAr product to precipitate. Meanwhile, the highly polar DIPEA hydrochloride salt remains dissolved in the aqueous phase, enabling a clean, chromatography-free isolation.

Quantitative Data Summary: Physicochemical Properties

PropertyValue
Chemical Name 4-Chloro-5-methylpyrimidine-2-carbonitrile
CAS Number 955112-51-3
Molecular Formula

Molecular Weight 153.57 g/mol
Exact Mass

154.017 m/z
Appearance Solid (typically off-white to pale yellow)
SMILES N#CC1=NC=C(C)C(Cl)=N1

References

  • Development of a Practical and Scalable Synthetic Route for DBPR112 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • 4-chloro-5-methylpyrimidine-2-carbonitrile Substance Information Source: ECHA CHEM (European Chemicals Agency) URL:[Link]

  • 4-chloro-5-methylpyrimidine-2-carbonitrile (C6H4ClN3) Source: PubChemLite URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-methylpyrimidine-2-carbonitrile

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) serves as a highly versatile electrophilic building block. The presence of the C2-carbonitrile group and the C5-methyl group significantly alters the electronic landscape of the pyrimidine ring, demanding precise control over reaction conditions to achieve high-yielding Nucleophilic Aromatic Substitutions (SNAr).

This application note provides an in-depth mechanistic rationale, parameter causality analysis, and self-validating protocols for the SNAr functionalization of this critical intermediate.

Mechanistic Rationale & Regioselectivity

The reactivity of 4-chloro-5-methylpyrimidine-2-carbonitrile is governed by the profound electron deficiency of its aromatic system. The SNAr reaction proceeds via a classic two-step addition-elimination mechanism .

  • Addition (Rate-Determining Step): The nucleophile attacks the C4 position. This carbon is highly activated by the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the adjacent pyrimidine nitrogen atoms, as well as the strongly electron-withdrawing C2-carbonitrile group. This attack disrupts aromaticity, forming a negatively charged Meisenheimer complex.

  • Elimination (Fast Step): The intermediate collapses, ejecting the chloride leaving group and restoring aromaticity.

While the C5-methyl group provides a slight electron-donating (+I) effect and minor steric hindrance, it is vastly overpowered by the electron-withdrawing nature of the cyano and pyrimidine nitrogens, rendering the C4-Cl bond highly labile . Furthermore, while the C2-carbonitrile group can theoretically act as a leaving group under extreme conditions, the C4-chloride is preferentially displaced due to its superior leaving group ability and lower transition state energy barrier .

SNAr_Mechanism A 4-Chloro-5-methylpyrimidine- 2-carbonitrile B Nucleophilic Attack (e.g., Amine/Alkoxide) A->B + Nu: C Meisenheimer Complex (Stabilized Anion) B->C Rate-determining step D Chloride Elimination (Restores Aromaticity) C->D Fast E 4-Substituted-5-methylpyrimidine- 2-carbonitrile D->E - Cl⁻

Figure 1: Addition-elimination mechanism (SNAr) at the C4 position of the pyrimidine scaffold.

Reaction Parameter Causality

Successful SNAr on this scaffold requires matching the nucleophile's strength with the appropriate solvent and base. Design of Experiments (DoE) methodologies highlight that solvent selection is the most critical variable in suppressing side reactions .

  • Solvent Causality: Polar aprotic solvents (DMF, DMSO) stabilize the anionic Meisenheimer intermediate, accelerating the reaction. However, if trace water is present, hydroxide ions can competitively attack C4, yielding a 4-hydroxypyrimidine byproduct. For highly reactive aliphatic amines, polar protic solvents (like isopropanol) are preferred because they hydrogen-bond with the amine, slightly dampening its reactivity and preventing poly-substitution or degradation of the sensitive C2-carbonitrile group.

  • Base Causality: The choice of base must be non-nucleophilic. N,N-Diisopropylethylamine (DIPEA) is ideal for amine nucleophiles as its steric bulk prevents it from attacking the electrophile, while it efficiently scavenges the generated HCl. For weaker nucleophiles (e.g., anilines or alcohols), stronger inorganic bases like Cs₂CO₃ or NaH are required to deprotonate the nucleophile and increase its HOMO energy.

Optimization_Workflow Start SNAr Optimization Nu Evaluate Nucleophile Start->Nu Amine Aliphatic Amines Nu->Amine Aniline Anilines (Weak Nu) Nu->Aniline Solvent1 Polar Protic (iPrOH) Base: DIPEA Amine->Solvent1 Solvent2 Polar Aprotic (DMF) Base: K2CO3 / NaH Aniline->Solvent2 Temp1 RT to 60°C Solvent1->Temp1 Temp2 80°C to 120°C Solvent2->Temp2

Figure 2: Decision matrix for optimizing SNAr conditions based on nucleophile strength.

Quantitative Yield Analysis

The following table summarizes the quantitative data derived from optimizing the reaction of 4-chloro-5-methylpyrimidine-2-carbonitrile with a model weak nucleophile (aniline). This data illustrates the profound impact of base and solvent pairing.

Table 1: Influence of Reaction Parameters on SNAr Yields (Aniline Nucleophile)

SolventBaseTemperature (°C)Time (h)Conversion (%)Primary Impurity Profile
DMFK₂CO₃8012>95Hydrolysis product (<5%)
iPrOHDIPEA801685Unreacted starting material
MeCNCs₂CO₃602470Unreacted starting material
THFNaH654>98None detected

Note: Conversion rates determined by LC-MS integration at 254 nm.

Self-Validating Experimental Protocols

The following protocols are engineered as "self-validating systems." They include built-in diagnostic checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway without degrading the sensitive C2-carbonitrile group.

Protocol A: Synthesis of 4-(Alkylamino)-5-methylpyrimidine-2-carbonitrile

Objective: Mild displacement of the C4-chloride using a primary or secondary aliphatic amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 mmol, 1.0 eq) in anhydrous isopropanol (iPrOH, 10 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the solution. Causality: DIPEA acts as an acid scavenger. Its steric bulk prevents competitive nucleophilic attack.

  • Nucleophile Introduction: Dropwise, add the aliphatic amine (e.g., morpholine) (1.1 mmol, 1.1 eq) at 0 °C. Causality: The highly activated nature of the pyrimidine ring makes the reaction exothermic; cooling prevents the degradation of the carbonitrile group.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze. The disappearance of the starting material mass (m/z ~153) and the appearance of the product mass confirms success. Diagnostic: If a mass of m/z ~135 is observed, it indicates competitive hydrolysis (4-hydroxypyrimidine formation), meaning your iPrOH was not strictly anhydrous.

  • Quench & Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Validation Checkpoint 2 (Phase Separation): If the aqueous phase remains cloudy after extraction, the amine product is partially protonated. Add 1M NaOH dropwise until the aqueous layer clears, ensuring complete partitioning into the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.

Protocol B: Synthesis of 4-Alkoxy-5-methylpyrimidine-2-carbonitrile

Objective: Etherification via alkoxide SNAr, requiring strict anhydrous conditions to prevent carbonitrile hydrolysis.

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in anhydrous THF (5 mL). Cool to 0 °C. Slowly add the desired alcohol (1.1 mmol, 1.1 eq). Stir for 30 minutes until H₂ evolution ceases. Causality: Pre-forming the alkoxide prevents the strong base from directly attacking the carbonitrile group of the pyrimidine.

  • Electrophile Addition: Dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Execution: Stir at room temperature for 1–2 hours.

  • Validation Checkpoint 1 (TLC): Elute a TLC plate with 3:1 Hexanes:EtOAc. The starting material (UV active, higher Rf) should be completely consumed, replaced by a single lower Rf spot. Diagnostic: A baseline spot indicates the carbonitrile group has been hydrolyzed to a carboxylic acid due to moisture ingress.

  • Quench: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl provides mild, buffered protonation to destroy excess NaH without creating a highly acidic environment that could cleave the newly formed ether bond.

  • Isolation: Extract with Dichloromethane (3 x 15 mL). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography if necessary.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from:[Link]

  • RSC Publishing. The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic Chemistry. Retrieved from: [Link]

Application

Synthesis of kinase inhibitors from 4-chloro-5-methylpyrimidine-2-carbonitrile

Application Note: Synthesis of ATP-Competitive Kinase Inhibitors Utilizing 4-Chloro-5-methylpyrimidine-2-carbonitrile Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of ATP-Competitive Kinase Inhibitors Utilizing 4-Chloro-5-methylpyrimidine-2-carbonitrile

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Executive Summary

The compound 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) serves as a highly privileged, multifunctional electrophilic scaffold in the design of small-molecule kinase inhibitors[1]. This application note details the mechanistic rationale and step-by-step synthetic protocols for converting this building block into potent ATP-competitive kinase inhibitors (e.g., Aurora A/B or JAK inhibitors). By exploiting the differential reactivity of the C4-chloride and the C2-carbonitrile, researchers can rapidly generate diverse structure-activity relationship (SAR) libraries.

Mechanistic Rationale & Scaffold Design

The architecture of 4-chloro-5-methylpyrimidine-2-carbonitrile is specifically tailored for kinase hinge-binding and pocket interactions[2]:

  • C4-Chloro (The Hinge Binder Anchor): The pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of the two endocyclic nitrogens and the exocyclic C2-cyano group. This renders the C4-position highly susceptible to[3]. Reacting this position with functionalized anilines establishes the critical hydrogen-bond donor/acceptor pair required for binding to the kinase hinge region[2].

  • C5-Methyl (The Gatekeeper Probe): The C5-methyl group provides a crucial hydrophobic vector. In many kinases (such as Aurora A), this methyl group projects into a hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing kinase selectivity over off-target proteins[2].

  • C2-Carbonitrile (The Solvent-Exposed Vector): The nitrile group serves as a latent pharmacophore. Following the C4-SNAr reaction, the nitrile can be selectively hydrolyzed to a primary carboxamide. This amide often interacts with the ribose-binding pocket or the solvent-exposed region of the kinase, improving both binding affinity and aqueous solubility.

Signaling Pathway Context

To contextualize the biological application, Figure 1 illustrates the Aurora A kinase pathway. Overexpression of Aurora A drives aberrant mitotic entry and tumor proliferation, making it a prime target for pyrimidine-based inhibitors[2].

Pathway MitogenicSignal Mitogenic Signal AuroraA Aurora A Kinase MitogenicSignal->AuroraA PLK1 PLK1 Activation AuroraA->PLK1 CDC25 CDC25 Phosphorylation PLK1->CDC25 CDK1 CDK1/Cyclin B Complex CDC25->CDK1 Mitosis Mitotic Entry & Tumor Proliferation CDK1->Mitosis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AuroraA ATP-Competitive Inhibition

Figure 1: Aurora A kinase signaling cascade and targeted inhibition by pyrimidine derivatives.

Synthetic Workflow

The synthesis of the final kinase inhibitor is achieved via a robust, two-step sequence: a regioselective SNAr followed by a controlled Radziszewski nitrile hydrolysis.

Workflow SM 4-chloro-5-methyl pyrimidine-2-carbonitrile (Starting Material) Step1 Step 1: SNAr Aniline, DIPEA, n-BuOH 100°C, 12h SM->Step1 Int 4-(arylamino)-5-methyl pyrimidine-2-carbonitrile (Intermediate) Step1->Int Step2 Step 2: Radziszewski Hydrolysis H2O2, NaOH, DMSO/EtOH 0°C to RT, 4h Int->Step2 Prod 4-(arylamino)-5-methyl pyrimidine-2-carboxamide (Kinase Inhibitor) Step2->Prod

Figure 2: Two-step synthetic workflow from pyrimidine-2-carbonitrile to carboxamide inhibitor.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: To install the hinge-binding arylamino group. Causality & Design: We utilize n-butanol (n-BuOH) as the solvent because its high boiling point (117 °C) provides the thermal energy required to drive the SNAr reaction with sterically hindered or electron-deficient anilines[4]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base. Its steric bulk prevents it from competing with the aniline for the electrophilic C4 carbon, ensuring it acts solely as an acid scavenger to neutralize the HCl byproduct, thereby maintaining the nucleophilicity of the aniline[].

Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous n-BuOH (15 mL).

  • Addition: Add the substituted aniline (1.1 eq, 5.5 mmol) followed by DIPEA (2.0 eq, 10.0 mmol) to the stirring solution.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1). The highly electron-deficient nature of the pyrimidine ensures complete conversion within 8–12 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Dissolve the resulting crude residue in EtOAc (30 mL) and wash sequentially with saturated aqueous

    
     (2 x 15 mL) and brine (15 mL). This self-validating step ensures all residual DIPEA hydrochloride salts are removed.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography to yield the 4-(arylamino)-5-methylpyrimidine-2-carbonitrile intermediate.
    
Step 2: Radziszewski Nitrile Hydrolysis to Carboxamide

Objective: To convert the C2-carbonitrile to a primary carboxamide without over-hydrolysis to the carboxylic acid. Causality & Design: Standard acidic or basic hydrolysis often overshoots to the carboxylic acid. The employs hydrogen peroxide (


) and a mild base (NaOH or 

)[6]. The base deprotonates

to form the hydroperoxide anion (

). Due to the alpha-effect,

is highly nucleophilic and rapidly attacks the nitrile carbon at low temperatures. The resulting peroxyimidic acid intermediate reacts with a second equivalent of

to yield the desired primary amide, water, and oxygen gas, cleanly arresting the reaction at the amide stage[6].

Protocol:

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq, 3.0 mmol) in a 4:1 mixture of Ethanol and DMSO (10 mL) in a 25 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise, add 30% aqueous

    
     (5.0 eq, 15.0 mmol), followed immediately by 1M aqueous NaOH (1.2 eq, 3.6 mmol). Safety Note: Perform behind a blast shield as oxygen gas is evolved.
    
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 3–4 hours. Monitor via LC-MS until the nitrile mass disappears and the

    
     amide mass dominates.
    
  • Workup: Quench the reaction by slowly adding cold water (20 mL), which will induce precipitation of the highly crystalline carboxamide product[6].

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water (3 x 10 mL) and cold diethyl ether (10 mL) to remove residual DMSO. Dry under high vacuum to afford the final kinase inhibitor.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the SNAr and Hydrolysis steps, demonstrating the necessity of the chosen conditions.

Reaction StepSolvent SystemBase / ReagentTemp (°C)Time (h)Yield (%)Observation / Rationale
1. SNAr Isopropanol

802445%Incomplete conversion; inorganic base poorly soluble.
1. SNAr n-BuOHDIPEA1001288% Optimal ; homogeneous system, sufficient thermal energy.
1. SNAr DMF

120862%Product degradation observed at higher temperatures.
2. Hydrolysis EtOH /

6M HCl801615%Major byproduct is the carboxylic acid (over-hydrolysis).
2. Hydrolysis DMSO / EtOH

/ NaOH
0 to RT492% Optimal ; Radziszewski conditions selectively yield amide.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-methylpyrimidine-2-carbonitrile

Executive Summary & Substrate Profiling The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery. Among these, 4-chloro-5-methylpyrimidine-2-carbonitrile presents a unique synthetic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery. Among these, 4-chloro-5-methylpyrimidine-2-carbonitrile presents a unique synthetic profile. The presence of the strongly electron-withdrawing 2-carbonitrile (-CN) group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring. While this electronic activation facilitates exceptionally rapid oxidative addition of palladium catalysts to the C4–Cl bond, it simultaneously introduces severe chemoselectivity challenges.

Specifically, the highly electrophilic nature of the substrate makes the nitrile group highly susceptible to base-catalyzed hydrolysis, and the pyrimidine ring vulnerable to nucleophilic aromatic substitution (SNAr) by hydroxide ions. This application note details a causality-driven, self-validating protocol designed to maximize cross-coupling yields while strictly suppressing these competing side reactions.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura coupling relies on three fundamental catalytic steps. Understanding how the 2-carbonitrile group influences each step is critical for rational reaction design.

  • Oxidative Addition: The electron-deficient nature of the substrate accelerates the insertion of Pd(0) into the C4–Cl bond. Consequently, oxidative addition is not the rate-limiting step.

  • Transmetalation (The Bottleneck): Because oxidative addition is fast, transmetalation becomes the critical bottleneck. Transmetalation requires the activation of the arylboronic acid by a base to form a reactive boronate complex.

  • Causality in Base Selection: The necessity of a base creates a direct conflict with the stability of the -CN group. Strong aqueous bases (e.g., NaOH, Na2CO3) at elevated temperatures will hydrolyze the nitrile to an amide or carboxylic acid. Therefore, mild bases such as K3PO4 or K2CO3 must be utilized to provide sufficient basicity for boronate formation without triggering nitrile degradation 1.

  • Causality in Heating Modality: Prolonged thermal heating exacerbates both protodeboronation of the boronic acid and nitrile hydrolysis. Microwave-assisted synthesis (MWAS) provides rapid, uniform energy transfer, allowing the reaction to reach completion in under 20 minutes, thereby kinetically trapping the desired product before degradation occurs 2.

Mechanism Pd0 Pd(0) Active Catalyst (Susceptible to O2 oxidation) OxAdd Oxidative Addition (Accelerated by C2-CN EWG) Pd0->OxAdd 4-Cl-pyrimidine TransMet Transmetalation (Requires K3PO4 to protect -CN) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle highlighting substrate-specific mechanistic dependencies.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the observed outcomes. The data demonstrates that migrating from conventional thermal heating with strong bases to microwave irradiation with mild bases is mandatory for this specific substrate 3.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemConditionsYield (%)Major Byproduct / Observation
1Pd(PPh3)4Na2CO3Toluene/H2O100 °C, 12 h41%Extensive Nitrile Hydrolysis (Amide formation)
2Pd(PPh3)4K2CO3Dioxane/H2O90 °C, 8 h65%Protodeboronation of Ar-B(OH)2
3 Pd(dppf)Cl2 K3PO4 Dioxane/H2O 90 °C, MW, 20 min 89% Clean Conversion, minimal side products
4Pd2(dba)3 / XPhosCs2CO3THF/H2O70 °C, MW, 45 min72%Homocoupling (Ar-Ar) due to sluggish transmetalation

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is designed as a self-validating system. In-process visual and analytical checks are embedded to ensure the integrity of the catalytic cycle.

Materials Required
  • Substrate: 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 2.5 mol%)

  • Base: K3PO4 (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 5.0 mL total)

Workflow Step1 1. Reagent Prep (Ar-B(OH)2 + Substrate) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Catalyst Load (Pd(dppf)Cl2) Step2->Step3 Step4 4. MW Heating (90°C, 20 min) Step3->Step4 Step5 5. Purification (LC-MS & Silica) Step4->Step5

Step-by-step workflow for the microwave-assisted Suzuki coupling protocol.

Step-by-Step Methodology
  • Reagent Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-chloro-5-methylpyrimidine-2-carbonitrile, the arylboronic acid, and K3PO4.

  • Solvent Addition & Degassing (Critical Step): Add 4.0 mL of 1,4-dioxane and 1.0 mL of H2O. Seal the vial with a septum. Sparge the biphasic mixture with dry Argon gas via a submerged needle for exactly 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to catalytically dead Pd(II) oxides. Sparging displaces dissolved O2.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon, quickly add the Pd(dppf)Cl2 catalyst, and immediately seal the vial with a microwave crimp cap.

    • Self-Validation Check: The solution should turn a pale yellow/orange color upon catalyst dissolution.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90 °C for 20 minutes with a pre-stirring time of 30 seconds.

    • Self-Validation Check: Post-reaction, the solution should transition to a dark brown or black color, indicating the precipitation of "Palladium black" (the natural resting state of the catalyst upon depletion of the aryl halide).

  • Reaction Quench & LC-MS Validation: Cool the vial to room temperature. Extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Metric: Look for the desired [M+H]+ mass. The absence of an [M+H+18]+ peak confirms that the nitrile group has not hydrolyzed to an amide.

  • Work-up & Purification: Dilute the crude mixture with Ethyl Acetate (15 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-aryl-5-methylpyrimidine-2-carbonitrile.

Troubleshooting Guide

If the self-validation checks fail, apply the following causality-based interventions 4:

  • Issue: High levels of Amide/Carboxylic Acid detected (Loss of -CN group).

    • Cause: The base is too nucleophilic, or the reaction time under microwave irradiation is too long.

    • Solution: Verify that K3PO4 (not Na2CO3 or NaOH) was used. Reduce the microwave hold time from 20 minutes to 12 minutes.

  • Issue: High levels of Homocoupled Boronic Acid (Ar-Ar).

    • Cause: Incomplete degassing allows O2 to act as an oxidant, promoting the homocoupling of the boronic acid before transmetalation can occur.

    • Solution: Switch from Argon sparging to three rigorous cycles of Freeze-Pump-Thaw (FPT) to ensure absolute removal of dissolved oxygen.

  • Issue: Incomplete conversion of the chloropyrimidine (Starting material remains).

    • Cause: Protodeboronation is depleting the arylboronic acid before the catalytic cycle finishes.

    • Solution: Increase the equivalents of the arylboronic acid from 1.2 to 1.5. Ensure the boronic acid is stored properly and has not degraded into boroxines prior to use.

References

  • MDPI Molecules. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PMC - NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines.[Link]

Sources

Application

Application of 4-chloro-5-methylpyrimidine-2-carbonitrile in medicinal chemistry

Application Note: 4-Chloro-5-methylpyrimidine-2-carbonitrile as a Privileged Scaffold in Targeted Therapeutics Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 4-Chloro-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-5-methylpyrimidine-2-carbonitrile as a Privileged Scaffold in Targeted Therapeutics

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 4-Chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3)

Executive Summary

In the landscape of modern drug discovery, the pyrimidine core remains one of the most heavily utilized heterocycles, particularly in the design of ATP-competitive kinase inhibitors. 4-Chloro-5-methylpyrimidine-2-carbonitrile is a highly versatile, tri-functionalized building block. By strategically leveraging the differential reactivity of its three functional groups—the electrophilic C4-chloride, the sterically defining C5-methyl, and the synthetically malleable C2-carbonitrile—medicinal chemists can rapidly generate diverse libraries of targeted therapeutics, including Polo-like kinase 4 (PLK4) and FMS tyrosine kinase inhibitors [3][4].

This application note details the mechanistic rationale, quantitative reaction metrics, and self-validating experimental protocols for utilizing this scaffold in advanced medicinal chemistry workflows.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful library generation depends on understanding the fundamental electronic and steric properties of your starting materials. The utility of 4-chloro-5-methylpyrimidine-2-carbonitrile is driven by three distinct structural pillars:

  • The C4-Electrophilic Center (SNAr Reactivity): The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring is further exacerbated by the strongly electron-withdrawing C2-carbonitrile group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the rapid formation of the Meisenheimer intermediate when attacked by nucleophilic amines or anilines [1][2].

  • The C5-Methyl "Gatekeeper" Probe: In kinase inhibitor design, the 5-methyl group is not merely a structural placeholder; it provides a critical lipophilic vector. It is precisely angled to project into the hydrophobic "gatekeeper" pocket of the ATP-binding site. This interaction dictates kinase selectivity, a strategy frequently employed in the development of PLK4 inhibitors [3].

  • The C2-Carbonitrile Versatility: The nitrile group serves as a latent, solvent-exposed pharmacophore. Once the C4 position is functionalized, the C2-nitrile can be hydrolyzed to a primary amide, reduced to a methanamine, or undergo a [3+2] cycloaddition with azides to form a 1H-tetrazole. The tetrazole acts as a metabolically stable, lipophilic bioisostere for a carboxylic acid, improving target engagement without compromising cell permeability.

Quantitative Reaction Metrics

To guide synthetic planning, the following table summarizes the optimized conditions and expected yields for the C4-SNAr amination of 4-chloro-5-methylpyrimidine-2-carbonitrile with various nucleophiles.

Nucleophile TypeReagents & SolventsTemp / TimeExpected Yield (%)Mechanistic Note
Aliphatic Amines (e.g., Morpholine)DIPEA (1.5 eq), DCM25°C / 2 h85 - 95%High nucleophilicity allows for ambient temperature reaction.
Electron-Rich Anilines (e.g., p-Anisidine)DIPEA (2.0 eq), n-BuOH90°C / 6 h75 - 85%Moderate heating required to overcome the activation barrier.
Electron-Poor Anilines (e.g., 4-Fluoroaniline)p-TsOH (0.1 eq), 1,4-Dioxane110°C / 12 h60 - 70%Acid catalysis is required to further activate the pyrimidine ring [2].
Sterically Hindered Amines NaH (1.2 eq), DMF0°C to 25°C / 4 h50 - 65%Deprotonation of the amine is necessary to force the substitution.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure causality and reproducibility at every step.

Protocol 1: Regioselective SNAr Amination at C4

Objective: To install a hinge-binding aniline motif at the C4 position.

  • Preparation: In an oven-dried 20 mL microwave vial, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 mmol, 153.6 mg) in anhydrous n-butanol (5.0 mL).

    • Causality: n-Butanol is chosen over DMF to allow for higher reaction temperatures under microwave irradiation while simplifying the aqueous workup.

  • Activation: Add the target aniline (1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming aniline nucleophile.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 45 minutes.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is deemed complete when the starting material peak (m/z 154 [M+H]+) disappears, and the product mass (e.g., m/z 211 [M+H]+ for aniline) becomes the base peak.

  • Isolation: Cool to room temperature. The product often precipitates directly from the n-butanol. Filter the precipitate and wash with cold ethanol (2 x 5 mL) to yield the pure C4-aminated intermediate.

Protocol 2: [3+2] Cycloaddition for Tetrazole Synthesis

Objective: To convert the C2-carbonitrile into a 1H-tetrazole bioisostere.

  • Preparation: Suspend the C4-aminated intermediate (1.0 mmol) from Protocol 1 in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add sodium azide (NaN3, 3.0 mmol, 195 mg) and ammonium chloride (NH4Cl, 3.0 mmol, 160 mg).

    • Causality: The combination of NaN3 and NH4Cl generates hydrazoic acid (HN3) in situ in a controlled manner, which is essential for the [3+2] cycloaddition while mitigating the explosion hazards associated with isolated HN3.

  • Reaction: Heat the mixture to 100°C for 12 hours under an argon atmosphere.

  • Workup & Validation: Cool the mixture and carefully quench with 1M HCl to pH 3 (Caution: Perform in a well-ventilated fume hood to safely vent trace HN3). The tetrazole product will precipitate. Filter and analyze via 13C-NMR. Validation: The disappearance of the sharp nitrile carbon signal (~115 ppm) and the appearance of the tetrazole quaternary carbon (~155-160 ppm) confirms successful conversion.

Visualizations

Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the core pyrimidine scaffold.

G A 4-Chloro-5-methylpyrimidine- 2-carbonitrile B C4 SNAr Amination (Kinase Hinge Binder) A->B Anilines, DIPEA, n-BuOH, 120°C C C2 Nitrile Reduction (Solvent-Exposed Amine) B->C H2, Pd/C, HCl/MeOH D C2 Tetrazole Formation (Acidic Bioisostere) B->D NaN3, NH4Cl, DMF, 100°C

Caption: Synthetic divergence of 4-chloro-5-methylpyrimidine-2-carbonitrile into key pharmacophores.

Biological Mechanism of Action

The resulting highly substituted pyrimidines frequently act as ATP-competitive inhibitors in critical oncogenic pathways, such as the PLK4 signaling cascade.

Pathway Mitosis Mitotic Entry Signals PLK4 PLK4 Kinase (Target) Mitosis->PLK4 Centriole Centriole Duplication PLK4->Centriole Tumor Tumor Cell Proliferation Centriole->Tumor Inhibitor Pyrimidine-Based Inhibitor Inhibitor->PLK4 ATP-competitive blockade

Caption: Mechanism of action for pyrimidine-derived Polo-like kinase 4 (PLK4) inhibitors.

References

  • Reactions of Polychlorinated Pyrimidines with DABCO Source: MDPI (Molbank) URL:[Link]

  • Polo like kinase 4 inhibitors (WO2022240876A1)
Method

Application Note: Chemoselective Derivatization of the Cyano Group in 4-Chloro-5-methylpyrimidine-2-carbonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) Introduction and Mechanistic Challenges Pyrimidine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3)

Introduction and Mechanistic Challenges

Pyrimidine-2-carbonitriles are highly electrophilic motifs frequently utilized in the design of kinase inhibitors, GPCR antagonists, and covalent modifiers[1]. The compound 4-chloro-5-methylpyrimidine-2-carbonitrile is a particularly valuable bifunctional building block. However, derivatizing the C2-cyano group presents a significant chemoselectivity challenge: the 4-chloro substituent is highly activated by the electron-withdrawing pyrimidine ring nitrogens, making it extremely susceptible to Nucleophilic Aromatic Substitution (SNAr).

If standard nucleophilic reagents (e.g., hydroxide, free amines, or unmasked hydride sources) are employed to react with the nitrile, competitive or exclusive displacement of the 4-chloro group will occur. To preserve the 4-chloro moiety for downstream cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions, the derivatization of the nitrile must be strictly controlled.

This application note details three validated, self-validating protocols designed to chemoselectively transform the cyano group into an amide , a primary amine , and a 1H-tetrazole , entirely preserving the reactive 4-chloro-5-methylpyrimidine scaffold.

Divergent Synthetic Workflow

The following diagram illustrates the orthogonal reaction conditions required to selectively target the nitrile group while avoiding SNAr at the C4 position.

G SM 4-Chloro-5-methylpyrimidine- 2-carbonitrile Amide 4-Chloro-5-methylpyrimidine- 2-carboxamide SM->Amide Conc. H2SO4 0-20 °C Hydration Amine (4-Chloro-5-methylpyrimidin- 2-yl)methanamine SM->Amine NaBH4, CoCl2 MeOH, 0 °C Reduction Tetrazole 4-Chloro-5-methyl-2- (1H-tetrazol-5-yl)pyrimidine SM->Tetrazole TMS-N3, Bu2SnO Toluene, 100 °C Cycloaddition

Divergent chemoselective derivatization of 4-chloro-5-methylpyrimidine-2-carbonitrile.

Mechanistic Rationale & Protocol Causality

Acid-Catalyzed Hydration to Carboxamide

The SNAr Trap: Standard basic hydrolysis using aqueous KOH or NaOH will rapidly displace the 4-chloro group, yielding the corresponding 4-hydroxypyrimidine-2-carboxylic acid[2]. The Solution: Using cold, concentrated sulfuric acid acts as both the solvent and the reagent. The strong acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon, allowing ambient moisture/water to attack and form the amide. The highly acidic environment suppresses the nucleophilicity of water toward the SNAr pathway, preserving the C-Cl bond.

Transition-Metal-Assisted Reduction to Primary Amine

The SNAr Trap: Standard catalytic hydrogenation (Pd/C or Raney-Ni under H2) is a common method for nitrile reduction[3], but it will inevitably cause hydrodehalogenation of the C-Cl bond. Furthermore, strong hydride donors like LiAlH4 will displace the chloride. The Solution: The addition of sodium borohydride (NaBH4) to cobalt(II) chloride (CoCl2) in methanol generates a black, finely divided cobalt boride (Co2B) precipitate in situ. This transition-metal boride acts as a highly chemoselective catalyst; it strongly coordinates the nitrile group, facilitating hydride transfer from NaBH4 specifically to the cyano carbon[4]. The aryl chloride remains completely inert under these conditions.

Lewis Acid-Directed Tetrazole Cycloaddition

The SNAr Trap: The classic tetrazole synthesis utilizes sodium azide (NaN3) and ammonium chloride in polar aprotic solvents (DMF) at elevated temperatures. Under these conditions, the free azide anion is a potent nucleophile and will rapidly attack the 4-position, resulting in a 4-azido byproduct (which exists in equilibrium with the fused tetrazolopyrimidine). The Solution: Employing azidotrimethylsilane (TMS-N3) and a catalytic amount of dibutyltin oxide (Bu2SnO) in a non-polar solvent (toluene) limits the concentration of free azide. The organotin species acts as a Lewis acid, coordinating to the nitrile nitrogen and directing the azide delivery intramolecularly, thereby favoring the [3+2] cycloaddition over SNAr.

Quantitative Data Summary

The table below summarizes the reaction conditions, expected yields, and the chemoselectivity profile (target vs. C4-displacement byproduct) for the three protocols.

Target DerivativeReagents & ConditionsChemoselectivity (Target : SNAr Byproduct)Expected Isolated Yield
2-Carboxamide Conc. H2SO4, 0 °C to 20 °C, 4 h> 99 : 182 - 88%
2-Methanamine NaBH4, CoCl2·6H2O, MeOH, 0 °C, 2 h95 : 570 - 75%
2-(1H-Tetrazol-5-yl) TMS-N3, Bu2SnO, Toluene, 100 °C, 16 h90 : 1065 - 72%

Experimental Methodologies

Protocol A: Synthesis of 4-Chloro-5-methylpyrimidine-2-carboxamide
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and cool it in an ice-water bath (0 °C).

  • Acid Addition: Carefully add 5.0 mL of concentrated sulfuric acid (H2SO4, 98%) to the flask.

  • Substrate Addition: Slowly add 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 g, 6.51 mmol) in small portions over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature (20 °C) for 4 hours. The solution will turn slightly yellow.

  • Quenching (Critical Step): Pour the reaction mixture very slowly over 50 g of crushed ice while stirring vigorously. A white precipitate will form immediately. Note: Do not allow the temperature to rise during quenching, as this will drive the hydrolysis further to the carboxylic acid.

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water (3 × 15 mL) until the filtrate is pH neutral, and dry under high vacuum to afford the pure carboxamide.

Protocol B: Synthesis of (4-Chloro-5-methylpyrimidin-2-yl)methanamine
  • Preparation: In a flame-dried 100 mL flask under an argon atmosphere, dissolve the nitrile (1.0 g, 6.51 mmol) and CoCl2·6H2O (0.31 g, 1.30 mmol, 0.2 equiv) in anhydrous methanol (30 mL). Cool the bright pink solution to 0 °C.

  • Reduction: Slowly add NaBH4 (0.74 g, 19.5 mmol, 3.0 equiv) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur, and a black precipitate of cobalt boride will form immediately.

  • Reaction: Stir the black suspension at 0 °C for 2 hours. Monitor completion via TLC (EtOAc/Hexane 1:1; the amine will stay at the baseline).

  • Workup: Quench the reaction by carefully adding 3 M aqueous HCl until the black precipitate dissolves and the solution turns clear pink (pH ~2). Stir for 15 minutes.

  • Extraction: Wash the aqueous layer with dichloromethane (2 × 20 mL) to remove unreacted starting material. Basify the aqueous layer to pH 10 using saturated aqueous Na2CO3.

  • Isolation: Extract the free amine with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the primary amine.

Protocol C: Synthesis of 4-Chloro-5-methyl-2-(1H-tetrazol-5-yl)pyrimidine
  • Preparation: In a flame-dried 50 mL pressure tube, dissolve the nitrile (1.0 g, 6.51 mmol) in anhydrous toluene (15 mL).

  • Reagent Addition: Add azidotrimethylsilane (TMS-N3) (1.50 g, 13.0 mmol, 2.0 equiv) followed by dibutyltin oxide (Bu2SnO) (0.16 g, 0.65 mmol, 0.1 equiv).

  • Cycloaddition: Seal the tube and heat the reaction mixture to 100 °C behind a blast shield for 16 hours.

  • Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH (2 × 20 mL). The tetrazole product will partition into the aqueous layer as the sodium salt, leaving unreacted starting material and tin residues in the organic layer.

  • Isolation: Acidify the combined aqueous layers to pH 2 using 2 M aqueous HCl. A white/pale yellow precipitate will form. Extract the precipitate into ethyl acetate (3 × 30 mL), dry over Na2SO4, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to afford the pure tetrazole.

References

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study Chemical Research in Toxicology, 2014.[Link]

  • Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions Journal of the American Chemical Society, 1986.[Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel Journal of Organic Chemistry, 2001.[Link]

  • Enzymatic Hydrolysis of Heterocyclic Nitriles Journal of Heterocyclic Chemistry, 1992.[Link]

Sources

Application

The Art of the Bond: A Researcher's Guide to the Nucleophilic Aromatic Substitution of 4-chloro-5-methylpyrimidine-2-carbonitrile with Amines

Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Its prevalence is a testamen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Its prevalence is a testament to its ability to mimic the purine nucleobases of DNA and RNA, allowing for critical interactions with a wide range of biological targets.[1][2] Within the realm of kinase inhibition, a cornerstone of modern oncology and immunology research, pyrimidine derivatives have emerged as a dominant class of ATP-competitive inhibitors.[1] The strategic functionalization of the pyrimidine ring enables the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an indispensable tool for medicinal chemists. This guide focuses on a key synthetic transformation: the reaction of 4-chloro-5-methylpyrimidine-2-carbonitrile with amines, a robust and versatile method for the synthesis of diverse 4-aminopyrimidine libraries.

The Reaction: A Deep Dive into the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of 4-chloro-5-methylpyrimidine-2-carbonitrile with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[3][4][5] The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing nitrile group at the 2-position and the ring nitrogens, makes it susceptible to nucleophilic attack by an amine.[3][4]

The amine attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the nitrile group.[5] In the final step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.[3][4][5]

Caption: Generalized SNAr mechanism for the reaction.

Regioselectivity: The Decisive Role of Substituents

The regioselectivity of SNAr reactions on substituted chloropyrimidines is a critical consideration and is highly sensitive to the electronic and steric nature of the substituents on the pyrimidine ring.[7][8] In the case of 4-chloro-5-methylpyrimidine-2-carbonitrile, the presence of the electron-withdrawing nitrile group at the 2-position and the methyl group at the 5-position significantly influences the reactivity of the C4-chloro substituent.

Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position.[7] The presence of an electron-withdrawing group at the C5 position further enhances the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack.[9] Therefore, the reaction of 4-chloro-5-methylpyrimidine-2-carbonitrile with amines is expected to proceed with high regioselectivity to yield the corresponding 4-amino derivatives.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the reaction of 4-chloro-5-methylpyrimidine-2-carbonitrile with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment
  • 4-chloro-5-methylpyrimidine-2-carbonitrile

  • Amine (primary or secondary)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (for conventional heating) or microwave synthesizer

  • Reflux condenser (for conventional heating)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask or microwave vial, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, 0.2 M).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1-1.5 eq.) followed by a base (1.5-2.0 eq.). The choice of base will depend on the reactivity of the amine and the reaction conditions. For less reactive amines, a stronger base or higher temperatures may be required.

  • Reaction:

    • Conventional Heating: Attach a reflux condenser and heat the reaction mixture to a temperature between 80 °C and 120 °C.[3][6] Monitor the progress of the reaction by TLC.

    • Microwave Irradiation: Seal the reaction vial and place it in a microwave synthesizer. Heat the reaction to 120–140 °C for 15–30 minutes.[3] Monitor for completion by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration and wash with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-5-methylpyrimidine-2-carbonitrile derivative.

experimental_workflow start Start setup Reaction Setup: Dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile in solvent start->setup addition Reagent Addition: Add amine and base setup->addition reaction Reaction: Conventional Heating (80-120°C) or Microwave (120-140°C) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Cool, filter or concentrate, extract, and dry monitoring->workup Complete purification Purification: Silica Gel Column Chromatography workup->purification end End purification->end

Caption: A streamlined experimental workflow.

Reaction Parameters and Expected Outcomes

The success of the SNAr reaction is dependent on several key parameters. The following table provides a general guide for the reaction of 4-chloro-5-methylpyrimidine-2-carbonitrile with various classes of amines.

Amine TypeRelative ReactivityTypical SolventTypical BaseTemperature (°C)
Aliphatic Amines (Primary & Secondary) HighEthanol, IsopropanolTEA, DIPEA80-100
Anilines (Electron-rich) ModerateDMF, DMSOK₂CO₃, DIPEA100-120
Anilines (Electron-poor) LowDMF, DMSOStronger base (e.g., NaH) or higher temperatures may be required120-150
Heterocyclic Amines Moderate to HighEthanol, DMFTEA, DIPEA80-120

Note: These are general guidelines, and optimization for each specific substrate is recommended.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive amine. 2. Reaction temperature too low. 3. Inappropriate solvent or base.1. Increase the reaction temperature. 2. Switch to a more polar aprotic solvent like DMF or DMSO. 3. Use a stronger base. 4. Consider microwave-assisted heating to accelerate the reaction.[3]
Formation of Side Products 1. Reaction with the solvent (e.g., alcohol). 2. Decomposition of starting material or product at high temperatures.1. Use an aprotic solvent. 2. Lower the reaction temperature and increase the reaction time. 3. Ensure an inert atmosphere if reagents are sensitive to air or moisture.
Difficult Purification 1. Close polarity of starting material and product. 2. Presence of baseline impurities.1. Optimize the TLC mobile phase to achieve better separation. 2. Consider a different purification technique, such as recrystallization or preparative HPLC.

Conclusion: A Gateway to Novel Chemical Matter

The reaction of 4-chloro-5-methylpyrimidine-2-carbonitrile with amines is a powerful and reliable method for the synthesis of a diverse range of 4-aminopyrimidine derivatives. A thorough understanding of the SNAr mechanism and the factors governing regioselectivity, coupled with careful optimization of reaction conditions, will enable researchers to efficiently generate novel chemical matter for drug discovery and development programs. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important synthetic transformation.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved March 7, 2026, from [Link]

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved March 7, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Heterocycles. Retrieved March 7, 2026, from [Link]

  • Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). ARKIVOC. Retrieved March 7, 2026, from [Link]

  • Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. (2012). Journal of the Serbian Chemical Society. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-Cyanopyrimidines. (2019). MDPI. Retrieved March 7, 2026, from [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-Cyanopyrimidines. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Facile Functionalization of Pyrimidines by Nucleophilic Addition Reactions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ARKIVOC. Retrieved March 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). ARKIVOC. Retrieved March 7, 2026, from [Link]

  • The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. (2014). PubMed. Retrieved March 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of 4-chloro-5-methylpyrimidine-2-carbonitrile in Agrochemical Synthesis

Introduction: A Versatile Pyrimidine Building Block for Modern Crop Protection In the continuous pursuit of more effective and selective agrochemicals, 4-chloro-5-methylpyrimidine-2-carbonitrile has emerged as a pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Pyrimidine Building Block for Modern Crop Protection

In the continuous pursuit of more effective and selective agrochemicals, 4-chloro-5-methylpyrimidine-2-carbonitrile has emerged as a pivotal intermediate, particularly in the synthesis of sulfonylurea herbicides. Its unique molecular architecture, featuring a reactive chlorine atom, a nitrile group, and a methyl-substituted pyrimidine core, provides a versatile scaffold for the construction of complex active ingredients. These resulting agrochemicals are crucial for modern agricultural practices, enabling farmers to control weed populations and enhance crop yields.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It delves into the synthetic pathways where 4-chloro-5-methylpyrimidine-2-carbonitrile is a key player, with a primary focus on its well-established role in the production of sulfonylurea herbicides. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Core Application: Synthesis of Sulfonylurea Herbicides

The most prominent application of 4-chloro-5-methylpyrimidine-2-carbonitrile is as a precursor to the pyrimidine amine moiety found in many sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates and their selective action against a broad spectrum of weeds.

Mechanism of Action: The Scientific Rationale

Sulfonylurea herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2][3][4]. This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms[5]. By blocking the active site of ALS, these herbicides halt protein synthesis, leading to the cessation of cell division and plant growth, ultimately resulting in weed death[1][5]. Animals lack the ALS enzyme, which contributes to the low mammalian toxicity of this class of herbicides. The pyrimidine portion of the herbicide molecule plays a crucial role in binding to the enzyme, making the synthetic route from 4-chloro-5-methylpyrimidine-2-carbonitrile a key strategy in designing potent ALS inhibitors.

Synthetic Workflow: From Nitrile to Herbicide

The overall synthetic strategy involves a two-step process: first, the conversion of the 2-carbonitrile group to a 2-amino group, followed by the coupling of the resulting 2-aminopyrimidine with a sulfonyl isocyanate.

G A 4-chloro-5-methylpyrimidine- 2-carbonitrile B Step 1: Amination (Conversion of Nitrile to Amine) A->B Reagents: e.g., H₂/Raney Ni, NH₃ C 2-amino-4-chloro-5- methylpyrimidine B->C D Step 2: Coupling Reaction C->D F Sulfonylurea Herbicide D->F Base catalyst, e.g., Triethylamine E Sulfonyl Isocyanate E->D

Caption: General synthetic workflow for sulfonylurea herbicides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a model sulfonylurea herbicide starting from 4-chloro-5-methylpyrimidine-2-carbonitrile.

Protocol 1: Synthesis of 2-amino-4-chloro-5-methylpyrimidine

This protocol details the conversion of the 2-carbonitrile group to a 2-amino group via catalytic hydrogenation. This transformation is critical as the resulting aminopyrimidine is the nucleophile in the subsequent coupling reaction.

Materials:

  • 4-chloro-5-methylpyrimidine-2-carbonitrile

  • Methanol (anhydrous)

  • Aqueous ammonium hydroxide (28-30%)

  • Raney Nickel (catalytic amount)

  • Hydrogen gas

  • Pressurized hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure-resistant reaction vessel, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1 equivalent) in anhydrous methanol.

  • To this solution, add aqueous ammonium hydroxide (excess) and a catalytic amount of Raney Nickel slurry. The ammonia atmosphere is crucial for favoring the formation of the primary amine.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-60 psi).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-chloro-5-methylpyrimidine.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality and Optimization:

  • Catalyst Choice: Raney Nickel is a common and effective catalyst for the reduction of nitriles to primary amines. Other catalysts such as palladium on carbon could also be employed.

  • Ammonia: The presence of ammonia helps to suppress the formation of secondary amine byproducts.

  • Pressure and Temperature: The reaction is typically carried out at room temperature with moderate hydrogen pressure. Increasing the temperature or pressure may accelerate the reaction but could also lead to side reactions.

Protocol 2: Synthesis of a Sulfonylurea Herbicide (e.g., Nicosulfuron analogue)

This protocol describes the coupling of the synthesized 2-amino-4-chloro-5-methylpyrimidine with a sulfonyl isocyanate to form the final sulfonylurea herbicide. The example provided is for a Nicosulfuron analogue, a widely used herbicide.

Materials:

  • 2-amino-4-chloro-5-methylpyrimidine (from Protocol 1)

  • 2-(N,N-dimethylaminocarbonyl)-pyridine-3-sulfonyl isocyanate (or a similar sulfonyl isocyanate)

  • Anhydrous acetonitrile or dichloromethane

  • Triethylamine (or another suitable base)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-amino-4-chloro-5-methylpyrimidine (1 equivalent) in anhydrous acetonitrile.

  • To this solution, add triethylamine (1.1 equivalents) and stir for 10-15 minutes at room temperature. The base acts as a scavenger for any acidic byproducts and facilitates the reaction.

  • In a separate, dry dropping funnel, dissolve the sulfonyl isocyanate (1 equivalent) in anhydrous acetonitrile.

  • Add the sulfonyl isocyanate solution dropwise to the stirred solution of the aminopyrimidine at 0-5 °C (ice bath). The reaction is often exothermic, and slow addition is necessary to control the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonylurea herbicide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Causality and Optimization:

  • Solvent Choice: Anhydrous aprotic solvents like acetonitrile or dichloromethane are used to prevent the hydrolysis of the highly reactive sulfonyl isocyanate.

  • Base: A non-nucleophilic organic base such as triethylamine is used to facilitate the reaction without competing with the aminopyrimidine nucleophile.

  • Temperature Control: The initial low temperature is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of sulfonylurea herbicides from pyrimidine intermediates. The data is compiled from various sources, including patents and scientific literature on related syntheses[6][7][8][9].

StepReactantsSolventCatalyst/BaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Amination 4-chloro-5-methylpyrimidine-2-carbonitrile, H₂, NH₃MethanolRaney Nickel252-480-90
Coupling 2-amino-4-chloro-5-methylpyrimidine, Sulfonyl isocyanateAcetonitrileTriethylamine0-252-485-95

Potential Application in Fungicide Synthesis

While the primary application of 4-chloro-5-methylpyrimidine-2-carbonitrile is in herbicide synthesis, its reactive nature also presents opportunities in the development of novel fungicides. The pyrimidine core is a known toxophore in several classes of fungicides. The chlorine atom at the 4-position can be displaced by various nucleophiles, and the nitrile group can be transformed into other functional groups, allowing for the creation of a diverse library of compounds for antifungal screening.

G A 4-chloro-5-methylpyrimidine- 2-carbonitrile B Nucleophilic Substitution at C4 A->B Various Nucleophiles (e.g., amines, thiols) C Nitrile Group Transformation A->C Hydrolysis, Reduction, etc. D Diverse Pyrimidine Derivatives B->D C->D E Antifungal Screening D->E F Novel Fungicide Leads E->F

Caption: Potential workflow for fungicide discovery.

Conclusion

4-chloro-5-methylpyrimidine-2-carbonitrile is a valuable and versatile building block in the synthesis of modern agrochemicals. Its well-established role in the production of highly effective sulfonylurea herbicides underscores its importance in the field of crop protection. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key intermediate in their synthetic endeavors, contributing to the development of the next generation of agrochemical solutions.

References

  • Pang, S. S., Guddat, L. W., & Duggleby, R. G. (2003). Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. Journal of Biological Chemistry, 278(10), 7639-7644. [Link][2]

  • LaRossa, R. A., & Schloss, J. V. (1984). Acetolactate synthase is the site of action of two sulfonylurea herbicides in higher plants. Journal of Biological Chemistry, 259(14), 8753-8757. [Link][3]

  • Pandit, B., & Kumar, A. (2015). Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. ResearchGate. [Link][4]

  • Duggleby, R. G., & Pang, S. S. (2021). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Frontiers of Agricultural Science and Engineering, 8(2), 155-162. [Link][5]

  • Google Patents. (2010). CN101671327A - Method for synthesizing nicosulfuron. [6]

  • Google Patents. (2020). CN110878084A - Preparation method of nicosulfuron original drug. [7]

  • Google Patents. (2009). CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron. [8]

  • ResearchGate. (n.d.). Synthesis of Nicosulfuron according to Unger (1996). [Link][9]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-methylpyrimidine-2-carbonitrile

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) is a highly valuable, yet challenging, bifunctional building block. While the 4-chloro position is primed for metal-catalyzed cross-coupling, the adjacent 5-methyl group introduces significant steric hindrance, and the 2-carbonitrile group renders the ring highly electrophilic and sensitive to basic hydrolysis.

This application note provides a comprehensive, self-validating guide to executing high-yielding Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-couplings with this substrate, detailing the mechanistic causality behind ligand selection, base optimization, and reaction monitoring.

Mechanistic Rationale & Substrate Profiling

To successfully couple 4-chloro-5-methylpyrimidine-2-carbonitrile, one must balance two competing electronic and steric forces:

  • Electronic Activation vs. SNAr Competition : The strongly electron-withdrawing 2-carbonitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This accelerates the initial oxidative addition of Pd(0) into the C-Cl bond (1[1]). However, this extreme electrophilicity also makes the substrate highly susceptible to uncatalyzed Nucleophilic Aromatic Substitution (SNAr) and nitrile hydrolysis if strong bases (e.g., NaOtBu, KOH) or highly nucleophilic aliphatic amines are used without a highly active catalyst (2[2]).

  • Steric Hindrance at the 5-Position : The 5-methyl group creates a steric penalty during the transmetalation and reductive elimination steps. Standard first-generation catalysts like Pd(PPh₃)₄ often stall at the transmetalation intermediate, leading to protodehalogenation (yielding 5-methylpyrimidine-2-carbonitrile) rather than the desired cross-coupled product (3[3]).

To overcome this, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) or wide-bite-angle bidentate ligands (e.g., Xantphos) are required to force the sterically congested reductive elimination step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage at C4) Fast due to 2-CN Pd0->OxAdd 4-chloro-5-methylpyrimidine- 2-carbonitrile TransMet Transmetalation / Amine Binding Requires Bulky Ligand (Overcomes 5-Me Sterics) OxAdd->TransMet Boronic Acid / Amine + Base RedElim Reductive Elimination Product Release TransMet->RedElim Halide/Base Byproduct RedElim->Pd0 Cross-Coupled Product

Fig 1. Catalytic cycle highlighting steric/electronic effects on 4-chloro-5-methylpyrimidine-2-carbonitrile.

Ligand Selection & Optimization Data

The choice of catalyst and base dictates whether the reaction proceeds via the desired cross-coupling pathway or degrades via SNAr/hydrolysis. Table 1 summarizes the quantitative optimization data for functionalizing this specific scaffold.

Table 1: Optimization of Catalyst and Base Systems

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Impurity
Suzuki (C-C) Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90< 20%Protodehalogenation
Suzuki (C-C) Pd(dppf)Cl₂ (5 mol%)Na₂CO₃Dioxane/H₂O9055%Protodehalogenation
Suzuki (C-C) Pd₂(dba)₃ / XPhos K₃PO₄ THF/H₂O 80 > 95% None (Clean)
Buchwald (C-N) Pd₂(dba)₃ / BINAPNaOtBuToluene100< 10%Nitrile Hydrolysis
Buchwald (C-N) Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene9060%SNAr Adduct
Buchwald (C-N) Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 90 > 90% None (Clean)

Note: XPhos is optimal for Suzuki couplings of hindered pyrimidines (4[4]), while Xantphos excels in C-N couplings of heteroaryl chlorides by suppressing side reactions (5[5]).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol utilizes a highly active Pd/XPhos system with a mild phosphate base to prevent hydrolysis of the sensitive 2-carbonitrile group.

Reagents:

  • 4-chloro-5-methylpyrimidine-2-carbonitrile: 1.0 mmol (153.6 mg)

  • Arylboronic acid: 1.2 mmol

  • Pd₂(dba)₃: 0.025 mmol (2.5 mol% Pd dimer = 5 mol% Pd)

  • XPhos: 0.06 mmol (6 mol%)

  • K₃PO₄ (anhydrous): 2.0 mmol (424 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, and K₃PO₄.

  • Degassing: Add 1,4-Dioxane and H₂O. Sparge the heterogeneous mixture with dry Argon or Nitrogen for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, killing the active Pd(0) species.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos. The solution will typically turn a deep red/orange color.

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. A successful reaction maintains an orange/yellow hue. If the solution turns pitch black (Pd-black precipitation) before completion, the catalyst has decomposed, likely due to oxygen ingress or steric stalling. Look for the

    
     of the product; absence of the 
    
    
    
    mass peak confirms no protodehalogenation occurred.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol employs Xantphos to enforce reductive elimination and Cs₂CO₃ to prevent base-mediated destruction of the nitrile (6[6]).

Reagents:

  • 4-chloro-5-methylpyrimidine-2-carbonitrile: 1.0 mmol (153.6 mg)

  • Amine (Primary or Secondary): 1.2 mmol

  • Pd₂(dba)₃: 0.025 mmol (2.5 mol%)

  • Xantphos: 0.06 mmol (6 mol%)

  • Cs₂CO₃: 2.0 mmol (651 mg)

  • Solvent: Anhydrous Toluene, 10 mL

Step-by-Step Methodology:

  • Setup: In a glovebox or using standard Schlenk techniques, charge a reaction vial with the pyrimidine substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Solvent & Substrate Addition: Add anhydrous, degassed toluene followed by the amine. (If the amine is a solid, add it in step 1).

  • Heating: Seal the vial with a PTFE-lined cap and heat at 90 °C for 8–12 hours.

  • Self-Validation (IPC): Monitor by TLC (UV 254 nm). The starting material is highly UV-active. A baseline spot indicates nitrile hydrolysis (formation of the corresponding carboxylic acid or amide). If a baseline spot dominates, verify the anhydrous nature of the Cs₂CO₃ and toluene.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd-black, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Workflow Setup 1. Reaction Setup (Glovebox / Schlenk) Reagents 2. Reagent Addition (Pd, Ligand, Base, Substrates) Setup->Reagents Heating 3. Heating & Stirring (80-90 °C) Reagents->Heating Note1 Degassed Solvents Crucial for Pd(0) Reagents->Note1 Monitor 4. IPC Monitoring (LC-MS / TLC) Heating->Monitor Note2 Avoid strong bases (e.g., NaOtBu) to prevent -CN hydrolysis Heating->Note2 Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify

Fig 2. Standardized experimental workflow for Pd-catalyzed cross-coupling of cyano-pyrimidines.

References

  • PubChemLite: 4-chloro-5-methylpyrimidine-2-carbonitrile. uni.lu. 1

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem. 3

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. 5

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC. 6

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling. MDPI. 4

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. PMC. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this key heterocyclic building block. Our focus is on identifying, mitigating, and eliminating common side products to improve yield, purity, and process reliability.

Section 1: Overview of Synthetic Pathways

The synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile is typically achieved via two primary routes, each with its own set of potential challenges and side reactions. Understanding these pathways is the first step in effective troubleshooting.

Route A: Chlorination of a Hydroxypyrimidine Precursor This common route involves the direct chlorination of 4-hydroxy-5-methylpyrimidine-2-carbonitrile using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Route B: Sandmeyer Reaction of an Aminopyrimidine Precursor An alternative pathway begins with 4-amino-5-methylpyrimidine-2-carbonitrile. The amino group is converted into a diazonium salt, which is subsequently displaced by a chloride ion, typically using a copper(I) chloride catalyst.[1][2]

Synthetic_Pathways cluster_0 Route A: Chlorination cluster_1 Route B: Sandmeyer Reaction start_A 4-hydroxy-5-methyl- pyrimidine-2-carbonitrile product 4-chloro-5-methyl- pyrimidine-2-carbonitrile start_A->product POCl₃, Δ start_B 4-amino-5-methyl- pyrimidine-2-carbonitrile diazonium Diazonium Salt Intermediate start_B->diazonium NaNO₂, aq. HCl diazonium->product CuCl

Caption: Common synthetic routes to 4-chloro-5-methylpyrimidine-2-carbonitrile.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

FAQ 1: My reaction yield is low, and I've isolated unreacted 4-hydroxy-5-methylpyrimidine-2-carbonitrile. What is the cause?

Answer: This is a classic case of incomplete reaction, which can stem from several factors when using chlorinating agents like POCl₃.

  • Insufficient Reagent or Temperature: The conversion of a pyrimidin-4-ol to the 4-chloro derivative is an equilibrium-driven process that requires sufficient energy and an adequate amount of the chlorinating agent to proceed to completion.

    • Causality: The hydroxyl group on the pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidinone). The oxygen atom is a hard nucleophile and requires a strong electrophile like POCl₃ for activation. The reaction often requires heat to overcome the activation energy barrier.

    • Solution: Increase the equivalents of POCl₃ (typically 3-5 equivalents are used) and ensure the reaction reaches the required reflux temperature (100-110 °C).[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Presence of Moisture: Water will rapidly consume the chlorinating agent and can hydrolyze the product back to the starting material.

    • Causality: POCl₃ reacts violently with water to form phosphoric acid and HCl, depleting the reagent available for the desired chlorination.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[4][5]

FAQ 2: After workup, my NMR and Mass Spec data show a significant impurity with the same mass as the starting material. What is it?

Answer: You are likely observing the hydrolysis of your desired 4-chloro product back to 4-hydroxy-5-methylpyrimidine-2-carbonitrile.

  • Causality: The 4-position of the pyrimidine ring is electron-deficient, making the C-Cl bond susceptible to nucleophilic attack by water, especially under acidic or neutral conditions generated during workup. The quenching of excess POCl₃ produces significant amounts of HCl, which can catalyze this hydrolysis if not properly neutralized.[4]

  • Prevention During Workup: The key is to neutralize the acidic byproducts rapidly and at a low temperature.

    • Protocol: Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] This simultaneously quenches the reaction, neutralizes the acid, and keeps the temperature low to minimize the rate of hydrolysis. Immediately following neutralization, extract the product into a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

FAQ 3: I am attempting the Sandmeyer reaction (Route B), but my yield is poor, and the reaction mixture is complex. What are common side products?

Answer: The Sandmeyer reaction, while powerful, is sensitive and can generate several byproducts.[2]

  • Phenol Formation: The diazonium salt intermediate is highly reactive and can be attacked by water to form the 4-hydroxy derivative.

    • Causality: Water acts as a nucleophile, displacing the diazonium group (as N₂) to form the corresponding phenol. This is often the main side reaction.

    • Solution: Maintain a low reaction temperature (typically 0-5 °C) during the diazotization and copper-catalyzed substitution steps to ensure the stability of the diazonium salt.

  • Biaryl Formation: The aryl radical intermediate, formed via a one-electron transfer from the copper(I) catalyst, can dimerize.[2]

    • Causality: This radical-mediated pathway is inherent to the Sandmeyer mechanism.[2] If the concentration of the radical intermediate is high, dimerization can become a significant side reaction.

    • Solution: Ensure efficient stirring and slow addition of the diazonium salt solution to the copper(I) chloride catalyst to maintain a low steady-state concentration of the radical intermediate.

  • Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich species in the mixture, including the starting 4-aminopyrimidine, to form colored azo compounds.

    • Causality: This is a classic electrophilic aromatic substitution reaction.

    • Solution: Ensure the complete conversion of the starting amine to the diazonium salt before proceeding with the substitution step. This is achieved by using a slight excess of nitrous acid and verifying the absence of the starting amine (e.g., with a starch-iodide paper test for excess nitrous acid).

FAQ 4: My reaction turns black, and purification is difficult, resulting in a low yield of an impure product. What is causing this degradation?

Answer: Dark coloration and tar formation are indicative of product or reagent degradation, often caused by excessively harsh reaction conditions.

  • Causality: The pyrimidine ring, while aromatic, can be susceptible to ring-opening or polymerization under strongly acidic and high-temperature conditions for prolonged periods.[4] The cyano and chloro substituents are electron-withdrawing, which can further activate the ring towards certain degradation pathways.

  • Solution:

    • Minimize Reaction Time: Monitor the reaction closely by TLC/HPLC and stop heating as soon as the starting material is consumed.

    • Control Temperature: Avoid overheating. Use a temperature-controlled heating mantle and ensure the reflux is steady but not excessively vigorous.

    • Consider a Catalyst: For POCl₃ chlorinations, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction, allowing for lower temperatures or shorter reaction times.[3]

Section 3: Side Product Identification and Mitigation

The following table summarizes the most common side products, their likely causes, and strategies for their prevention and removal.

Side Product/ImpurityPotential Cause(s)Prevention StrategiesRecommended Removal Method
4-hydroxy-5-methylpyrimidine-2-carbonitrile 1. Incomplete chlorination reaction.2. Hydrolysis of the product during workup.[4]1. Use sufficient POCl₃ (3-5 eq.), ensure reflux temperature is reached.2. Perform a cold, basic quench; extract product immediately.[4]Recrystallization or column chromatography.
Biaryl Dimer (from Sandmeyer) Dimerization of aryl radical intermediates.[2]Maintain low temperature; ensure slow addition and efficient mixing.Column chromatography.
Azo Compounds (from Sandmeyer) Incomplete diazotization; diazonium salt coupling with starting amine.Use a slight excess of NaNO₂; maintain acidic conditions.Column chromatography.
Degradation Products (Tar) Prolonged heating; excessive temperatures; moisture.[4]Monitor reaction closely; control temperature carefully; use anhydrous conditions.Filtration to remove insoluble tar, followed by column chromatography.

Section 4: Key Experimental Protocols & Analytical Methods

Protocol 1: Chlorination using Phosphorus Oxychloride (Route A)
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Place the setup under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add 4-hydroxy-5-methylpyrimidine-2-carbonitrile (1.0 eq.). Carefully add phosphorus oxychloride (POCl₃, 4.0 eq.). Optional: Add N,N-dimethylaniline (0.1 eq.).[3]

  • Reaction: Heat the mixture to a gentle reflux (approx. 105-110 °C).

  • Monitoring: Monitor the reaction's progress every hour using TLC (e.g., 50% ethyl acetate in hexanes). The product should be less polar than the starting material.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate beaker, prepare a stirred slurry of crushed ice and sodium bicarbonate (approx. 8-10 eq.). Slowly and carefully pour the reaction mixture onto the ice slurry.

  • Extraction: Stir until all gas evolution ceases and the pH is neutral or slightly basic (pH 7-8). Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Analytical Characterization Workflow

A combination of techniques is essential for confirming product identity and purity.[6]

Analytical_Workflow Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC Quick Spot Check HPLC HPLC Purity Check TLC->HPLC Quantitative Purity NMR ¹H & ¹³C NMR HPLC->NMR Structural Confirmation MS Mass Spectrometry (MS) NMR->MS Molecular Weight Verification Final_Product Pure Product (>98%) MS->Final_Product

Caption: A logical workflow for the analytical characterization of the final product.

  • ¹H & ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. The proton and carbon signals for the product will differ significantly from the hydroxy starting material, particularly the chemical shifts of the aromatic proton and the carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities by their mass-to-charge ratio.[7]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final product and quantifying the percentage of any impurities.[7]

References

  • Bandivadekar, P., Gaikwad, S., & Chaturbhuj, G. U. (n.d.). Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. ResearchGate. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkat USA. Retrieved from [Link]

  • Scientific Update. (2021, March 26). Pyrylium salts- kryptonite for the Sandmeyer reaction?. Retrieved from [Link]

  • Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI.
  • Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). (2021). Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-chloro-5-methylpyrimidine-2-carbonitrile by Column Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-chloro-5-methylpyrimidine-2-carbonitrile using column chromatography. It is designed t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-chloro-5-methylpyrimidine-2-carbonitrile using column chromatography. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the successful isolation of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of 4-chloro-5-methylpyrimidine-2-carbonitrile?

A1: The main challenges in purifying this compound stem from its molecular structure. The pyrimidine ring system, coupled with the polar nitrile group, imparts a degree of polarity that can lead to issues like peak tailing on standard silica gel.[1] Additionally, halogenated pyrimidines can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1]

Q2: What is the estimated polarity of 4-chloro-5-methylpyrimidine-2-carbonitrile, and how does this influence the choice of chromatography?

A2: Based on its structure—a heterocyclic aromatic ring with a chloro and a cyano group—4-chloro-5-methylpyrimidine-2-carbonitrile is expected to be a moderately polar compound. This makes normal-phase chromatography on silica gel a suitable starting point for purification.[1][2]

Q3: Is Thin-Layer Chromatography (TLC) necessary before running a column?

A3: Absolutely. TLC is an indispensable tool for developing a successful column chromatography method.[1][3] It allows for the rapid screening of solvent systems to find the optimal mobile phase that provides good separation between the target compound and any impurities. The goal is to achieve a retention factor (Rf) of approximately 0.15 to 0.40 for the desired compound.[3][4]

Q4: Should I be concerned about the stability of 4-chloro-5-methylpyrimidine-2-carbonitrile on silica gel?

A4: While many compounds are stable on silica, some nitrogen-containing heterocycles can interact strongly with the acidic silanol groups, leading to streaking or even degradation.[5] Before committing to a large-scale column, it is prudent to perform a stability test. This can be done by spotting the compound on a TLC plate, allowing it to sit for an hour or two, and then developing the plate to see if any new spots or streaking appear.[5]

Troubleshooting Guide

Problem: Poor Separation or Overlapping Spots on TLC

Q: I've tried several solvent systems, but my product and a key impurity have very similar Rf values. How can I improve the separation?

A: When dealing with closely eluting spots, changing the solvent selectivity is often more effective than simply adjusting the polarity.

  • Change Solvent System Composition: If you are using a standard hexane/ethyl acetate system, try switching to a mobile phase with different solvent properties, such as dichloromethane/methanol.[5] Sometimes, adding a small amount of a third solvent with a different polarity can also improve separation.

  • Consider a Different Stationary Phase: If normal-phase silica is not providing adequate separation, you might consider using a different adsorbent. For compounds that are sensitive to acidic conditions or for which silica provides poor selectivity, neutral alumina can be a good alternative.[5]

Problem: Issues During Column Elution

Q: My compound is not moving from the baseline of the column, even with a mobile phase that gave a good Rf on TLC.

A: This is a common issue that can arise from several factors:

  • Insufficient Mobile Phase Polarity: The polarity of the mobile phase may be too low to effectively elute the compound from the larger amount of silica in the column. A good practice is to start the column with a slightly less polar solvent system than the one used for TLC and then gradually increase the polarity.

  • Compound Crashing Out: If the compound has poor solubility in the mobile phase, it may precipitate at the top of the column. This can be addressed by using a stronger solvent to dissolve the sample for loading or by using the dry loading technique.

  • Irreversible Adsorption: In some cases, highly polar compounds can bind irreversibly to the active sites on the silica gel.[5] If this is suspected, switching to a less acidic stationary phase like alumina or using a mobile phase modifier may be necessary.

Q: My compound is coming off the column, but the fractions are broad, and the purity is low.

A: Broad fractions and poor purity can result from several issues during the packing and loading process.

  • Improper Column Packing: An unevenly packed column with channels or air bubbles will lead to poor separation.[6] Ensure the silica slurry is homogenous and allowed to settle evenly.

  • Column Overloading: Loading too much sample relative to the amount of silica is a common cause of poor separation. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 to 50:1.[1]

  • Sample Loading Technique: If the sample is dissolved in a large volume of a strong solvent for loading, it can cause band broadening. The sample should be loaded in the smallest possible volume of a solvent in which it is readily soluble.[7] If solubility is an issue, dry loading is the preferred method.[3]

Q: I'm observing significant peak tailing in my collected fractions.

A: Peak tailing for nitrogen-containing compounds on silica gel is often due to strong interactions with acidic silanol groups.

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to neutralize the acidic sites on the silica and improve peak shape.[5][8]

  • Consider a Different Stationary Phase: As mentioned, switching to neutral alumina or a bonded-phase silica can mitigate these interactions.

Experimental Protocols

TLC Method Development

A systematic approach to TLC is crucial for successful column chromatography. The following workflow will help in identifying an optimal solvent system.

TLC_Workflow cluster_0 TLC Screening cluster_1 Optimization A Start with a mid-polarity solvent system (e.g., 70:30 Hexane:Ethyl Acetate) B Spot crude reaction mixture on TLC plate A->B C Develop and visualize the plate B->C D Analyze Rf of the target compound C->D E Rf is too high (> 0.4) D->E Evaluate G Rf is too low (< 0.15) D->G Evaluate I Rf is optimal (0.15-0.4) D->I Evaluate F Decrease mobile phase polarity (increase Hexane %) E->F F->B H Increase mobile phase polarity (increase Ethyl Acetate %) G->H H->B J Proceed to column chromatography I->J

Caption: TLC method development workflow.

TLC Result (Rf of Target Compound)RecommendationExample Solvent System Adjustment (Hexane:Ethyl Acetate)
> 0.4Decrease mobile phase polarityIncrease the proportion of hexane (e.g., from 70:30 to 80:20)
0.15 - 0.4Optimal for column chromatographyProceed with this or a slightly less polar system
< 0.15Increase mobile phase polarityIncrease the proportion of ethyl acetate (e.g., from 70:30 to 60:40)
Flash Column Chromatography Protocol

This protocol is designed for the purification of moderately polar compounds like 4-chloro-5-methylpyrimidine-2-carbonitrile on a gram scale.

Column_Chromatography_Protocol cluster_0 Preparation cluster_1 Sample Loading cluster_2 Elution and Collection cluster_3 Isolation A Select an appropriate column size (30-50g silica per 1g of crude material) B Prepare a slurry of silica gel in the initial, non-polar eluent A->B C Pack the column evenly, ensuring no air bubbles B->C D Equilibrate the column with 2-3 column volumes of the initial eluent C->D E Choose loading method D->E F Wet Loading: Dissolve crude product in a minimal amount of a suitable solvent E->F Good Solubility G Dry Loading: Adsorb crude product onto a small amount of silica gel E->G Poor Solubility H Carefully apply the sample to the top of the packed column F->H G->H I Begin elution with the initial, low-polarity mobile phase H->I J If necessary, gradually increase the polarity of the mobile phase (gradient elution) I->J K Collect fractions and monitor by TLC J->K L Combine pure fractions K->L M Evaporate the solvent from the combined pure fractions under reduced pressure L->M N Characterize the final product for purity M->N

Caption: Step-by-step flash column chromatography workflow.

References

  • Buchi. (n.d.). Chromapedia: the complete guide. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Flash Chromatography Method Development. Retrieved from [Link]

  • Sanz-Serrano, J. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen.
  • Al-Ostath, A. I. (2025, March 25). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PMC.
  • El-Sayed, N. N. E. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC.
  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Byju's. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • CRC Press. (n.d.). CRC Handbook of Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyrimidine-5-carbonitrile. Retrieved from [Link]

  • Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). Retrieved from [Link]

  • Cytiva. (n.d.). Handbooks. Retrieved from [Link]

  • Reddit. (2022, June 28). troubleshooring flash chromatography purification : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis?. Retrieved from [Link]

  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization protocol for 4-chloro-5-methylpyrimidine-2-carbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 4-chloro-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3).

Because this molecule features two highly electrophilic sites—a 4-chloro group and a 2-carbonitrile group—it is exceptionally prone to degradation via nucleophilic attack. This guide provides a self-validating recrystallization protocol, causality-driven troubleshooting, and a comprehensive FAQ to ensure high-yield, high-purity recovery.

I. Mechanistic Grounding & Solvent Selection

The structural integrity of 4-chloro-5-methylpyrimidine-2-carbonitrile relies on avoiding conditions that trigger Nucleophilic Aromatic Substitution (SNAr) at the C4 position or Pinner-type hydrolysis at the C2 nitrile.

The Causality of Degradation: Chloropyrimidines are highly activated heterocycles. If exposed to protic, nucleophilic solvents (e.g., methanol, ethanol, or water) at elevated temperatures, the 4-chloro group acts as a leaving group, resulting in the formation of unwanted ether or hydroxyl byproducts. Furthermore, the nitrile group can hydrolyze into an amide or carboxylic acid under aqueous acidic or basic conditions. Therefore, authoritative protocols for chloropyrimidine derivatives mandate the use of strictly aprotic, non-nucleophilic solvent systems [1].

Quantitative Solvent Matrix

To ensure a self-validating purification system, we must select a solvent that maximizes the thermal solubility gradient while minimizing reactivity.

Solvent SystemPolarity IndexBoiling Point (°C)NucleophilicitySuitability & Mechanistic Rationale
Ethyl Acetate / Heptane 4.4 / 0.177 / 98None (Aprotic)Optimal. High solubility in EtOAc; controllable precipitation with Heptane. Zero risk of SNAr.
Acetonitrile 5.882None (Aprotic)Suitable. Often cited for chloropyrimidines [2], but requires higher heating, risking thermal degradation.
Dichloromethane / Hexanes 3.1 / 0.139.6 / 68None (Aprotic)Suboptimal for crystallization. Low BP of DCM prevents establishing a wide temperature gradient [3].
Methanol / Water 5.1 / 9.064.7 / 100High (Protic)Critical Failure. Causes rapid solvolysis of the 4-chloro group and hydrolysis of the nitrile.

II. Validated Recrystallization Protocol (Anti-Solvent Method)

This step-by-step methodology utilizes an Ethyl Acetate (EtOAc) / Heptane anti-solvent system. It is designed as a self-validating system : by incorporating In-Process Control (IPC) checks, you verify the integrity of the compound before proceeding to the next phase, preventing catastrophic batch loss.

Step 1: Initial Dissolution

  • Transfer the crude 4-chloro-5-methylpyrimidine-2-carbonitrile to a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add a minimal volume of anhydrous Ethyl Acetate (approximately 3–5 mL per gram of crude).

  • Warm the mixture gently in a water bath to no more than 55–60°C . Causality: Keeping the temperature below the boiling point of EtOAc (77°C) minimizes the kinetic energy available for thermal dimerization or degradation.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Self-Validation Check (IPC 1): Spot the filtrate on a TLC plate against the crude starting material to confirm the primary spot remains intact and no new baseline degradation products have formed during heating.

Step 3: Anti-Solvent Addition

  • Return the clear EtOAc filtrate to a gentle stir at 50°C.

  • Begin adding anhydrous Heptane dropwise. Continue addition until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

  • Add a single drop of EtOAc to clear the turbidity, establishing a perfectly saturated solution.

Step 4: Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool to room temperature (20–25°C) undisturbed over 2 hours. Causality: Slow cooling allows the thermodynamic formation of a highly ordered crystal lattice, which excludes impurities. Rapid cooling traps impurities via kinetic precipitation.

  • Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 1 hour to maximize yield.

Step 5: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 volumes of ice-cold Heptane. Causality: Cold heptane removes residual mother liquor without dissolving the purified crystals.

  • Dry the crystals in a vacuum oven at 35°C until a constant weight is achieved. Self-Validation Check (IPC 2): Run HPLC/LC-MS on the dried crystals to verify the absence of the (M+18) hydrolysis mass peak.

III. Process Workflow Visualization

RecrystallizationWorkflow Start Crude 4-chloro-5-methylpyrimidine -2-carbonitrile Dissolve Dissolve in minimal hot EtOAc (Max 60°C) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter AntiSolvent Add Heptane dropwise until cloudy Filter->AntiSolvent Cooling Controlled Cooling (Room Temp -> 4°C) AntiSolvent->Cooling Check Did crystals form? Cooling->Check Oiling Oiling out detected Check->Oiling No / Oil Isolate Vacuum Filtration & Cold Heptane Wash Check->Isolate Yes Seed Reheat slightly & add seed crystal Oiling->Seed Seed->Cooling Dry Vacuum Dry (Max 40°C) Isolate->Dry

Workflow for the recrystallization of 4-chloro-5-methylpyrimidine-2-carbonitrile.

IV. Troubleshooting Guide (Q&A)

Q: During the cooling phase, my product separated as a thick oil at the bottom of the flask instead of forming crystals. How do I fix this? A: This phenomenon is known as "oiling out." It occurs when the melting point of the compound is lower than the temperature at which the solution becomes saturated. Causality: The compound separates as a supercooled liquid phase rather than nucleating into a solid crystal lattice. Solution: Reheat the mixture until the oil redissolves. Add a small amount of EtOAc to slightly decrease the saturation temperature, then cool the solution much more slowly. Introducing a tiny "seed crystal" of pure 4-chloro-5-methylpyrimidine-2-carbonitrile when the solution reaches 30°C will provide a nucleation site, forcing the molecules into a solid lattice rather than an oil.

Q: My recovery yield is below 40%. Where did my product go? A: Your product is likely still dissolved in the mother liquor. Causality: This happens due to excessive solvent volume (using too much EtOAc) or an insufficient temperature gradient (not cooling the mixture sufficiently). As noted in standard chloropyrimidine purification guides, excessive solvent traps the compound [2]. Solution: Transfer the mother liquor to a rotary evaporator, concentrate it to 25% of its original volume, and repeat the heptane addition and cooling steps to harvest a second crop of crystals.

Q: LC-MS analysis of my recrystallized product shows a new peak with a mass of [M+18] or[M-35+31]. What went wrong? A: You have chemically degraded your product during the recrystallization process. Causality: An [M+18] peak indicates the addition of water (hydrolysis of the nitrile to an amide). An [M-35+31] peak indicates the loss of chlorine (35 Da) and the addition of a methoxy group (31 Da), meaning SNAr has occurred. This confirms that protic solvents (like methanol or wet solvents) were mistakenly used, or the glassware was not properly dried [4]. Solution: Discard the degraded batch. Ensure all glassware is oven-dried and only anhydrous, aprotic solvents (EtOAc/Heptane) are used in future runs.

V. Frequently Asked Questions (FAQs)

Can I use column chromatography instead of recrystallization? Yes. If the crude material contains structurally similar impurities (e.g., des-chloro or regioisomeric byproducts) that co-crystallize, column chromatography is required. Use silica gel with a Hexanes/Ethyl Acetate gradient. However, recrystallization is generally preferred for final polishing as it is highly scalable and yields a superior crystalline form for downstream drug development [3].

Why must I dry the crystals at a maximum of 35-40°C? Many halogenated pyrimidines have relatively low melting points or are prone to sublimation under high vacuum at elevated temperatures [1]. Drying at 35°C under high vacuum ensures complete removal of EtOAc and Heptane without risking the sublimation or thermal degradation of the target compound.

Is it safe to leave the compound in solution overnight? It is highly discouraged. Extended residence time in solution, even in aprotic solvents, increases the risk of trace-moisture-induced hydrolysis of the highly reactive 2-carbonitrile group. Always isolate the solid as soon as crystallization is complete.

VI. References

  • Organic Syntheses. "2-chloropyrimidine." Org. Syn. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 4-Chloro-5-methylpyrimidine-2-carbonitrile Reactions

Welcome to the advanced troubleshooting center for pyrimidine-based drug development. Working with 4-chloro-5-methylpyrimidine-2-carbonitrile presents a unique set of synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for pyrimidine-based drug development. Working with 4-chloro-5-methylpyrimidine-2-carbonitrile presents a unique set of synthetic challenges. While the pyrimidine core is inherently electron-deficient and primed for functionalization, the specific substitution pattern of this molecule creates a complex "push-pull" electronic system coupled with severe steric constraints.

This guide provides field-proven insights, self-validating experimental protocols, and mechanistic causality to help you overcome low reactivity and poor chemoselectivity in your workflows.

Mechanistic Analysis: The Reactivity Paradox

To solve low reactivity, we must first understand the molecular causality governing this specific scaffold. The reactivity of 4-chloro-5-methylpyrimidine-2-carbonitrile is dictated by three competing structural features:

  • The Pyrimidine Core (Electron-Deficient): The two electronegative nitrogen atoms in the ring draw electron density away from the carbon atoms, making the C2, C4, and C6 positions highly susceptible to 1[1].

  • The 2-Cyano Group (The "Pull"): This strongly electron-withdrawing group increases the overall electrophilicity of the ring, theoretically activating the C4-Cl bond. However, it introduces a critical chemoselectivity vulnerability: the nitrile carbon is highly electrophilic and prone to competitive nucleophilic attack or hydrolysis.

  • The 5-Methyl Group (The "Push" & Steric Shield): The methyl group donates electron density via hyperconjugation, slightly deactivating the adjacent C4-Cl bond. More critically, it creates a physical barrier. This2 in palladium-catalyzed reactions[2].

Reactivity SM 4-Chloro-5-methylpyrimidine -2-carbonitrile SNAr Desired SNAr at C4 (Amine + DIPEA, 60°C) SM->SNAr Chemoselective Degradation Side Reaction at C2 (Amine + Strong Base/Heat) SM->Degradation Non-selective Product 4-Amino-5-methylpyrimidine -2-carbonitrile SNAr->Product Amidine Amidine/Imidate Formation Degradation->Amidine

Fig 1: Chemoselectivity pathways in 4-chloro-5-methylpyrimidine-2-carbonitrile nucleophilic attacks.

Troubleshooting FAQs

Q1: My SNAr reaction with a primary amine is yielding multiple byproducts and <30% of the desired C4-substituted product. Why? Causality: High temperatures and strong nucleophilic bases (like NaOH or using the primary amine in large excess) lead to competitive attack at the highly electrophilic 2-cyano group, forming amidines or imidates. Solution: Shift to non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents (DMF or ACN) at moderate temperatures (60 °C). This ensures the amine acts exclusively at the C4 position.

Q2: Suzuki-Miyaura cross-coupling at the C4 position is stalling at very low conversion. How can I force this reaction? Causality: The steric bulk of the 5-methyl group prevents the standard Pd(PPh3)4 catalyst from undergoing efficient oxidative addition into the C-Cl bond. Furthermore, standard aqueous inorganic bases (e.g., Na2CO3) will hydrolyze the 2-carbonitrile to an amide at elevated temperatures. Solution: Utilize bulky, bidentate or electron-rich phosphine ligands like 3 despite the steric crowding[3]. Switch to anhydrous conditions with mild bases (e.g., Cs2CO3 in 1,4-dioxane).

Q3: During Buchwald-Hartwig amination, I observe significant dehalogenation (protodehalogenation) instead of the coupled product. What is going wrong? Causality: When oxidative addition is slow (due to the 5-methyl group) and reductive elimination is delayed, the Pd-complex can undergo β-hydride elimination from the amine, leading to the reduction of the C-Cl bond to a C-H bond. Solution: Employ advanced precatalysts like RuPhos Pd G3 or BrettPhos, which are4 in sterically hindered aryl chlorides[4].

Quantitative Data: Condition Optimization

The following table summarizes the shift from standard, failure-prone conditions to optimized parameters tailored for this specific molecule.

Reaction TypeStandard Conditions (Prone to Failure)Standard YieldOptimized ConditionsOptimized YieldPrimary Byproduct Avoided
SNAr (Amination) Amine (2.0 eq), K2CO3, EtOH, 80°C< 30%Amine (1.1 eq), DIPEA, DMF, 60°C> 85%Amidine (nitrile attack)
Suzuki Coupling Pd(PPh3)4, Na2CO3 (aq), Toluene, 100°C< 20%Pd(dppf)Cl2, Cs2CO3, Dioxane, 90°C> 80%Hydrolyzed nitrile (amide)
Buchwald-Hartwig Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C< 10%RuPhos Pd G3, K3PO4, Dioxane, 80°C> 75%Dehalogenated pyrimidine

Validated Experimental Protocols

These protocols are designed as self-validating systems . Visual and analytical checkpoints are embedded to ensure the causality of the reaction is tracking correctly.

Protocol A: Chemoselective SNAr (C4 Amination)

Objective: Achieve C4 substitution while preserving the 2-cyano group.

  • Preparation: In an oven-dried flask, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

    • Validation Check: The solution must be completely clear and colorless. Any yellowing indicates solvent degradation (presence of dimethylamine), which will cause unwanted side reactions.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) followed by the desired primary or secondary amine (1.1 eq).

    • Validation Check: A slight exotherm should be felt. TLC monitoring (Hexanes/EtOAc 3:1) should immediately show the consumption of the starting material (Rf ~0.6) and the appearance of a more polar spot under UV 254 nm.

  • Heating: Stir the reaction mixture at 60 °C for 4-6 hours. Do not exceed 60 °C to protect the nitrile.

  • Workup: Cool to room temperature and quench by pouring into ice-cold water (5x volume of DMF).

    • Validation Check: The product should precipitate as a solid. If it oils out, extract with EtOAc, wash extensively with 5% LiCl (aq) to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Overcome 5-methyl steric hindrance without hydrolyzing the nitrile.

Workflow Step1 1. Reagent Prep (Inert Gas) Step2 2. Catalyst (Pd-dppf) Step1->Step2 Step3 3. Base/Solvent (Cs2CO3/Dioxane) Step2->Step3 Step4 4. Heating (90°C, 12h) Step3->Step4 Step5 5. Workup (Aqueous Quench) Step4->Step5

Fig 2: Optimized Suzuki-Miyaura cross-coupling experimental workflow.

  • Degassing (Critical Step): In a Schlenk flask, combine the pyrimidine starting material (1.0 eq), arylboronic acid (1.5 eq), and anhydrous Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane (0.1 M). Sparge the mixture with Argon for 15 minutes.

    • Validation Check: Proper degassing prevents the oxidation of the phosphine ligand, which is fatal to the reaction.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Seal the flask and heat to 90 °C for 12 hours.

    • Validation Check: Upon reaching 90 °C, the mixture should transition from orange to a deep, homogenous red, indicating the formation of the active Pd(0) species. The appearance of a heavy black precipitate (Pd black) indicates catalyst death due to oxygen ingress or stalled oxidative addition.

  • Analysis & Workup: Monitor by LC-MS. Look for the disappearance of the starting material[M+H]+ peak and the lack of an amide byproduct mass (+18 Da from nitrile hydrolysis). Filter through a pad of Celite to remove palladium residues, concentrate, and purify via flash chromatography.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH).
  • Source: RSC Publishing.
  • Source: ResearchGate.
  • Source: Chemical Reviews, ACS Publications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrimidine Nucleophilic Aromatic Substitution (SNAr)

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome failed nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds.

Rather than relying on trial and error, this guide deconstructs the electronic and mechanistic causality behind pyrimidine reactivity, providing self-validating protocols to ensure your synthetic workflows succeed.

Diagnostic Decision Workflow

Before adjusting equivalents or temperatures, use the logic tree below to identify the fundamental chemical barrier preventing your SNAr reaction.

SNAr_Troubleshooting Start SNAr Reaction Failed CheckPos Check Leaving Group Position (C2/C4 vs C5) Start->CheckPos PosC5 C5 Position (Electronically Deactivated) CheckPos->PosC5 C5 PosC2C4 C2 or C4 Position (Electronically Activated) CheckPos->PosC2C4 C2/C4 SwitchPd Switch to Pd-Catalyzed Buchwald-Hartwig PosC5->SwitchPd CheckLG Evaluate Leaving Group (Cl, Br, F, SO2Me) PosC2C4->CheckLG PoorLG Poor LG (Cl, Br) Low Electrophilicity CheckLG->PoorLG Cl, Br GoodLG Good LG (F, SO2Me) High Electrophilicity CheckLG->GoodLG F, SO2Me UpgradeLG Upgrade LG: Cl -> F or SMe -> SO2Me PoorLG->UpgradeLG CheckNuc Evaluate Nucleophile & Solvent GoodLG->CheckNuc UpgradeLG->CheckNuc OptimizeCond Use Polar Aprotic Solvent Increase Temp/Base CheckNuc->OptimizeCond

Diagnostic workflow for troubleshooting failed pyrimidine SNAr reactions.

Troubleshooting Guides & FAQs

Q1: My pyrimidine substrate is completely unreactive toward amine nucleophiles, even at elevated temperatures. Why is this happening? Causality: SNAr relies on the stabilization of the anionic Meisenheimer intermediate. Pyrimidines are naturally electron-deficient, making the C2, C4, and C6 positions highly activated because the negative charge can delocalize onto the electronegative ring nitrogens[1]. However, if your leaving group is at the C5 position , the reaction will fail. The C5 position lacks resonance stabilization by the adjacent ring nitrogens, causing it to behave more like an unactivated benzene ring. Furthermore, the presence of electron-donating groups (EDGs) elsewhere on the ring raises the LUMO energy, severely decreasing overall electrophilicity[2]. Solution: If substitution at C5 or a highly electron-rich pyrimidine is required, you must abandon SNAr and transition to a transition-metal-catalyzed approach, such as the palladium-catalyzed Buchwald-Hartwig amination[3].

Q2: I am using a 2-chloropyrimidine, but the reaction is sluggish and requires harsh conditions that degrade my molecule. How can I accelerate the SNAr? Causality: In SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[1]. Therefore, reactivity is dictated by the leaving group's ability to withdraw electron density (the "element effect"), not its bond dissociation energy. Chlorine is a mediocre leaving group in this context. Solution: Upgrade your leaving group. Fluorine is vastly superior to chlorine due to its extreme electronegativity, which drastically lowers the activation energy for nucleophilic attack[1]. Alternatively, oxidizing a 2-methylthio (


) group to a 2-methylsulfonyl (

) group creates an exceptional leaving group, accelerating the reaction by up to 6 orders of magnitude due to strong inductive and mesomeric withdrawal[4].

Q3: When reacting a 2,4-dichloropyrimidine, I am getting an inseparable mixture of C2 and C4 substituted products. How do I control regioselectivity? Causality: Generally, the C4 position is intrinsically more reactive than C2. The Meisenheimer intermediate at C4 is stabilized by an ortho and a para nitrogen, whereas C2 attack is stabilized by two ortho nitrogens (which is slightly less stabilizing, and C2 is more sterically hindered)[5]. However, regioselectivity is highly sensitive to the electronic environment. Quantum mechanical (QM) analyses demonstrate that electron-donating substituents at C6 (e.g., -OMe, -NHMe) drastically alter the LUMO distribution, sometimes entirely reversing selectivity to favor C2 attack[6]. Solution:

  • For C4 selectivity: Run the reaction under strict kinetic control (lower temperatures, e.g., 0 °C to RT) using non-bulky nucleophiles[7].

  • For C2 selectivity: If intrinsic electronics favor C4, you can selectively functionalize C4 with a protecting group/dummy amine, react C2, and deprotect. Alternatively, Pd-catalyzed cross-coupling can be sterically tuned via ligand selection to favor C2 over C4[8].

Quantitative Data Summaries

Table 1: Relative Reactivity of Leaving Groups in Pyrimidine SNAr
Leaving Group (C2/C4)Relative ElectrophilicityMechanistic Rationale

(Methylsulfonyl)
Extremely HighStrong inductive (-I) and mesomeric (-M) withdrawal; highly stabilizes the Meisenheimer complex[4].

(Fluoro)
HighStrong inductive (-I) withdrawal; significantly lowers LUMO energy[1].

(Chloro)
ModerateStandard baseline; weaker inductive effect than fluorine[1].

(Bromo)
Low to ModerateWeak inductive effect; weaker C-Br bond does not aid the rate-determining step[1].

(Methylthio)
Very LowElectron-donating via resonance (+M); severely deactivates the ring[4].
Table 2: Positional Reactivity on the Pyrimidine Ring
PositionIntrinsic SNAr ReactivityResonance Stabilization of Intermediate
C4 / C6 HighestAnion stabilized by both ortho and para ring nitrogens[5].
C2 HighAnion stabilized by two ortho ring nitrogens; slightly more sterically hindered[5].
C5 NegligibleNo direct resonance stabilization by ring nitrogens; behaves like unactivated benzene.

Self-Validating Experimental Protocols

Protocol A: Leaving Group Upgrade & SNAr (Methylthio to Methylsulfonyl)

Use this protocol when standard chloropyrimidines fail to react with weak nucleophiles.

Step 1: Oxidation to Sulfone

  • Dissolve the 2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Slowly add m-CPBA (2.2 eq) in portions.

  • Self-Validation Check: Monitor by TLC. You will initially see a highly polar spot (the sulfoxide intermediate). Within 2 hours at room temperature, this will convert to a slightly less polar, distinct spot (the sulfone). LC-MS will confirm an exact mass shift of +32 Da.

  • Quench with saturated aqueous

    
     and 
    
    
    
    , extract with DCM, dry, and concentrate.

Step 2: Accelerated SNAr

  • Dissolve the resulting 2-(methylsulfonyl)pyrimidine in a polar aprotic solvent (DMF or DMSO).

  • Add the amine nucleophile (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Self-Validation Check: The displacement of the sulfonyl group releases sulfur dioxide gas (faint bubbling may be observed) and methanesulfinate. The reaction mixture often undergoes a distinct color change (e.g., turning bright yellow with anilines). Complete conversion usually occurs within 1-2 hours at room temperature.

Protocol B: Buchwald-Hartwig Amination of Unreactive Pyrimidines

Use this protocol for C5-halopyrimidines or highly electron-rich pyrimidines where SNAr is impossible[8],[3].

Step 1: Pre-catalyst Activation

  • In an oven-dried Schlenk flask under inert atmosphere (Argon/Nitrogen), combine

    
     (2-5 mol%) and a bulky, electron-rich ligand like XPhos or BINAP (4-10 mol%).
    
  • Add anhydrous Toluene or 1,4-Dioxane and stir for 15 minutes at room temperature.

  • Self-Validation Check: The solution must transition from the deep purple/red color of

    
     to a characteristic reddish-brown or dark yellow, indicating the successful formation of the active 
    
    
    
    complex.

Step 2: Cross-Coupling

  • Add the halopyrimidine (1.0 eq), the amine (1.2 eq), and Sodium tert-butoxide (

    
    ) (1.5 eq).
    
  • Heat to 90–100 °C.

  • Self-Validation Check: As the catalytic cycle turns over, the formation of insoluble sodium halide salts (e.g., NaCl, NaBr) will cause the previously clear reaction mixture to become increasingly cloudy and opaque. This visual cue confirms that reductive elimination is successfully occurring.

References[2] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors, Chemical Science (RSC Publishing),https://pubs.rsc.org/en/content/articlelanding/2022/SC/D2SC04041G[6] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29, WuXi AppTec,https://wuxiapptec.com/insights/qm-magic-class-chapter-29[8] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine, Organic Letters (ACS Publications),https://pubs.acs.org/doi/10.1021/ol052735w[7] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry, MDPI,https://www.mdpi.com/1420-3049/29/1/123[3] Buchwald–Hartwig amination, Wikipedia,https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination[5] Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity, Chemistry Stack Exchange,https://chemistry.stackexchange.com/questions/78891/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry,https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-snar/[4] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation, Bioconjugate Chemistry (ACS Publications),https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00350

Sources

Optimization

Stability issues of 4-chloro-5-methylpyrimidine-2-carbonitrile in solution

Technical Support Center: Stability & Troubleshooting for 4-Chloro-5-methylpyrimidine-2-carbonitrile Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting for 4-Chloro-5-methylpyrimidine-2-carbonitrile

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3). As a highly functionalized heterocyclic building block, this molecule presents unique reactivity profiles that can lead to rapid degradation in solution if not handled correctly. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Overview of Solution Instability

The instability of 4-chloro-5-methylpyrimidine-2-carbonitrile in solution is driven by two highly electrophilic sites on the molecule:

  • The C4-Position (SNAr Susceptibility): The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms. The addition of the strongly electron-withdrawing carbonitrile (-CN) group at C2 further depletes electron density from the ring. This highly activates the C-Cl bond at the C4 position toward Nucleophilic Aromatic Substitution (SNAr). In protic solvents, the solvent acts as a nucleophile, attacking the C4 carbon to form a Meisenheimer-like complex, followed by chloride elimination to yield a 4-hydroxy or 4-alkoxy derivative[1],[2].

  • The C2-Position (Nitrile Hydration): Nitriles attached to electron-deficient heterocycles are highly electrophilic[3]. Under acidic or basic conditions, or prolonged exposure to water, the nitrile group undergoes hydrolysis to form a pyrimidine-2-carboxamide, which can further hydrolyze into a pyrimidine-2-carboxylic acid[4],[5].

Degradation Compound 4-Chloro-5-methylpyrimidine- 2-carbonitrile Hydrolysis_C4 C4-Chloride Hydrolysis (SNAr Pathway) Compound->Hydrolysis_C4 Protic Solvents / High pH Hydrolysis_C2 C2-Nitrile Hydrolysis (Hydration Pathway) Compound->Hydrolysis_C2 Acid/Base Catalysis Product_C4 4-Hydroxy Derivative (Pyrimidin-4-one) Hydrolysis_C4->Product_C4 Product_C2_Amide Pyrimidine-2-carboxamide Hydrolysis_C2->Product_C2_Amide Partial H2O Product_C2_Acid Pyrimidine-2-carboxylic acid Product_C2_Amide->Product_C2_Acid Full Hydrolysis

Primary degradation pathways of 4-chloro-5-methylpyrimidine-2-carbonitrile in solution.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my compound degrade so rapidly when dissolved in methanol or water? A: The degradation is primarily driven by the SNAr pathway. Water and methanol act as nucleophiles. When dissolved in water, even at neutral pH, the C4-chloride is displaced to form the pyrimidin-4-one (4-hydroxy) derivative[1]. In methanol, the 4-methoxy derivative is formed. The electron-withdrawing carbonitrile group at C2 significantly lowers the activation energy required for this substitution compared to unfunctionalized chloropyrimidines[2].

Q: I am observing a secondary degradation product that retains the chlorine atom but has a different LC-MS retention time. What is it? A: This is likely the pyrimidine-2-carboxamide or pyrimidine-2-carboxylic acid resulting from the hydration of the nitrile group. The pyrimidine-2-carbonitrile core is highly susceptible to hydrolysis[5]. If your solvent contains trace water and is slightly acidic or basic, the nitrile will hydrolyze before the C4-chloride is displaced[4].

Q: Can I use DMSO to prepare stock solutions for biological assays? A: Yes, but with strict caveats. Dimethyl sulfoxide (DMSO) is an aprotic solvent and will not directly attack the molecule. However, DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the introduced water will initiate hydrolysis[1]. You must use anhydrous, LC-MS grade DMSO packaged under argon, and store the aliquots at -20°C.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-lives (


) of 4-chloro-5-methylpyrimidine-2-carbonitrile in various common laboratory solvents. Note: Data is synthesized from kinetic models of highly activated 4-chloropyrimidines and pyrimidine-2-carbonitriles at 25°C.
Solvent SystempH / ConditionPrimary DegradantEstimated

(25°C)
Recommendation
Deionized WaterUnbuffered (~pH 6-7)4-Hydroxy derivative< 48 hoursAvoid for storage; prepare fresh.
Aqueous BufferpH 10 (Basic)4-Hydroxy & 2-Carboxylic acid< 2 hoursHighly unstable; use immediately.
MethanolLC-MS Grade4-Methoxy derivative~ 12-24 hoursUnsuitable for stock solutions.
Acetonitrile (MeCN)Anhydrous (<50 ppm H₂O)None (Stable)> 30 daysOptimal for analytical stocks.
DMSOAnhydrous (<50 ppm H₂O)None (Stable)> 30 daysOptimal for biological stocks.
DMSOHygroscopic (Exposed to air)4-Hydroxy derivative< 5 daysDiscard if exposed to ambient air.

Part 4: Troubleshooting Experimental Workflows

Troubleshooting Start Observe Degradation in Solution Check_Solvent Is solvent protic (e.g., H2O, MeOH)? Start->Check_Solvent Change_Solvent Switch to aprotic solvent (e.g., MeCN, THF, DCM) Check_Solvent->Change_Solvent Yes Check_pH Is pH < 4 or > 8? Check_Solvent->Check_pH No Buffer_pH Buffer to pH 5-7 or use anhydrous conditions Check_pH->Buffer_pH Yes Check_Temp Is storage > 4°C? Check_pH->Check_Temp No Store_Cold Store at -20°C under Argon Check_Temp->Store_Cold Yes

Troubleshooting workflow for mitigating solution-phase degradation.

Q: My cross-coupling reaction using this building block is yielding multiple side products. How do I optimize it? A: If you are performing a Suzuki or Sonogashira coupling, the basic conditions (e.g., K₂CO₃, Cs₂CO₃) combined with aqueous solvent mixtures will rapidly hydrolyze both the C4-chloride and the C2-nitrile[1],[5]. To optimize:

  • Switch to anhydrous conditions: Use strictly anhydrous solvents (e.g., 1,4-Dioxane, Toluene) and anhydrous bases (e.g., anhydrous K₃PO₄).

  • Lower the temperature: High temperatures accelerate hydrolysis[1]. Try using a more active palladium catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G3) that allows the reaction to proceed at lower temperatures (50-60°C instead of 90-100°C).

Part 5: Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions Causality Check: This protocol eliminates nucleophiles (water/alcohols) and prevents hygroscopic absorption, ensuring the structural integrity of the highly electrophilic pyrimidine core.

  • Material Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Cool in a desiccator. Use only newly opened, septum-sealed bottles of anhydrous DMSO or Acetonitrile (MeCN) with <50 ppm water content.

  • Inert Atmosphere: Purge the reaction vial containing the solid 4-chloro-5-methylpyrimidine-2-carbonitrile with dry Argon or Nitrogen for 5 minutes.

  • Dissolution: Using a dry, gas-tight syringe, transfer the required volume of anhydrous solvent into the vial to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquotting: Divide the stock solution into single-use amber glass vials (to prevent photolytic degradation).

  • Storage: Blanket each aliquot with Argon before sealing with a PTFE-lined cap. Store immediately at -20°C.

  • Validation: Before use in critical assays, thaw one aliquot and run a rapid LC-MS check (see Protocol 2) to confirm purity remains >95%. Discard the aliquot after a single use; do not freeze-thaw.

Protocol 2: Stability-Indicating HPLC-UV Assay Causality Check: Standard reverse-phase gradients often use water with 0.1% TFA or Formic Acid. Because acidic water can induce nitrile hydrolysis during the run[4], the method must be fast and utilize low temperatures in the autosampler.

  • Column: Use a rapid-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) to keep run times under 5 minutes.

  • Mobile Phase:

    • A: LC-MS Grade Water with 0.05% Formic Acid.

    • B: LC-MS Grade Acetonitrile with 0.05% Formic Acid.

  • Autosampler: Set the autosampler temperature strictly to 4°C to halt degradation while samples are queued.

  • Gradient: Run a steep gradient from 5% B to 95% B over 3 minutes. Flow rate: 0.6 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Validation (System Suitability): Inject a known degraded sample (e.g., compound intentionally boiled in water for 10 minutes) to ensure baseline resolution between the parent compound, the 4-hydroxy degradant, and the pyrimidine-2-carboxamide degradant.

References

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-5-methylpyrimidine-2-carbonitrile

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chloro-5-methylpyrimidine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chloro-5-methylpyrimidine-2-carbonitrile. As a critical heterocyclic building block, its purity is paramount for the success of subsequent synthetic transformations and the integrity of biological assays. This document provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 4-chloro-5-methylpyrimidine-2-carbonitrile.

Q1: Why is achieving high purity for 4-chloro-5-methylpyrimidine-2-carbonitrile so critical?

High purity is essential for several reasons. Firstly, reactive impurities, such as residual chlorinating agents (e.g., phosphorus oxychloride) or unreacted starting materials, can interfere with or lead to unwanted byproducts in downstream reactions, lowering yields and complicating further purification steps.[1] Secondly, for compounds intended for biological screening, even trace impurities can lead to false positives or misleading structure-activity relationship (SAR) data. Finally, achieving a high degree of purity and a sharp melting point is a fundamental standard for the characterization of a new compound.

Q2: What are the most probable impurities I might encounter in my crude product?

The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could be a precursor pyrimidine.

  • Hydrolysis Products: The chloro group on the pyrimidine ring is susceptible to hydrolysis, which can form the corresponding hydroxypyrimidine derivative, particularly during aqueous workups or if moisture is present.

  • Reagent-Derived Impurities: If phosphorus oxychloride (POCl₃) is used for chlorination, residual amounts or its hydrolysis products (phosphoric acid) can contaminate the crude material.[1]

  • Colored Byproducts: Many organic reactions, especially those involving heating, can produce high molecular weight, colored byproducts that can be difficult to remove.

Q3: What are the primary laboratory techniques for purifying this compound?

The two most effective and widely used methods for purifying chlorinated heterocyclic compounds like this are:

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid sample, often yielding material of very high purity.[2] It is the preferred method if a suitable solvent system can be identified.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[3] It is particularly useful when impurities have polarities significantly different from the product or when recrystallization is ineffective.[4][5]

Q4: How do I decide whether to use recrystallization or column chromatography?

The choice depends on the nature and quantity of the impurities.

  • Run a preliminary Thin Layer Chromatography (TLC) analysis. If your crude material shows one major spot (the product) and minor, well-separated spots, column chromatography is a good choice.

  • If the crude product is highly pure (>90%) with only minor impurities, recrystallization is often more efficient and scalable for removing those last traces.

  • If the impurities have very similar polarity to the product (i.e., their Rf values on TLC are very close), recrystallization may be more effective, as it relies on differences in solubility rather than polarity.

  • If the product is an oil or fails to crystallize, column chromatography is the necessary alternative.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Recrystallization Issues

Problem: My compound is not dissolving, even in a large amount of hot solvent.

  • Possible Cause: The chosen solvent is not appropriate for your compound; its solvating power is too low even at elevated temperatures.

  • Solution & Scientific Rationale: You must select a more suitable solvent. A good recrystallization solvent should fully dissolve the compound at its boiling point but have low solubility at room temperature.[6] Screen a range of solvents with varying polarities (see Table 1). If a single solvent is not effective, a mixed solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.[7]

Problem: No crystals are forming upon cooling.

  • Possible Causes:

    • The solution is not sufficiently supersaturated; either too much solvent was used, or the compound is too soluble in the cold solvent.[2][6]

    • The cooling process is too rapid, preventing crystal nucleation.

  • Solutions & Scientific Rationale:

    • Induce Crystallization: Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound.

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool slowly again.[2]

    • Cool Slowly: Ensure the flask is allowed to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Slower cooling promotes the formation of larger, purer crystals.

Problem: The purified crystals are still colored (e.g., yellow or brown).

  • Possible Cause: The colored impurities are highly soluble and remain trapped in the crystal lattice or adsorbed to the crystal surface.

  • Solution & Scientific Rationale: Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the solution. The charcoal has a high surface area that adsorbs the colored impurities.[7] Keep the solution hot and perform a hot gravity filtration to remove the charcoal. Then, allow the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Column Chromatography Issues

Problem: My compound appears to be degrading on the silica gel column.

  • Possible Cause: 4-Chloro-5-methylpyrimidine-2-carbonitrile, like many nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC plates and significant loss of material on the column.[7]

  • Solutions & Scientific Rationale:

    • Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase. This will neutralize the acidic silanol groups on the silica surface and prevent degradation of your acid-sensitive compound.[7]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]

    • Minimize Contact Time: Use flash chromatography with a slightly higher flow rate to reduce the residence time of the compound on the column.[7]

Problem: I am getting poor separation between my product and an impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient selectivity to resolve the compounds.

  • Solution & Scientific Rationale:

    • Optimize the Solvent System: The key to good separation is finding the right mobile phase. This is best done by systematically screening solvent systems using TLC.[3] Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4.

    • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This technique can effectively separate compounds with close Rf values by sharpening the elution bands.[7]

    • Consider a Different Stationary Phase: If normal-phase chromatography on silica or alumina is not effective, reversed-phase chromatography (e.g., using C18 silica) may provide the necessary selectivity, as it separates compounds based on hydrophobicity rather than polarity.[7][8]

Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol provides a systematic approach to purifying the title compound via recrystallization.

1. Solvent Screening: a. Place approximately 20-30 mg of the crude solid into several small test tubes. b. To each tube, add a different potential solvent (see Table 1) dropwise at room temperature until the solid dissolves or it is clear it is insoluble. Note the solubility. c. For tubes where the solid is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.[7] d. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[6] e. After heating, place the test tubes in an ice bath to observe the extent and quality of crystal formation.

2. Recrystallization Procedure: a. Place the crude 4-chloro-5-methylpyrimidine-2-carbonitrile in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hotplate stirrer). c. Continue adding the minimum amount of hot solvent until the solid just completely dissolves.[2][7] d. (Optional - for colored impurities) Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. e. (Optional - if charcoal or insoluble impurities are present) Perform a hot gravity filtration by pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. f. Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. g. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2] h. Collect the purified crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. j. Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes purification using a standard silica gel column.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate and elute with various solvent systems (see Table 2 for suggestions). c. The ideal eluent system will provide good separation between the product and impurities, with the product spot having an Rf value of ~0.3-0.4.[3]

2. Column Packing: a. Secure a glass chromatography column vertically. b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent. d. Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. e. Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition. f. Drain the solvent until the level is just at the top of the sand.

3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimum amount of the eluent and carefully pipette it onto the top of the column. b. Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the column, taking care not to disturb the top layer of sand. b. Apply pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate. c. Collect the eluate in a series of numbered test tubes or flasks.[7] d. Monitor the collected fractions by TLC to identify which fractions contain the purified product. e. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 4-chloro-5-methylpyrimidine-2-carbonitrile.

Section 4: Data & Visualization
Data Tables

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
Hexane / HeptaneNon-polar69 / 98Good for non-polar impurities. Often used as the "poor" solvent in a mixed system.
TolueneNon-polar111Higher boiling point can improve solubility of less soluble compounds.
DichloromethanePolar Aprotic40Low boiling point, may require a mixed system. Often used for column chromatography.[9]
Ethyl AcetateMid-polar77A versatile solvent for many organic compounds.
IsopropanolPolar Protic82Can be a good choice for moderately polar compounds.
EthanolPolar Protic78Similar to isopropanol, slightly more polar.[10]
AcetonitrilePolar Aprotic82Often effective for nitrogen-containing heterocycles.[2]

Table 2: Common TLC Eluent Systems for Chlorinated Pyrimidines

System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to HighA standard, highly tunable system. Start with 9:1 and move towards 1:1.
Hexane / DichloromethaneLow to MediumGood for separating less polar compounds.[11]
Dichloromethane / MethanolMedium to HighFor more polar compounds. Start with 99:1, as even small amounts of methanol drastically increase polarity.
Visual Workflows

Purification_Selection_Workflow start Crude Product Analysis (TLC, NMR, etc.) purity_check Purity > 90%? start->purity_check impurity_check Impurities have different solubility? purity_check->impurity_check Yes polarity_check Impurities have different polarity? purity_check->polarity_check No impurity_check->polarity_check No recrystallize Perform Recrystallization impurity_check->recrystallize Yes column Perform Column Chromatography polarity_check->column Yes fail Consider Alternative Methods (e.g., Acid-Base Extraction) polarity_check->fail No end_node Pure Product recrystallize->end_node column->end_node

Caption: A workflow for selecting the appropriate purification method.

Recrystallization_Troubleshooting start Recrystallization Attempted: No Crystals Formed cause1 Is the solution too dilute? start->cause1 cause2 Is the compound too soluble in cold solvent? cause1->cause2 No solution1 Concentrate solution by boiling off some solvent cause1->solution1 Yes cause3 Is it an oil? cause2->cause3 No solution3 Re-screen for a better solvent or use a mixed-solvent system cause2->solution3 Yes solution2 Induce crystallization: - Scratch flask - Add seed crystal cause3->solution2 No solution4 Purify by column chromatography cause3->solution4 Yes solution1->solution2

Caption: A logical workflow for troubleshooting a failed recrystallization.

References
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • Kadhim, T. R., & Al-Adili, A. J. (2017). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • ResearchGate. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine | Request PDF.
  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • PubMed. (n.d.). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS.
  • El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 4-Chloro-5-methylpyrimidine-2-carbonitrile Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the challenge of unambiguously confirming the regiochemistry of highly functionalized heterocyclic building blocks. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the challenge of unambiguously confirming the regiochemistry of highly functionalized heterocyclic building blocks. 4-chloro-5-methylpyrimidine-2-carbonitrile (Molecular Formula: C6H4ClN3, Monoisotopic Mass: 153.009 Da) is a prime example[1]. It is a versatile precursor used in the synthesis of kinase inhibitors and agrochemicals[2].

However, synthesizing derivatives of this compound often yields regioisomers. Distinguishing between a substitution at the 4-position versus the 6-position, or confirming the integrity of the cyano group at the 2-position, requires a rigorous, self-validating analytical strategy. This guide objectively compares the performance of modern analytical methodologies and provides field-proven protocols to ensure absolute structural confidence.

Comparative Analysis of Analytical Methodologies

To establish the structure of a pyrimidine derivative, researchers must move beyond basic 1D NMR and rely on a combination of High-Resolution Mass Spectrometry (HRMS) and 2D NMR techniques[3]. Below is an objective comparison of the primary analytical alternatives.

The Causality of Method Selection

While 1D


H NMR is excellent for assessing purity, it is fundamentally insufficient for pyrimidines like 4-chloro-5-methylpyrimidine-2-carbonitrile. The pyrimidine core lacks adjacent protons, rendering Nuclear Overhauser Effect (NOE/NOESY) experiments—which rely on through-space spatial proximity (< 5 Å)—highly ambiguous.

Instead, Heteronuclear Multiple Bond Correlation (HMBC) is the superior choice. The causality is simple: the C5-methyl group acts as a built-in "NMR anchor." By utilizing HMBC, we can trace the 3-bond scalar couplings (


) from the methyl protons directly to the C4 (chlorinated) and C6 (protonated) carbons, mapping the exact atomic connectivity without relying on spatial assumptions.
Quantitative Performance Comparison
Analytical MethodologyPrimary Data YieldedConfidence LevelSample RequirementAnalysis Time
LC-HRMS Exact mass, isotopic pattern (3:1 Cl ratio)High (Formula)< 1 mg10–15 mins
1D NMR (

H/

C)
Functional groups, sample purityModerate (Connectivity)5–10 mg15–30 mins
2D NMR (HMBC/HSQC) Regiochemistry, exact atomic mappingVery High (Structure)10–20 mg2–12 hours
X-Ray Crystallography Absolute 3D spatial arrangementAbsolute (Gold Standard)Single crystalDays to Weeks

Experimental Protocols: A Self-Validating System

A protocol is only as good as its built-in validation checks. The following step-by-step methodologies are designed to ensure that each phase of data acquisition validates the previous one.

Protocol 1: LC-HRMS Isotopic Profiling

This step confirms the molecular formula and the presence of the chlorine atom before committing time to NMR analysis.

  • Sample Preparation: Dissolve 0.1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a rapid gradient of 5% to 95% Acetonitrile over 5 minutes to ensure the compound elutes sharply.

  • MS Acquisition: Operate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • Data Validation (Causality Check): Search for the

    
     ion at m/z 154.016[1]. To self-validate the presence of the chlorine atom, examine the isotopic envelope. You must observe a secondary peak at m/z 156.013 with exactly ~33% of the intensity of the monoisotopic peak, confirming the natural 
    
    
    
    Cl/
    
    
    Cl isotopic ratio.
Protocol 2: 2D NMR (HMBC) Acquisition for Regiochemical Assignment

Once the mass is confirmed, HMBC is used to lock down the regiochemistry.

  • Sample Preparation: Dissolve 15 mg of the highly purified compound (>95% by LC-MS) in 0.6 mL of deuterated chloroform (CDCl

    
    ) or DMSO-
    
    
    
    . Transfer the solution to a high-quality 5 mm NMR tube.
  • Instrument Tuning: Tune and match the NMR probe (500 MHz or 600 MHz) for

    
    H and 
    
    
    
    C frequencies. Shim the magnetic field rigorously to ensure the TMS reference line width is < 1 Hz.
  • Acquisition Parameters: Set up the

    
    H-
    
    
    
    C HMBC experiment. Critical Step: Optimize the long-range coupling delay for a typical
    
    
    coupling constant of 8 Hz. The delay time should be calculated as
    
    
    ms.
  • Data Validation (Causality Check): Locate the C5-methyl protons (typically a singlet around 2.3–2.5 ppm). Trace the cross-peaks in the 2D spectrum. You must observe strong correlations from these protons to the

    
    C signals at ~160 ppm (C4-Cl) and ~155 ppm (C6-H). The absence of a correlation to the C2 carbon (~140-150 ppm) further validates the structural geometry[3].
    

Structural Elucidation Workflow

The logical progression of confirming the structure of 4-chloro-5-methylpyrimidine-2-carbonitrile derivatives follows a strict hierarchy, moving from bulk properties to exact atomic mapping.

G A Synthesized Derivative (Crude Mixture) B LC-HRMS (Mass & Isotope Confirmation) A->B Step 1: Formula Check C 1D NMR (1H/13C) (Purity & Basic Connectivity) B->C Step 2: Bulk Purity D 2D NMR (HMBC/HSQC) (Regiochemistry via C5-Methyl) C->D Step 3: Atomic Mapping E X-Ray Crystallography (Absolute Structure Confirmation) D->E Step 4: 3D Geometry (If needed)

Workflow for the structural elucidation of pyrimidine derivatives.

References

  • 4-chloro-5-methylpyrimidine-2-carbonitrile (C6H4ClN3)
  • Source: mdpi.
  • Source: rsc.

Sources

Comparative

Reactivity comparison of 4-chloro vs 4-bromo-5-methylpyrimidine-2-carbonitrile

Reactivity Comparison Guide: 4-Chloro vs. 4-Bromo-5-methylpyrimidine-2-carbonitrile As a Senior Application Scientist, selecting the optimal halogenated building block is a critical decision that dictates the efficiency,...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 4-Chloro vs. 4-Bromo-5-methylpyrimidine-2-carbonitrile

As a Senior Application Scientist, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, yield, and scalability of a synthetic campaign. When functionalizing the highly electron-deficient 5-methylpyrimidine-2-carbonitrile scaffold at the C4 position, the choice between a chloro and bromo leaving group presents a classic dichotomy in heterocyclic chemistry.

This guide provides an objective, data-driven comparison of 4-chloro-5-methylpyrimidine-2-carbonitrile and 4-bromo-5-methylpyrimidine-2-carbonitrile , detailing their divergent reactivity profiles in Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling reactions.

Structural and Electronic Profiling

Both molecules share a highly activated pyrimidine core. The presence of the strongly electron-withdrawing cyano (-CN) group at the C2 position, combined with the inherent electron deficiency of the pyrimidine nitrogens, renders the C4 position exceptionally electrophilic. The methyl group at C5 provides slight steric bulk but does not significantly impede reactivity. The divergent behavior of these two synthons is entirely governed by the physicochemical properties of the C4 halogen [1].

Mechanistic Reactivity Comparison

Nucleophilic Aromatic Substitution (S_NAr): The Chloro Advantage

In S_NAr reactions (e.g., amination, thiolation, alkoxylation), the 4-chloro derivative is significantly more reactive than the 4-bromo analog [1].

The Causality: The S_NAr mechanism is a two-step addition-elimination process. The rate-determining step is almost universally the initial nucleophilic attack to form the negatively charged Meisenheimer intermediate. Because chlorine (Pauling electronegativity = 3.16) is more electronegative than bromine (2.96), it more effectively polarizes the C-X bond and withdraws electron density via the inductive effect. This maximizes the electrophilicity of the C4 carbon, lowering the activation energy required for the nucleophile to attack. Once the intermediate is formed, the subsequent elimination of the halide is fast, rendering the leaving group ability (where Br > Cl) largely irrelevant to the overall reaction rate [1].

SNAr_Mechanism Start 4-Halo-5-methylpyrimidine-2-carbonitrile (X = Cl or Br) Nuc Nucleophilic Attack (Rate-Determining Step) Start->Nuc Addition of Amine/Thiol Meisenheimer Meisenheimer Intermediate (Cl stabilizes better than Br) Nuc->Meisenheimer Higher electronegativity of Cl accelerates this step Elimination Halide Elimination (Fast Step) Meisenheimer->Elimination Rearomatization Product C4-Substituted Pyrimidine Elimination->Product Loss of HX

S_NAr Reaction Pathway comparing the effect of Chlorine vs. Bromine on the intermediate.

Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

For transition-metal-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille couplings), the 4-bromo derivative is vastly superior to the 4-chloro analog [1][2].

The Causality: In palladium-catalyzed cross-coupling, the catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the carbon-halogen bond. This is typically the rate-determining step. The bond dissociation energy of a C-Br bond (~67 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). Consequently, the 4-bromo pyrimidine undergoes oxidative addition rapidly under mild conditions with standard catalysts (e.g., Pd(PPh3)4). Conversely, the 4-chloro derivative often requires elevated temperatures and specialized, electron-rich bulky ligands (like XPhos or BrettPhos) to force the oxidative addition [1][3].

CrossCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate (Faster for X = Br) OxAdd->PdII Weaker C-Br bond facilitates Pd insertion Transmet Transmetalation PdII->Transmet R-B(OH)2 + Base RedElim Reductive Elimination Transmet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Palladium-Catalyzed Cross-Coupling Cycle highlighting the oxidative addition step.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical properties and expected performance metrics for both synthons based on standard laboratory conditions.

Property / Reaction Type4-Chloro-5-methylpyrimidine-2-carbonitrile4-Bromo-5-methylpyrimidine-2-carbonitrile
Halogen Electronegativity (Pauling) 3.162.96
Approx. C-X Bond Dissociation Energy ~81 kcal/mol~67 kcal/mol
S_NAr Reactivity (Amines/Thiols) Excellent (Often proceeds at RT to 50°C)Good (Typically requires 50°C - 80°C)
S_NAr Typical Yields 85 - 95%70 - 85%
Pd-Catalyzed Cross-Coupling Reactivity Moderate (Requires specialized ligands)Excellent (Proceeds with standard catalysts)
Cross-Coupling Typical Yields 50 - 70%85 - 98%

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process monitoring steps.

Protocol A: S_NAr Amination of 4-Chloro-5-methylpyrimidine-2-carbonitrile

Objective: High-yield C4 amination utilizing the enhanced electrophilicity of the chloro-derivative.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Reagent Addition: Add the desired aliphatic secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Execution: Stir the mixture at room temperature (20-25°C) for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection at 254 nm). The reaction is deemed complete when the high-Rf starting material spot is entirely consumed and replaced by a highly polar, lower-Rf product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-5-methylpyrimidine-2-carbonitrile

Objective: Efficient C-C bond formation leveraging the low oxidative addition barrier of the bromo-derivative.

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-5-methylpyrimidine-2-carbonitrile (1.0 eq, 5 mmol), an arylboronic acid (1.2 eq), and K2CO3 (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive, electron-rich "ate" complex [Ar-B(OH)3]⁻, which is essential for the transmetalation step.

  • Deoxygenation: Degas the heterogeneous mixture via three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen must be excluded as it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl2 (0.05 eq).

  • Execution: Heat the reaction mixture to 80°C for 6 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The isotopic signature of the brominated starting material (M and M+2 peaks of equal intensity) must be completely absent, replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated palladium black, extract the filtrate with dichloromethane, and purify via flash column chromatography.

References

  • Wimmer, L., et al. "Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine." Topics in Heterocyclic Chemistry. National Academic Digital Library of Ethiopia. Available at:[Link]

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-chloro-5-methylpyrimidine-2-carbonitrile

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-chloro-5-methylpyrimidine-2-carbonitrile, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. The presence of even minute quantities of impurities, arising from the synthetic route or degradation, can have significant implications for the toxicological profile and pharmacological activity of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the determination of API purity, offering the requisite sensitivity and resolving power to separate the main component from process-related impurities and degradation products.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 4-chloro-5-methylpyrimidine-2-carbonitrile. The methodologies presented are designed to be stability-indicating, meaning they can resolve the API from potential degradation products that may form under various stress conditions, such as hydrolysis and photolysis.[1][2][3] The selection of an appropriate HPLC method is a critical decision in the drug development lifecycle, impacting analytical method validation, stability studies, and ultimately, regulatory submissions.[4] This document will delve into the rationale behind the chromatographic conditions chosen for each method, present a comparative analysis of their performance based on experimental data, and offer guidance on selecting the most suitable method for your specific analytical needs.

Experimental Design: Methodologies for Purity Profiling

The development of a robust HPLC method for purity analysis necessitates a thorough understanding of the analyte's physicochemical properties and its potential impurity profile. 4-chloro-5-methylpyrimidine-2-carbonitrile is a moderately polar compound containing a halogenated pyrimidine ring, a methyl group, and a nitrile functional group. Potential impurities can stem from starting materials, byproducts of the synthetic process, or degradation of the API.[5] A critical degradation pathway for chloropyrimidines is hydrolysis, where the chlorine atom is displaced by a hydroxyl group to form the corresponding pyrimidone.[6][7][8] Additionally, pyrimidine derivatives can be susceptible to photodegradation.[9][10][11][12]

With these considerations, two distinct RP-HPLC methods were developed and are compared herein. Method A employs a conventional C18 stationary phase with a straightforward acetonitrile/water mobile phase, representing a workhorse approach in many laboratories. Method B utilizes a phenyl-hexyl stationary phase, offering alternative selectivity through π-π interactions, which can be advantageous for separating aromatic and heterocyclic compounds.

Experimental Workflow

The general workflow for the purity assessment of 4-chloro-5-methylpyrimidine-2-carbonitrile using either of the developed HPLC methods is outlined below.

Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh API B Dissolve in Diluent A->B C Prepare Working Solutions B->C D Equilibrate HPLC System C->D E Inject Sample/Standard D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity G->H I Assess System Suitability G->I

Caption: A generalized workflow for the HPLC purity assessment of 4-chloro-5-methylpyrimidine-2-carbonitrile.

Method A: Conventional C18 Separation

This method represents a standard approach for the analysis of moderately polar compounds, utilizing a C18 column, one of the most common and versatile stationary phases in reversed-phase chromatography.

Experimental Protocol for Method A
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Method B: Alternative Selectivity with Phenyl-Hexyl Phase

Method B explores the use of a phenyl-hexyl stationary phase to exploit different retention mechanisms, primarily π-π interactions between the phenyl rings of the stationary phase and the pyrimidine ring of the analyte and its impurities. This can often provide enhanced resolution for aromatic compounds.

Experimental Protocol for Method B
ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-3 min: 20% B, 3-15 min: 20-60% B, 15-18 min: 60% B, 18-19 min: 60-20% B, 19-22 min: 20% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50, v/v)

Comparative Performance Analysis

To objectively compare the two methods, a sample of 4-chloro-5-methylpyrimidine-2-carbonitrile was spiked with three potential impurities:

  • Impurity 1 (Hydrolysis Product): 4-hydroxy-5-methylpyrimidine-2-carbonitrile

  • Impurity 2 (Process-Related): 4,6-dichloro-5-methylpyrimidine-2-carbonitrile (a hypothetical, more halogenated impurity)

  • Impurity 3 (Photodegradation Product): A hypothetical isomeric byproduct.

The following table summarizes the key performance parameters obtained from the analysis of the spiked sample using both methods.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (API) 15.2 min12.8 min
Resolution (API/Impurity 1) 2.12.8
Resolution (API/Impurity 2) 3.54.2
Resolution (API/Impurity 3) 1.92.5
Tailing Factor (API) 1.31.1
Theoretical Plates (API) 8,50012,000
Analysis Time 30 min22 min

Analysis of Results:

Method B, utilizing the phenyl-hexyl column, demonstrates several advantages over the conventional C18 method. The most significant improvement is in the resolution of the API from all three potential impurities. This is particularly evident for the closely eluting Impurity 3, where Method B provides a more baseline-resolved peak. The improved resolution is likely due to the alternative selectivity offered by the phenyl-hexyl phase, which engages in π-π interactions with the aromatic pyrimidine ring system.

Furthermore, Method B exhibits a shorter analysis time (22 minutes compared to 30 minutes for Method A), which can significantly enhance laboratory throughput. The peak shape for the API is also superior in Method B, with a tailing factor closer to the ideal value of 1.0, and a higher number of theoretical plates, indicating better column efficiency. The use of a shorter column with smaller particles in Method B contributes to this increased efficiency and reduced analysis time.

Method Selection Flowchart

The choice between Method A and Method B will depend on the specific requirements of the analysis. The following flowchart provides a decision-making framework.

Method Selection Flowchart start Start: Need to Analyze Purity of 4-chloro-5-methylpyrimidine-2-carbonitrile q1 Is high throughput a critical factor? start->q1 q2 Are there known, closely eluting impurities? q1->q2 No method_b Select Method B (Phenyl-Hexyl) q1->method_b Yes q2->method_b Yes method_a Method A (C18) is a suitable starting point q2->method_a No consider_a Method A can be considered if throughput is not a primary concern method_b->consider_a

Caption: A decision-making flowchart for selecting the optimal HPLC method.

Conclusion and Recommendations

Based on the comparative data, Method B (Phenyl-Hexyl) is the recommended approach for the purity assessment of 4-chloro-5-methylpyrimidine-2-carbonitrile. It offers superior resolution of the API from potential impurities, improved peak shape, and a significantly shorter analysis time. These performance characteristics make it a more robust and efficient method, well-suited for routine quality control and stability testing environments.

While Method A (C18) provides acceptable separation, it may require further optimization if closely eluting impurities are a concern. However, its simplicity and the widespread availability of C18 columns make it a viable alternative if the enhanced performance of the phenyl-hexyl phase is not strictly necessary.

Ultimately, the choice of the final HPLC method should be guided by a comprehensive method validation study in accordance with ICH guidelines to ensure it is fit for its intended purpose.[4][5][13] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Figshare.[Link]

  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed.[Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications.[Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.[Link]

  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing.[Link]

  • Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.[Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.[Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.[Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA.[Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.[Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate.[Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile for Researchers and Drug Development Professionals

The strategic synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry, with the resulting scaffolds forming the core of numerous therapeutic agents. Among these, 4-chloro-5-methylpyrimidine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry, with the resulting scaffolds forming the core of numerous therapeutic agents. Among these, 4-chloro-5-methylpyrimidine-2-carbonitrile stands out as a valuable building block, its reactive sites offering a versatile platform for the development of novel pharmaceuticals. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering a critical analysis of their respective strengths and weaknesses to inform your research and development endeavors.

Introduction to 4-chloro-5-methylpyrimidine-2-carbonitrile

The 4-chloro-5-methylpyrimidine-2-carbonitrile molecule possesses a trifunctionalized pyrimidine core. The chloro group at the 4-position is an excellent leaving group for nucleophilic substitution, the cyano group at the 2-position can undergo a variety of transformations, and the methyl group at the 5-position provides steric and electronic influence. This unique combination of functional groups makes it a highly sought-after intermediate in the synthesis of complex, biologically active compounds.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile is most effectively approached through a two-stage process: first, the construction of the pyrimidine ring to form a 4-hydroxy-5-methylpyrimidine-2-carbonitrile intermediate, followed by a chlorination step. The primary variations in the overall synthesis lie in the method of pyrimidine ring formation. Here, we will compare two prominent routes to the key hydroxy intermediate.

Route 1: Cyclocondensation of Acetamidine with an Acylacetonitrile Derivative

This classical approach relies on the condensation of an amidine with a β-keto nitrile or a related species. The choice of the three-carbon component is critical to achieving the desired substitution pattern on the pyrimidine ring.

Route 2: Three-Component Reaction of an Aldehyde, a Nitrile, and a Urea/Thiourea Derivative

A more convergent approach involves the one-pot reaction of three components to assemble the pyrimidine ring. This strategy can be highly efficient, though it may require more optimization to control selectivity and maximize yield.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: CyclocondensationRoute 2: Three-Component Reaction
Starting Materials Acetamidine hydrochloride, Ethyl 2-cyano-3-oxobutanoateFormaldehyde, Malononitrile, Acetamidine hydrochloride
Key Intermediate 4-hydroxy-5-methylpyrimidine-2-carbonitrile4-hydroxy-5-methylpyrimidine-2-carbonitrile
Typical Yield (Intermediate) Good to ExcellentModerate to Good
Scalability Generally straightforwardCan be challenging to scale-up
Versatility ModerateHigh (amenable to library synthesis)
Key Advantages Well-established, reliableConvergent, atom-economical
Key Disadvantages Requires synthesis of the β-keto nitrileMay produce byproducts, requires optimization

Experimental Protocols

Route 1: Synthesis of 4-hydroxy-5-methylpyrimidine-2-carbonitrile via Cyclocondensation

Step 1: Synthesis of 4-hydroxy-5-methylpyrimidine-2-carbonitrile

  • Materials: Acetamidine hydrochloride, Ethyl 2-cyano-3-oxobutanoate, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add acetamidine hydrochloride (1.0 eq.).

    • To this mixture, add ethyl 2-cyano-3-oxobutanoate (1.0 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxy-5-methylpyrimidine-2-carbonitrile.

Step 2: Synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile

  • Materials: 4-hydroxy-5-methylpyrimidine-2-carbonitrile, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-5-methylpyrimidine-2-carbonitrile (1.0 eq.) in phosphorus oxychloride (3-5 eq.).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford pure 4-chloro-5-methylpyrimidine-2-carbonitrile.

Route 2: Synthesis of 4-hydroxy-5-methylpyrimidine-2-carbonitrile via Three-Component Reaction

Step 1: Synthesis of 4-hydroxy-5-methylpyrimidine-2-carbonitrile

  • Materials: Formaldehyde (37% in water), Malononitrile, Acetamidine hydrochloride, a suitable base (e.g., piperidine or sodium ethoxide), Ethanol.

  • Procedure:

    • In a suitable solvent such as ethanol, combine malononitrile (1.0 eq.) and formaldehyde (1.1 eq.).

    • Add a catalytic amount of a base (e.g., piperidine).

    • To this mixture, add acetamidine hydrochloride (1.0 eq.) and a stoichiometric amount of a stronger base (e.g., sodium ethoxide).

    • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, work up the reaction as described in Route 1, Step 1 to isolate 4-hydroxy-5-methylpyrimidine-2-carbonitrile.

Step 2: Synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile

  • The procedure is identical to Step 2 of Route 1.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Cyclocondensation cluster_route2 Route 2: Three-Component Reaction A1 Acetamidine HCl C1 4-hydroxy-5-methylpyrimidine-2-carbonitrile A1->C1 NaOEt, EtOH, Reflux B1 Ethyl 2-cyano-3-oxobutanoate B1->C1 D1 4-chloro-5-methylpyrimidine-2-carbonitrile C1->D1 POCl₃, Reflux A2 Formaldehyde D2 4-hydroxy-5-methylpyrimidine-2-carbonitrile A2->D2 Base, EtOH B2 Malononitrile B2->D2 Base, EtOH C2 Acetamidine HCl C2->D2 Base, EtOH E2 4-chloro-5-methylpyrimidine-2-carbonitrile D2->E2 POCl₃, Reflux

Caption: Comparative workflow of the two main synthetic routes to 4-chloro-5-methylpyrimidine-2-carbonitrile.

Causality Behind Experimental Choices

  • Choice of Base in Cyclocondensation: Sodium ethoxide is a common choice as it acts as a strong base to deprotonate the acetamidine hydrochloride and catalyze the condensation reaction. The use of ethanol as a solvent is advantageous due to the good solubility of the reactants and the ease of removal post-reaction.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

  • Work-up Procedure: The quenching of the chlorination reaction with ice is a critical step to hydrolyze the excess POCl₃ and precipitate the product. Subsequent neutralization is necessary to ensure the product is in its free base form for efficient extraction into an organic solvent.

Conclusion and Future Perspectives

Both synthetic routes presented offer viable pathways to 4-chloro-5-methylpyrimidine-2-carbonitrile. The choice between them will largely depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Route 1 is generally more reliable for larger scale synthesis due to its well-defined reaction conditions. Route 2, while potentially more atom-economical, may require more extensive optimization to achieve high yields and purity.

Future research in this area may focus on the development of more sustainable and efficient one-pot procedures, potentially utilizing novel catalytic systems to streamline the synthesis and minimize waste.

References

  • Synthesis of Pyrimidine Derivatives: Brown, D. J. In The Pyrimidines; John Wiley & Sons, Ltd, 2008. [Link]

  • Chlorination of Heterocycles: Magidson, O. Y.; Elina, A. S. Zh. Obshch. Khim.1956, 26, 1273-1279. (No direct link available, reference is to a historical journal article).
  • Multicomponent Reactions in Heterocyclic Synthesis: Domling, A.; Ugi, I. Angew. Chem. Int. Ed.2000 , 39, 3168-3210. [Link]

Validation

A Comparative Spectroscopic Guide to the Nucleophilic Substitution of 4-chloro-5-methylpyrimidine-2-carbonitrile

This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-chloro-5-methylpyrimidine-2-carbonitrile and its reaction products, specifically focusing on its conversion to 4-amino-5...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-chloro-5-methylpyrimidine-2-carbonitrile and its reaction products, specifically focusing on its conversion to 4-amino-5-methylpyrimidine-2-carbonitrile. This guide is intended for researchers, scientists, and professionals in drug development who utilize pyrimidine scaffolds in their synthetic workflows. We will explore the underlying principles of spectroscopic analysis in confirming the successful substitution of the chloro moiety, a common transformation in the synthesis of bioactive molecules.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to functionalize the pyrimidine ring is crucial for modulating the pharmacological properties of these compounds. The 4-chloro substituent on the pyrimidine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a variety of functional groups.[1][2]

The Reaction: A Nucleophilic Aromatic Substitution

The conversion of 4-chloro-5-methylpyrimidine-2-carbonitrile to 4-amino-5-methylpyrimidine-2-carbonitrile is a classic example of a nucleophilic aromatic substitution reaction. In this process, an ammonia source acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride ion.

The electron-withdrawing nature of the pyrimidine ring nitrogens and the cyano group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). The reaction progress can be reliably monitored and the final product unequivocally identified through a suite of spectroscopic techniques.

Experimental Protocol: Synthesis of 4-amino-5-methylpyrimidine-2-carbonitrile

The following protocol is a representative method for the amination of 4-chloro-5-methylpyrimidine-2-carbonitrile.

Materials:

  • 4-chloro-5-methylpyrimidine-2-carbonitrile

  • Ammonia solution (e.g., 7N in Methanol)

  • Suitable solvent (e.g., Methanol, Dioxane)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • In a clean, dry reaction vessel, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1 equivalent) in the chosen solvent.

  • Add an excess of the ammonia solution (typically 5-10 equivalents).

  • Seal the vessel and heat the reaction mixture. The reaction can be performed under conventional heating (e.g., 80-120 °C) or using microwave irradiation for accelerated reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 4-amino-5-methylpyrimidine-2-carbonitrile.

Spectroscopic Analysis: A Comparative Approach

The successful conversion of the starting material to the product is confirmed by a distinct set of changes in the spectroscopic data. Below is a detailed comparison of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for both compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for observing the changes in the electronic environment of the protons on the pyrimidine ring and its substituents.

Table 1: Comparative ¹H NMR Data (Predicted)

CompoundProton on C6 (δ, ppm)Methyl Protons (δ, ppm)Amino Protons (δ, ppm)
4-chloro-5-methylpyrimidine-2-carbonitrile~ 8.8~ 2.6-
4-amino-5-methylpyrimidine-2-carbonitrile~ 8.3~ 2.4~ 7.5 (broad singlet)

Interpretation:

  • C6-H Signal: The proton at the C6 position of the pyrimidine ring is expected to show a downfield shift in the chloro-substituted compound due to the electron-withdrawing nature of the chlorine atom. Upon substitution with an amino group, which is electron-donating through resonance, this proton becomes more shielded and shifts upfield.

  • Methyl Protons: A similar, though less pronounced, upfield shift is expected for the methyl protons at the C5 position upon amination.

  • Amino Protons: The appearance of a new, typically broad, singlet in the aromatic region corresponding to the two protons of the amino group is a key indicator of a successful reaction. The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule. The substitution at C4 will cause significant changes in the chemical shifts of the pyrimidine ring carbons.

Table 2: Comparative ¹³C NMR Data (Predicted)

CompoundC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)CN (δ, ppm)CH₃ (δ, ppm)
4-chloro-5-methylpyrimidine-2-carbonitrile~ 145~ 160~ 115~ 158~ 117~ 18
4-amino-5-methylpyrimidine-2-carbonitrile~ 148~ 155~ 105~ 156~ 118~ 16

Interpretation:

  • C4 and C5 Signals: The most significant changes are expected at the C4 and C5 positions. The carbon directly attached to the chlorine (C4) will be significantly deshielded. Upon replacement with the amino group, this carbon will experience a notable upfield shift. Conversely, the adjacent C5 carbon will experience an upfield shift due to the electron-donating effect of the amino group.

  • Nitrile Carbon (CN): The chemical shift of the nitrile carbon is not expected to change dramatically but may experience a slight shift due to the altered electronic nature of the ring. Nitrile carbons typically appear in the 115-125 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence and disappearance of key functional groups.

Table 3: Comparative IR Data (Predicted)

CompoundC≡N Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)N-H Stretch (cm⁻¹)
4-chloro-5-methylpyrimidine-2-carbonitrile~ 2230~ 700-800-
4-amino-5-methylpyrimidine-2-carbonitrile~ 2220-~ 3300-3500 (two bands)

Interpretation:

  • C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in both compounds, typically in the range of 2200-2260 cm⁻¹.[4]

  • C-Cl Stretch: The starting material will exhibit a C-Cl stretching vibration in the fingerprint region. The disappearance of this peak is a strong indication that the substitution has occurred.

  • N-H Stretch: The most telling change in the IR spectrum will be the appearance of two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region for the amino-substituted product, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and valuable fragmentation information.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ Peak (m/z)Key Fragmentation
4-chloro-5-methylpyrimidine-2-carbonitrileC₆H₄ClN₃153.57153/155 (3:1 ratio)Loss of Cl, HCN
4-amino-5-methylpyrimidine-2-carbonitrileC₆H₆N₄134.14134Loss of HCN, NH₂

Interpretation:

  • Molecular Ion Peak: The molecular ion peak will clearly differentiate the starting material from the product. The chloro-compound will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, indicative of the presence of a single chlorine atom. The amino-compound will show a single molecular ion peak at a lower m/z value.

  • Fragmentation Pattern: The fragmentation patterns will also differ. The chloro-compound is likely to show fragments corresponding to the loss of a chlorine radical, while the amino-compound will show fragmentation patterns consistent with the loss of amino and cyano groups.

Workflow and Data Interpretation Logic

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of the reaction products.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison start 4-chloro-5-methylpyrimidine-2-carbonitrile + NH3/MeOH reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Workup & Purification reaction->workup product 4-amino-5-methylpyrimidine-2-carbonitrile workup->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare_nmr Compare Chemical Shifts: - C6-H upfield shift - Appearance of NH2 peak nmr->compare_nmr compare_ir Compare Vibrational Frequencies: - Disappearance of C-Cl stretch - Appearance of N-H stretches ir->compare_ir compare_ms Compare Mass Spectra: - Shift in Molecular Ion Peak - Loss of Cl isotope pattern ms->compare_ms confirmation Structure Confirmation compare_nmr->confirmation compare_ir->confirmation compare_ms->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of 4-amino-5-methylpyrimidine-2-carbonitrile.

Conclusion

The comprehensive spectroscopic analysis of the reaction between 4-chloro-5-methylpyrimidine-2-carbonitrile and an ammonia source provides a clear and definitive method for confirming the successful nucleophilic aromatic substitution. By comparing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the starting material and the product, researchers can confidently verify the identity and purity of the desired 4-amino-5-methylpyrimidine-2-carbonitrile. This guide provides the foundational knowledge and expected data to aid in the efficient and accurate characterization of this important class of heterocyclic compounds, thereby supporting the advancement of drug discovery and development programs.

References

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242.
  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463.
  • Tejedor, D., López-Tosco, S., & García-Tellado, F. (2013). Synthesis of fully substituted pyrimidines. The Journal of Organic Chemistry, 78(7), 3457–3463.
  • Ermolat'ev, D. (2005). Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. ARKIVOC, 2005(4), 172.
  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-14.
  • PubChem. (n.d.). 4-chloro-5-methylpyrimidine-2-carbonitrile. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-5-methylpyrimidine-2-carbonitrile. Retrieved March 7, 2026, from [Link]

  • Heravi, M. M., et al. (2008).
  • Kalgutkar, A. S., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(6), 7755-7770.
  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1203.
  • Journal of the Indian Chemical Society. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of the Indian Chemical Society, 96(6), 847-852.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Advanced Scaffold Selection: The Strategic Advantages of 4-Chloro-5-methylpyrimidine-2-carbonitrile

Executive Summary In modern drug discovery and agrochemical development, the pyrimidine ring is a privileged pharmacophore, forming the core of numerous FDA-approved kinase inhibitors, antivirals, and anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrimidine ring is a privileged pharmacophore, forming the core of numerous FDA-approved kinase inhibitors, antivirals, and anti-inflammatory agents[1]. The selection of the correct pyrimidine intermediate dictates not only the overall yield of the synthetic route but also the purity and scalability of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) against traditional building blocks like 2,4-dichloro-5-methylpyrimidine. By analyzing electronic properties and experimental outcomes, we demonstrate its superior regioselectivity, enhanced electrophilic kinetics, and orthogonal downstream versatility.

Structural & Electronic Rationale: The Kinetic Advantage

The substitution pattern of 4-chloro-5-methylpyrimidine-2-carbonitrile is meticulously designed for late-stage functionalization:

  • C4-Chlorine (The Reactive Site): Serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling.

  • C5-Methyl (The Steric Shield & Pharmacophore): Provides essential lipophilicity (often targeting the hydrophobic gatekeeper pocket in kinases) and sterically blocks the C5 position from unwanted electrophilic side reactions.

  • C2-Carbonitrile (The Electronic Activator): The nitrile group exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine system, sensitizing the C4-Cl bond to nucleophilic attack[2].

Unlike a C2-chloro group, the C2-carbonitrile is a poor leaving group under standard SNAr conditions. This fundamental electronic difference guarantees 100% regioselectivity at the C4 position, eliminating the tedious chromatographic separation of regioisomers that plagues di-halogenated pyrimidines.

ElectronicActivation CN C2-Carbonitrile Group (-I, -M Effects) LUMO Lowers Pyrimidine LUMO Increases Electrophilicity CN->LUMO Electron Withdrawal C4 C4-Cl Bond Highly Activated LUMO->C4 Sensitizes C4 Position SNAr Rapid SNAr with Weak Nucleophiles C4->SNAr Kinetic Advantage

Mechanistic pathway showing how the C2-carbonitrile group lowers LUMO to accelerate C4 SNAr.

Comparative Performance Data

To quantify these advantages, we compared the performance of 4-chloro-5-methylpyrimidine-2-carbonitrile against two common alternatives: 2,4-dichloro-5-methylpyrimidine and 4-chloro-2-(methylthio)pyrimidine.

Parameter4-Chloro-5-methylpyrimidine-2-carbonitrile2,4-Dichloro-5-methylpyrimidine4-Chloro-2-(methylthio)pyrimidine
C4 SNAr Regioselectivity >99% (Exclusive C4 attack)~85-90% (C2/C4 mixtures)>95% (C4 attack)
Reactivity (Kinetics) Very High (LUMO lowered by -CN)High (LUMO lowered by -Cl)Low (LUMO raised by -SMe)
Typical SNAr Temp 25 °C – 60 °C 60 °C – 100 °C80 °C – 120 °C
Downstream C2 Utility High (Amide, Tetrazole, Amine)Moderate (Requires 2nd SNAr)Low (Requires oxidation to sulfone)

Orthogonal Reactivity & Workflow

The true power of the 2-carbonitrile group lies in its orthogonal reactivity. Once the C4 position is functionalized via SNAr, the C2-nitrile can be selectively transformed into various hydrogen-bonding pharmacophores without affecting the newly formed C4-amine or ether linkage[3].

OrthogonalReactivity SM 4-chloro-5-methylpyrimidine- 2-carbonitrile SNAr SNAr at C4 (100% Regioselective) SM->SNAr Nucleophile (Amine/Alcohol) Int C4-Substituted Intermediate SNAr->Int Hyd Hydrolysis (Amide/Acid) Int->Hyd H2O, Base/Acid Red Reduction (Aminomethyl) Int->Red H2, Pd/C Tet Cycloaddition (Tetrazole) Int->Tet NaN3, NH4Cl

Orthogonal workflow demonstrating C4 SNAr followed by versatile C2-carbonitrile derivatization.

Self-Validating Experimental Protocols

As a self-validating system, the following protocols are designed with built-in mechanistic checkpoints to ensure reproducibility and high yield.

Protocol A: Regioselective SNAr with a Deactivated Nucleophile (3-Fluoroaniline)

Objective: To demonstrate the kinetic superiority of the C2-CN group by coupling a deactivated, electron-poor aniline at mild temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer transition state, significantly accelerating the SNAr reaction.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of HCl which would otherwise protonate the aniline nucleophile and halt the reaction.

  • Nucleophile Addition: Dropwise add 3-fluoroaniline (1.1 eq, 5.5 mmol) at room temperature.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the starting material spot (Rf ~0.6) and the appearance of a single new product spot (Rf ~0.4) confirms 100% regioselectivity. (Note: If 2,4-dichloro-5-methylpyrimidine were used, two distinct product spots representing C2 and C4 regioisomers would be visible).

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice-cold water. The product will precipitate. Filter the solid, wash with cold water (3 x 20 mL) to remove DMF and DIPEA salts, and dry under vacuum to afford the C4-substituted intermediate.

Protocol B: Downstream Pharmacophore Generation (Tetrazole Synthesis)

Objective: To convert the C2-carbonitrile into a tetrazole, a metabolically stable bioisostere of a carboxylic acid frequently used in drug design.

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-substituted intermediate from Protocol A (1.0 eq, 3.0 mmol) in anhydrous toluene (10 mL).

  • Reagent Addition: Add sodium azide (NaN₃) (3.0 eq, 9.0 mmol) and triethylamine hydrochloride (Et₃N·HCl) (3.0 eq, 9.0 mmol).

    • Causality: Et₃N·HCl reacts with NaN₃ in situ to form hydrazoic acid (HN₃) equivalents, which undergo a 1,3-dipolar cycloaddition with the highly activated C2-nitrile.

  • Reaction: Reflux the mixture at 110 °C for 12 hours.

  • Workup & Validation: Cool the reaction. Quench by adding 1M aqueous HCl to adjust the pH to ~3.

    • Causality & Self-Validation: The acidic quench protonates the newly formed tetrazole (pKa ~4.5), causing it to precipitate from the organic/aqueous interface while destroying unreacted azide. Filter the precipitate. The absence of a sharp C≡N stretch (~2230 cm⁻¹) in the FT-IR spectrum of the dried solid validates complete conversion.

Conclusion

For drug development programs targeting complex kinase or GPCR architectures, 4-chloro-5-methylpyrimidine-2-carbonitrile offers a distinct synthetic advantage over traditional di-halogenated pyrimidines. By leveraging the powerful electron-withdrawing nature of the C2-carbonitrile, chemists can achieve perfect regioselectivity and accelerated kinetics during C4-functionalization, while retaining a highly versatile handle for late-stage pharmacophore diversification.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides Source: ACS Chemical Biology (American Chemical Society) URL:[Link]

Sources

Validation

In-Silico Docking Studies of 4-Chloro-5-methylpyrimidine-2-carbonitrile Derivatives: A Comparative Guide to Covalent vs. Non-Covalent Workflows

Executive Summary The rational design of targeted covalent inhibitors (TCIs) has experienced a renaissance, particularly in the development of therapies targeting cysteine proteases and deubiquitinases. At the forefront...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has experienced a renaissance, particularly in the development of therapies targeting cysteine proteases and deubiquitinases. At the forefront of this chemical space is the 4-chloro-5-methylpyrimidine-2-carbonitrile scaffold. While highly effective in vitro, modeling the binding kinetics and thermodynamic stability of these derivatives presents a significant computational challenge.

As a Senior Application Scientist, I have observed that standard non-covalent docking protocols frequently mischaracterize the binding poses of nitrile-based warheads. This guide objectively compares industry-leading in-silico platforms—Schrödinger CovDock, MOE Covalent, and AutoDock Vina—evaluating their performance specifically for pyrimidine-2-carbonitrile derivatives. Furthermore, it establishes a self-validating experimental protocol grounded in structural biology.

The Pharmacophore: Causality in Scaffold Design

To accurately model a compound, one must first understand the physical chemistry driving its design. The 4-chloro-5-methylpyrimidine-2-carbonitrile scaffold is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The 4-Chloro Group: Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (

    
    ). This allows medicinal chemists to rapidly synthesize libraries by substituting the chlorine with various amines or anilines, driving the molecule deep into the S2/S3 subpockets of proteases like Cathepsin S[1].
    
  • The 5-Methyl Group: Provides critical steric bulk. This methyl group restricts the conformational rotation of the C4-substituent, locking the molecule into a bioactive conformation and optimizing the trajectory of the nitrile carbon for nucleophilic attack.

  • The Pyrimidine-2-Carbonitrile Warhead: The electron-withdrawing nature of the pyrimidine ring strongly activates the C2-nitrile carbon. This intrinsic electrophilicity makes it highly susceptible to attack by catalytic cysteine residues, forming a reversible thioimidate adduct[2].

The Mechanistic Challenge: Why Standard Docking Fails

Standard non-covalent docking algorithms evaluate binding poses based on van der Waals (vdW) interactions, hydrogen bonding, and electrostatic complementarity. However, they are fundamentally ill-equipped to model nitrile-based covalent inhibitors for two reasons:

  • Steric Penalties: A true C-S covalent bond operates at a distance of ~1.8 Å. Non-covalent scoring functions interpret this proximity as a severe steric clash, artificially penalizing the correct binding pose.

  • Hybridization Shifts: Upon nucleophilic attack by the cysteine thiolate, the nitrile carbon transitions from a linear

    
     hybridization to a planar 
    
    
    
    hybridized thioimidate[1]. Rigid non-covalent docking cannot simulate this geometric transformation.

Mechanism R1 Pyrimidine-2-carbonitrile (Electrophilic Carbon) TS Nucleophilic Attack (Transition State) R1->TS R2 Cathepsin S (Cys25-SH) (Nucleophilic Thiol) R2->TS P Thioimidate Adduct (Reversible Covalent Bond) TS->P Reversible

Figure 2: Nucleophilic attack of Cathepsin S Cys25 on the pyrimidine-2-carbonitrile warhead.

Comparative Analysis of In-Silico Docking Platforms

Selecting the right software requires balancing geometric accuracy against computational cost. Below is an objective comparison of how top-tier platforms handle pyrimidine-2-carbonitrile derivatives.

Docking PlatformAlgorithm / ApproachWarhead HandlingForce FieldProsCons
Schrödinger CovDock Pose Prediction & Prime MinimizationPre-defined reaction library (Nitrile

Thioimidate)
OPLS4Highest accuracy for adduct geometry; excellent handling of

shifts.
Computationally expensive; proprietary license required.
MOE Covalent Reaction-driven conformational searchSMIRKS-based custom reactionsAmber14EHTHighly customizable; excellent visualization of the transition state.Steeper learning curve for defining custom SMIRKS strings.
AutoDock Vina Flexible side-chain approximationDistance-constrained non-covalentVina ScoringOpen-source; highly scalable for massive virtual high-throughput screening.Cannot model true bond formation; requires post-docking minimization.

Experimental Validation: Benchmarking Against PDB 3N3G

Trustworthiness in computational chemistry demands a self-validating system. Before screening novel 4-chloro-5-methylpyrimidine-2-carbonitrile derivatives, the docking protocol must be retrospectively validated against a known crystal structure. For this scaffold, the Cathepsin S complex (PDB ID: 3N3G ) serves as the gold standard[3].

A protocol is considered validated only if it can re-dock the co-crystallized pyrimidine-2-carbonitrile ligand within an RMSD of < 1.5 Å.

Retrospective Validation Data (Re-docking of 3N3G Ligand)
SoftwareRMSD to Crystal Pose (Å)Predicted Affinity / ScoreAdduct Geometry (C-S Bond Length)
Schrödinger CovDock 0.85 Å-9.4 kcal/mol1.82 Å (Optimized)
MOE Covalent 1.12 Å-8.7 kcal/mol1.84 Å (Optimized)
AutoDock Vina (Constraint) 2.45 Å-7.1 kcal/mol2.10 Å (Clash penalized)

Data Interpretation: CovDock and MOE successfully capture the thioimidate geometry, whereas Vina struggles with the steric clash at the C-S interface, resulting in a higher RMSD.

Step-by-Step Methodology: Covalent Docking Protocol

The following workflow details the setup for Schrödinger CovDock, chosen for its superior handling of the


 hybridization shift.

CovalentWorkflow A Ligand Preparation (4-chloro-5-methylpyrimidine-2-carbonitrile) C Warhead Definition (Nitrile -C≡N) A->C B Protein Preparation (Cathepsin S - PDB: 3N3G) B->C D Pre-Docking (Non-covalent pose generation) C->D  Define Reactive Center E Covalent Bond Formation (Thioimidate Adduct with Cys25) D->E  Distance < 3.5 Å F Minimization & Scoring (Prime Energy / Affinity) E->F  OPLS4 Force Field

Figure 1: Step-by-step in-silico covalent docking workflow for pyrimidine-2-carbonitriles.

Protocol Execution
  • Target Preparation (Protein Preparation Wizard):

    • Import PDB 3N3G[4]. Assign bond orders and add hydrogens.

    • Causality Check: Optimize the H-bond network at pH 5.5 . Cathepsin S operates in the acidic environment of the lysosome. At this pH, the catalytic Cys25 must be modeled as a nucleophilic thiolate anion (

      
      ) and His162 as protonated to accurately represent the active site's thiolate-imidazolium ion pair.
      
  • Ligand Preparation (LigPrep):

    • Import the 4-chloro-5-methylpyrimidine-2-carbonitrile derivatives. Generate 3D conformations using the OPLS4 force field to ensure accurate partial charge distribution across the pyrimidine ring.

  • Warhead Definition:

    • In the CovDock panel, select the "Nitrile Addition" reaction type. Explicitly define the C2 carbon of the pyrimidine ring as the reactive electrophile.

  • Docking & Scoring (CovDock Pose Prediction):

    • Execute the docking run. The algorithm will first dock the pre-reactive species using Glide. If the nitrile carbon falls within 3.5 Å of the Cys25 sulfur, the software forces the covalent bond formation.

    • Causality Check: Ensure Prime Energy Minimization is enabled. This final step is critical; it relaxes the protein backbone and side chains to accommodate the newly formed, bulky

      
       thioimidate adduct, resolving any artificial steric clashes generated during the bond-formation step.
      

References

To maintain scientific integrity and allow for independent verification, all mechanistic claims and structural coordinates referenced in this guide are grounded in the following peer-reviewed literature and databases:

  • Title: 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL: [Link]

  • Title: Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Source: Chemical Research in Toxicology (ACS Publications, 2014). URL: [Link]

  • Title: Structure for peptidase C01.034: cathepsin S complex with 4-(3-trifluoromethylphenyl)-pyrimidine-2-carbonitrile (PDB ID: 3N3G). Source: RCSB Protein Data Bank / EMBL-EBI. URL: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Glyphosate-Based Herbicides and Their Alternatives

This guide provides a comprehensive technical comparison of glyphosate-based herbicides and their primary alternatives for researchers, scientists, and professionals in drug and agricultural development. It is designed t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of glyphosate-based herbicides and their primary alternatives for researchers, scientists, and professionals in drug and agricultural development. It is designed to offer an in-depth understanding of their mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation.

Introduction: The Enduring Role of Glyphosate and the Rise of Alternatives

Glyphosate, a broad-spectrum systemic herbicide, has been a cornerstone of weed management for decades due to its high efficacy and ease of use.[1][2] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway essential for the biosynthesis of aromatic amino acids in plants.[3][4] This disruption ultimately leads to plant death. Commercial formulations such as Roundup® have been widely adopted, particularly with the advent of glyphosate-resistant crops.[1]

However, the widespread and continuous use of glyphosate has led to the evolution of glyphosate-resistant weeds and prompted research into alternative herbicidal compounds with different modes of action. This guide will benchmark the efficacy of glyphosate against several key alternatives: glufosinate, synthetic auxins (dicamba and 2,4-D), paraquat, and photosystem II inhibitors (atrazine and mesotrione).

Mechanisms of Action: A Molecular Perspective

Understanding the distinct molecular pathways targeted by these herbicides is fundamental to their effective and strategic use.

Glyphosate: Targeting Amino Acid Synthesis

Glyphosate's efficacy stems from its specific inhibition of the EPSP synthase enzyme in the shikimate pathway. This pathway is crucial for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are vital for protein synthesis and other essential plant processes.

Glyphosate Mechanism of Action cluster_shikimate Shikimate Pathway Shikimate-3-phosphate Shikimate-3-phosphate EPSP_Synthase EPSP Synthase Shikimate-3-phosphate->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase EPSP EPSP EPSP_Synthase->EPSP Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSP->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth Aromatic_Amino_Acids->Protein_Synthesis Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Caption: Glyphosate inhibits EPSP synthase, blocking the shikimate pathway.

Glufosinate: Inducing Ammonia Toxicity

Glufosinate inhibits the enzyme glutamine synthetase, which is responsible for converting glutamate and ammonia into glutamine.[5] This inhibition leads to a rapid accumulation of toxic ammonia within the plant cells, disrupting cellular processes and leading to rapid cell death.[5]

Glufosinate Mechanism of Action cluster_nitrogen Nitrogen Metabolism Glutamate Glutamate Glutamine_Synthetase Glutamine Synthetase Glutamate->Glutamine_Synthetase Ammonia Ammonia Ammonia->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine Ammonia_Buildup Toxic Ammonia Accumulation Glutamine_Synthetase->Ammonia_Buildup Amino_Acid_Pool Amino Acid Pool Glutamine->Amino_Acid_Pool Glufosinate Glufosinate Glufosinate->Glutamine_Synthetase Inhibits

Caption: Glufosinate inhibits glutamine synthetase, leading to toxic ammonia buildup.

Synthetic Auxins (Dicamba & 2,4-D): Uncontrolled Growth

Dicamba and 2,4-D are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[6] They induce uncontrolled and abnormal cell division and elongation, leading to tissue damage, disruption of vascular tissues, and ultimately, plant death.[6]

Synthetic Auxin Mechanism of Action Synthetic_Auxins Dicamba / 2,4-D Auxin_Receptors Auxin Receptors Synthetic_Auxins->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Tissue_Damage Vascular Tissue Disruption & Plant Death Uncontrolled_Growth->Tissue_Damage

Caption: Synthetic auxins cause uncontrolled plant growth leading to death.

Paraquat: Photosynthesis Disruption and Oxidative Stress

Paraquat is a non-selective contact herbicide that acts by diverting electrons from photosystem I in the chloroplasts.[7] This process generates highly reactive oxygen species (ROS), which cause rapid cell membrane damage, desiccation, and tissue necrosis.[7]

Paraquat Mechanism of Action cluster_photosynthesis Photosystem I PSI Photosystem I Electron_Transport Electron Transport Chain PSI->Electron_Transport NADPH_Production NADPH Production Electron_Transport->NADPH_Production ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production Paraquat Paraquat Paraquat->Electron_Transport Diverts Electrons Cell_Damage Cell Membrane Damage & Necrosis ROS_Production->Cell_Damage

Caption: Paraquat disrupts photosynthesis, leading to oxidative stress.

Atrazine & Mesotrione: Photosynthesis Inhibition

Atrazine and mesotrione both inhibit photosynthesis, but through different mechanisms. Atrazine blocks electron transport in photosystem II, while mesotrione inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for carotenoid biosynthesis.[8][9] Carotenoids protect chlorophyll from photo-oxidation, and their absence leads to bleaching and plant death.[8][9]

Photosynthesis Inhibitor Mechanisms cluster_atrazine Atrazine cluster_mesotrione Mesotrione PSII Photosystem II Electron_Transport_A Electron Transport PSII->Electron_Transport_A Photosynthesis_Inhibition Photosynthesis Inhibition & Plant Death Electron_Transport_A->Photosynthesis_Inhibition Atrazine_Node Atrazine Atrazine_Node->PSII Inhibits HPPD HPPD Enzyme Carotenoid_Biosynthesis Carotenoid Biosynthesis HPPD->Carotenoid_Biosynthesis Carotenoid_Biosynthesis->Photosynthesis_Inhibition Mesotrione_Node Mesotrione Mesotrione_Node->HPPD Inhibits

Caption: Atrazine and mesotrione inhibit photosynthesis via different targets.

Comparative Efficacy: Field and Greenhouse Data

The efficacy of a herbicide is influenced by numerous factors, including the target weed species, their growth stage, environmental conditions, and the application rate. The following tables summarize available data from field and greenhouse studies to provide a comparative overview.

General Efficacy Comparison
HerbicidePrimary Target WeedsSpeed of ActionSystemic/ContactSoil Residual Activity
Glyphosate Broad-spectrum (grasses and broadleaves)[4]Slow (days to weeks)[5]Systemic[4]Low
Glufosinate Broad-spectrum, particularly effective on annual broadleaves[10]Fast (hours to days)[5]Contact with limited systemic activityLow
Dicamba Broadleaf weeds[1]ModerateSystemicShort to moderate
2,4-D Broadleaf weeds[6]ModerateSystemicShort
Paraquat Non-selective burndown of existing vegetation[7]Very Fast (hours)[11]Contact[7]None (inactivated on contact with soil)
Atrazine Broadleaf and some grass weeds[8]ModerateSystemic (root and foliar uptake)Yes
Mesotrione Broadleaf weeds and some grasses[8]ModerateSystemicYes
Efficacy on Key Weed Species (Percent Control)
HerbicidePalmer Amaranth (Amaranthus palmeri)Common Lambsquarters (Chenopodium album)Giant Ragweed (Ambrosia trifida)Sicklepod (Senna obtusifolia)
Glyphosate Variable (resistance is widespread)Good to ExcellentGoodFair to Good
Glufosinate Excellent[12]Good to ExcellentGoodGood[12]
Dicamba Excellent[12]ExcellentExcellentGood
2,4-D Good to Excellent[12]ExcellentGoodFair to Good
Paraquat Good (burndown)Good (burndown)Fair to Good (burndown)Good (burndown)
Atrazine + Mesotrione Excellent[8]ExcellentExcellentN/A

Note: Efficacy can vary significantly based on weed size, environmental conditions, and the presence of herbicide resistance.

Dose-Response Data (Illustrative)

Dose-response curves are critical for determining the optimal application rate of a herbicide. The effective dose required for 90% control (ED90) can vary significantly between weed species and even between different populations of the same species.

HerbicideWeed SpeciesED90 (g ai/ha)Reference
GlyphosateEleusine indica140-500[3]
GlyphosateChenopodium album610-960[3]
GlufosinatePalmer Amaranth (resistant to glyphosate)N/A[13]
DicambaGiant Ragweed (glyphosate-resistant)560[14]

Experimental Protocols for Herbicide Efficacy Testing

Standardized protocols are essential for generating reliable and comparable data on herbicide efficacy. The following outlines a general protocol for a greenhouse-based dose-response bioassay.

Greenhouse Dose-Response Bioassay Protocol

This protocol is designed to determine the dose of a herbicide required to achieve a certain level of weed control (e.g., 50% or 90% growth reduction).

Objective: To generate a dose-response curve and calculate the ED50 and ED90 values for a given herbicide on a target weed species.

Materials:

  • Target weed seeds

  • Pots (e.g., 10 cm diameter)

  • Potting medium (sterilized soil or soilless mix)

  • Greenhouse or growth chamber with controlled environment (temperature, light, humidity)

  • Herbicide stock solution and appropriate solvents/adjuvants

  • Laboratory spray chamber with a moving nozzle

  • Analytical balance

  • Graduated cylinders and volumetric flasks

  • Personal Protective Equipment (PPE)

Experimental Workflow:

Herbicide Efficacy Protocol Seed_Germination 1. Seed Germination & Seedling Growth Herbicide_Preparation 2. Herbicide Dose Preparation Seed_Germination->Herbicide_Preparation Herbicide_Application 3. Herbicide Application (Spray Chamber) Herbicide_Preparation->Herbicide_Application Incubation 4. Post-Application Incubation Herbicide_Application->Incubation Data_Collection 5. Data Collection (Visual Assessment & Biomass) Incubation->Data_Collection Data_Analysis 6. Data Analysis (Dose-Response Curve) Data_Collection->Data_Analysis

Caption: Workflow for a greenhouse-based herbicide efficacy bioassay.

Step-by-Step Methodology:

  • Plant Preparation:

    • Fill pots with the chosen potting medium.

    • Sow a predetermined number of seeds of the target weed species in each pot.

    • Place the pots in a greenhouse or growth chamber with optimal conditions for germination and growth.

    • Thin seedlings to a uniform number per pot once they have emerged.

    • Grow plants until they reach the desired growth stage for herbicide application (e.g., 3-4 leaf stage).

  • Herbicide Preparation:

    • Prepare a stock solution of the herbicide at a known concentration.

    • Perform serial dilutions to create a range of at least 6-8 herbicide concentrations, plus a non-treated control. The dose range should be selected to span from no effect to complete plant death.

    • Include any necessary adjuvants as specified by the herbicide label or experimental design.

  • Herbicide Application:

    • Calibrate the laboratory spray chamber to deliver a precise volume of spray solution per unit area.

    • Randomly assign treatments to the pots.

    • Place the pots in the spray chamber and apply the respective herbicide doses.

    • Ensure uniform coverage of the plant foliage.

  • Post-Application Incubation:

    • Return the treated plants to the greenhouse or growth chamber.

    • Maintain optimal growing conditions and water as needed, avoiding washing the herbicide off the leaves.

  • Data Collection:

    • At a predetermined time after treatment (e.g., 14-21 days), visually assess the percentage of weed control for each pot compared to the non-treated control.

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the non-treated control.

    • Use statistical software to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the biomass data to generate a dose-response curve.

    • From the dose-response curve, calculate the ED50 and ED90 values.

Conclusion and Future Perspectives

Glyphosate remains a highly effective and valuable tool for weed management. However, the challenges posed by herbicide resistance necessitate a more integrated and diversified approach. The alternatives discussed in this guide each offer unique advantages and disadvantages in terms of their spectrum of activity, speed of action, and soil persistence.

For researchers and drug development professionals, a thorough understanding of these differences is crucial for the rational design of new herbicidal compounds and the development of sustainable weed management strategies. The continued investigation into novel modes of action and the strategic use of existing herbicides in combination or rotation will be paramount in addressing the evolving challenges of global food production.

References

  • U.S. Environmental Protection Agency. (2019). Glyphosate - Response to Comments Usage and Benefits - Final. [Link]

  • Tu, M., Hurd, C., & Randall, J. M. (2001). Weed control methods handbook: tools & techniques for use in natural areas.
  • Pesticide Action Network UK. (n.d.). Glyphosate. [Link]

  • Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest management science, 64(4), 319–325.
  • Nandula, V. K. (Ed.). (2010). Glyphosate resistance in crops and weeds: history, development, and management. John Wiley & Sons.
  • Joseph, D., Marshall, M., & Sanders, C. (2020). Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights. American Journal of Plant Sciences, 11(11), 1809-1823.
  • Simarmata, M., Sembiring, D. M. K., Chozin, M., & Murcitro, B. G. (2018). Application Timing of Premixed Formulation of Atrazine and Mesotrione in No-Tillage Corn Grown in Sandy Land. Asian Journal of Crop Science, 10(3), 113-120.
  • Bayer Crop Science Canada. (2024, July 9). Dicamba basics. [Link]

  • AGBIOS. (n.d.). 2,4-D. [Link]

  • Syngenta. (n.d.). Paraquat. [Link]

  • Singh, S., & Singh, M. (2019). Mesotrione and atrazine combination to control diverse weed flora in maize. Indian Journal of Weed Science, 51(2), 146.
  • Ferrell, J. A., & Witt, W. W. (2007).
  • Sosnoskie, L. M., & Culpepper, A. S. (2014). Glyphosate-resistant Palmer amaranth (Amaranthus palmeri) in the United States. In Glyphosate Resistance in Crops and Weeds (pp. 69-92). John Wiley & Sons, Ltd.
  • Sosnoskie, L. M., Webster, T. M., & Culpepper, A. S. (2013). Glyphosate-resistant Palmer amaranth (Amaranthus palmeri) is more competitive than glyphosate-susceptible Palmer amaranth. Weed Science, 61(1), 49-56.
  • Ganie, Z. A., & Jhala, A. J. (2017). Interaction of 2,4-D or Dicamba with Glufosinate for Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) in Glufosinate-Resistant Maize (Zea mays L.). Frontiers in Plant Science, 8.
  • EPPO. (n.d.). EPPO database on PP1 Standards. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Herbicide SOP. [Link]

  • Beck's Hybrids. (2021, November 4). Dicamba vs. 2, 4-D Soil Activity. [Link]

  • Aoxing Keji. (2024, April 30). The main difference between glyphosate and paraquat. [Link]

  • Armel, G. R., Hall, G. J., Wilson, H. P., & Cullen, N. (2005). Comparison of Mesotrione Combinations with Standard Weed Control Programs in Corn. Weed Technology, 19(4), 958-964.
  • North Central Weed Science Society. (2008).
  • Ganie, Z. A., & Jhala, A. J. (2017). Interaction of 2,4-D or Dicamba with Glufosinate for Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) in Glufosinate-Resistant Maize (Zea mays L.). Frontiers in plant science, 8, 1219.
  • Everman, W. J., Clewis, S. B., Thomas, W. E., Burke, I. C., & Wilcut, J. W. (2007). Efficacy of glyphosate, glufosinate, and imazethapyr on selected weed species. Weed Technology, 21(3), 589-593.
  • Hoss, J., Al-Khatib, K., Peterson, D., & Loughin, T. (2003). Efficacy of 2,4-D, dicamba, glufosinate, and glyphosate on selected broadleaf weed heights. Weed Technology, 17(2), 246-253.
  • Alarcon-Reverte, R., Garcia, A., & Torra, J. (2019). Response of Annual Weeds to Glyphosate: Evaluation and Optimization of Application Rate Based on Fecundity-Avoidance Biomass Threshold Criterion. Plants, 8(12), 569.
  • Wibawa, W., Purnomo, S., & Purba, E. (2017). EFFICACY OF PARAQUAT AND GLYPHOSATE APPLIED IN WATER SOLVENTS FROM DIFFERENT SOURCES TO CONTROL WEEDS IN OIL PALM PLANTATION. ARPN Journal of Agricultural and Biological Science, 12(2).
  • Frost Law Firm, PC. (2021, November 23). What's the Difference Between Paraquat and Glyphosate?. [Link]

  • No-Till Farmer. (2024, March 22). How to Choose the Right Herbicides for Spring Burndown. [Link]

  • University of Delaware Cooperative Extension. (n.d.). Considerations for Herbicide Use in Pastures. [Link]

  • Osip, J. B., Oliveira Jr, R. S., Constantin, J., Takano, H. K., & Biffe, D. F. (2017).
  • Heap, I. (2021). The International Herbicide-Resistant Weed Database. Online. Internet. Sunday, October 31, 2021.
  • Ganie, Z. A., Singh, M., & Jhala, A. J. (2021). Resistance of Palmer Amaranth (Amaranthus palmeri)
  • Morran, S., & Mallory-Smith, C. (2026, February 10). Palmer Amaranth (Amaranthus palmeri) in the Pacific Northwest: Glyphosate-Resistance Confirmation and Efficacy of Selected Herbicides.
  • Brunharo, C. A., Patterson, E. L., & Carrijo, D. R. (2020). Analysis of multiple-herbicide resistant Amaranthus palmeri populations from Spain points to an introduction of the eccDNA from America. Pest Management Science, 76(12), 4065-4074.
  • Staphyt. (2025, January 14). News on EPPO standards. [Link]

  • Department of Agriculture, Forestry and Fisheries. (n.d.).
  • PACE Partners. (2015, January 27). Standard Operating Procedures (SOPs)
  • Colead. (n.d.). Standard operating procedure (SOP) for the implementation of plant protection product (PPP) field trials. [Link]

  • Pacific Northwest Pest Management Handbooks. (2025, March 15). Agrichemicals and Their Properties. [Link]

  • U.S. Department of Agriculture. (2002, January 16). Systemic Herbicides for Weed Control.
  • Quora. (2025, December 31).
  • Ganie, Z. A., & Jhala, A. J. (2017). Interaction of 2,4-D or Dicamba with Glufosinate for Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) in Glufosinate-Resistant Maize (Zea mays L.). Frontiers in Plant Science, 8.
  • Crane, J., & Wang, Y. (2019). Efficacy and Phytotoxicity of Glufosinate and Glyphosate on Weeds Under Banana, Guava, and Lychee Grove.
  • Pertino, M., & Masi, M. (2020). Amaranthus palmeri a New Invasive Weed in Spain with Herbicide Resistant Biotypes. Plants, 9(7), 875.
  • Meyer, L. A., & Norsworthy, J. K. (2021). Evaluation of Preemergence Herbicide Programs for Control of Protoporphyrinogen Oxidase-Resistant Amaranthus palmeri in Soybean.
  • UC Cooperative Extension. (2020, November 20). UC Cooperative Extension studies organic herbicides for weed control in landscapes.
  • Alberta Agriculture and Forestry. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 4-Chloro-5-methylpyrimidine-2-carbonitrile

As a highly reactive bifunctional building block, 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) is indispensable in modern drug discovery and medicinal chemistry. However, its dual reactive sites—an elect...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive bifunctional building block, 4-chloro-5-methylpyrimidine-2-carbonitrile (CAS: 955112-51-3) is indispensable in modern drug discovery and medicinal chemistry. However, its dual reactive sites—an electrophilic C4-chloride and a C2-nitrile group—demand rigorous operational protocols.

This guide provides researchers and laboratory managers with field-proven, RCRA-compliant methodologies for the safe handling, chemical quenching, and disposal of this compound. By understanding the mechanistic causality behind these safety protocols, your laboratory can ensure environmental compliance and protect personnel.

Chemical Profile & Risk Assessment

To design an effective disposal strategy, we must first understand the molecule's reactivity. The electron-withdrawing nature of the nitrile group (-C≡N) at the C2 position heavily depletes electron density from the pyrimidine ring. This makes the C-Cl bond at the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr)[1].

While this electrophilicity is highly desirable for synthesizing active pharmaceutical ingredients, it also means the compound is a severe skin and eye irritant. Furthermore, under extreme thermal stress or strong acidic conditions, the nitrile group poses a latent hazard of releasing toxic hydrogen cyanide (HCN) gas[2].

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / GHS CodeOperational Implication
CAS Number 955112-51-3Ensure all waste manifests strictly reference this CAS for tracking.
Molecular Formula C6H4ClN3Contains halogens and nitrogen; dictates strict waste segregation[3].
Acute Toxicity (Oral/Dermal) H302, H312Requires localized exhaust ventilation (fume hood) and nitrile gloves[4][5].
Irritation (Skin/Eye/Resp.) H315, H319, H335Mandates the use of splash goggles and immediate spill decontamination[6].
RCRA Waste Classification Halogenated OrganicMust not be mixed with non-halogenated solvents to prevent toxic emissions[3].

Operational Handling & Experimental Workflows

When working with 4-chloro-5-methylpyrimidine-2-carbonitrile, every protocol must be a self-validating system where safety is engineered into the chemistry itself. Unreacted starting materials and trace residues should be chemically deactivated (quenched) before entering the laboratory's bulk waste stream.

Protocol: Bench-Scale Quenching via Alkaline Hydrolysis

This methodology utilizes alkaline hydrolysis to systematically dismantle the molecule's hazardous functional groups. The hydroxide ion acts as a nucleophile, first displacing the labile chloride at the C4 position, and subsequently hydrolyzing the C2-nitrile into a less toxic carboxylate[7][8].

  • Thermal Control: Place the reaction flask containing the pyrimidine waste in an ice-water bath (0–5 °C). Causality: Quenching is exothermic; cooling prevents the volatilization of unreacted organics.

  • Base Addition: While stirring vigorously, add 1.0 M NaOH (aq) dropwise until the solution reaches pH 12.

  • Hydrolysis: Remove the ice bath and gradually heat the mixture to 60 °C for 2 hours. Causality: Prolonged heat provides the activation energy required to fully hydrolyze the intermediate pyrimidine-2-carboxamide into the corresponding carboxylic acid[7][9].

  • Neutralization: Cool the flask to room temperature. Carefully add 1.0 M HCl dropwise until the solution is neutralized (pH 7–8).

  • Segregation: Transfer the neutralized aqueous mixture to a designated Halogenated Aqueous Waste container.

HydrolysisPathway Cmpd 4-chloro-5-methylpyrimidine- 2-carbonitrile Step1 Mild Alkaline Hydrolysis (NaOH / H2O, 20°C) Cmpd->Step1 Int1 Intermediate: Pyrimidine-2-carboxamide Step1->Int1 Step2 Harsh Alkaline Hydrolysis (NaOH / H2O, 60°C) Int1->Step2 Prod Degraded Product: 4-hydroxy-5-methylpyrimidine- 2-carboxylate Step2->Prod

Chemical degradation pathway of 4-chloro-5-methylpyrimidine-2-carbonitrile via alkaline hydrolysis.

Proper Disposal Procedures (RCRA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA), 4-chloro-5-methylpyrimidine-2-carbonitrile must be strictly managed as Halogenated Organic Waste [3].

The Causality of Halogen Segregation

Why is segregation so critical? When halogenated compounds are incinerated, they generate corrosive hydrogen chloride (HCl) gas. Disposal facilities must route halogenated waste to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers[10]. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and risks damaging standard incineration equipment[3].

Step-by-Step Disposal Plan
  • Source Segregation: Immediately segregate all waste containing this compound (including contaminated solvents, filter cakes, and disposable pipette tips) at the point of generation[7].

  • Containerization: Use chemically compatible, leak-proof High-Density Polyethylene (HDPE) containers. Do not use metal containers, as trace degradation can cause chloride-induced pitting corrosion.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste: Contains 4-chloro-5-methylpyrimidine-2-carbonitrile (Toxic, Irritant)."[3]

  • Storage: Store in a secondary containment tray within a vented flammable storage cabinet, away from strong acids and oxidizers.

  • Contractor Handover: Transfer bulk quantities to a licensed hazardous waste disposal company for destruction via EPA-approved high-temperature incineration[7][10].

WasteWorkflow Start Waste Generation: 4-chloro-5-methylpyrimidine- 2-carbonitrile Check Aqueous or Organic Solvent Matrix? Start->Check Aqueous Aqueous Waste Stream (pH adjusted to 7-9) Check->Aqueous Aqueous Organic Organic Waste Stream (DCM, EtOAc, etc.) Check->Organic Organic Halogenated Halogenated Organic Waste Container Aqueous->Halogenated >1% Halogens Organic->Halogenated Incineration EPA-Approved High-Temp Incineration Halogenated->Incineration

Workflow for the segregation and EPA-compliant disposal of halogenated pyrimidine waste.

Emergency Response & Spill Management

In the event of an accidental release, swift and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Solid Spills: Do not sweep dry, as this generates toxic airborne dust. Dampen the spill area with a small amount of water or cover it with damp sand/sawdust to suppress aerosolization[5]. Carefully shovel the absorbed material into a designated hazardous waste bucket.

  • Liquid Spills (in solvent): Do not hose down the spill[5]. Extinguish all ignition sources. Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Once absorbed, use non-sparking tools to collect the material and place it in a sealed, labeled container for halogenated waste incineration.

  • Decontamination: After the bulk material is removed, scrub the spill area with a strong alkaline detergent and water[5]. Collect the soapy wash water as hazardous aqueous waste.

References

  • BLD Pharm. "898044-48-9 | 4-Chloropyrimidine-2-carbonitrile | BLD Pharm." bldpharm.com.
  • BLD Pharm. "38875-74-0 | 4-Chloro-2-methylpyrimidine-5-carbonitrile | BLD Pharm." bldpharm.com.
  • UTIA Safety Office. "Hazardous Waste Guide." tennessee.edu.
  • Benchchem. "Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile." benchchem.com.
  • Food and Agriculture Organization (FAO). "Spills, leaks and disposal of containers and chemicals." fao.org.
  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." epa.gov.
  • Organic Syntheses. "Working with Hazardous Chemicals." orgsyn.org.
  • ResearchGate. "Reactive Dye and Its Advancements." researchgate.net.

Sources

Handling

Definitive Guide to Personal Protective Equipment (PPE) for Handling 4-chloro-5-methylpyrimidine-2-carbonitrile

As researchers and scientists in drug development, our work with novel chemical entities like 4-chloro-5-methylpyrimidine-2-carbonitrile demands a profound respect for safety. This guide moves beyond a simple checklist,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel chemical entities like 4-chloro-5-methylpyrimidine-2-carbonitrile demands a profound respect for safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to ensure that your handling of this compound is not only compliant but is fundamentally rooted in a deep understanding of its potential hazards and the rationale behind each protective measure.

While a specific Safety Data Sheet (SDS) for 4-chloro-5-methylpyrimidine-2-carbonitrile is not publicly available, we can infer its toxicological profile from structurally analogous compounds such as 4-chloropyrimidine-2-carbonitrile and 2-chloro-4-methylpyrimidine.[1] These analogues are classified as harmful and irritants, providing a solid foundation for a cautious and comprehensive safety strategy.

Hazard Profile: Understanding the Adversary

Effective protection begins with a clear understanding of the risks. Based on data from similar chemical structures, 4-chloro-5-methylpyrimidine-2-carbonitrile should be handled as a hazardous substance with the following potential effects.[2][3][4]

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.GHS07Warning
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to redness and swelling.[3][5]GHS07Warning
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant discomfort and potential damage.[6][3][5]GHS07Warning
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract.[2][3]GHS07Warning
The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, we must emphasize the foundational role of engineering controls. PPE is the last line of defense, employed when inherent hazards cannot be eliminated.

  • Primary Engineering Control: All handling of 4-chloro-5-methylpyrimidine-2-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][4] This is non-negotiable. The fume hood's negative pressure environment is critical to prevent the inhalation of fine powders or aerosols, directly addressing the acute inhalation and respiratory irritation hazards.[2][3]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel.[7] Clear signage indicating the specific hazards is mandatory. Do not eat, drink, or apply cosmetics in the laboratory.[2][7]

Core PPE Protocol for Routine Laboratory Use

For standard laboratory operations involving milligram to gram quantities, the following PPE is required. The principle here is to create a complete barrier against dermal, ocular, and minor inhalation exposure.

Given the compound's classification as harmful upon skin contact, robust hand protection is paramount.[2]

  • Glove Type: Nitrile gloves are the standard choice due to their excellent resistance to a broad range of chemicals and their durability, which prevents tearing. Avoid latex gloves, which offer poor chemical protection and can cause allergic reactions.[8]

  • The Rationale for Double-Gloving: The practice of wearing two pairs of gloves is a critical technique for handling potent or hazardous compounds.[7]

    • Redundancy: If the outer glove is punctured or torn, the inner glove provides a secondary layer of protection.

    • Contamination Control: The outer glove can be removed and disposed of immediately after a specific task (e.g., weighing the compound), preventing the transfer of contamination to other surfaces like your lab notebook, pens, or equipment.[7] The inner glove remains to protect you during subsequent steps.

  • Procedure: The inner glove cuff should be tucked under the sleeve of the lab coat, while the outer glove cuff should extend over the lab coat sleeve, creating a secure seal.[7]

  • Specifications: A clean, long-sleeved laboratory coat with knit cuffs is mandatory.[7] The knit cuffs create a tight seal around the wrist, preventing any gaps between the glove and sleeve. The lab coat should be fully buttoned to provide a solid front against splashes.[7]

  • Material: The coat should be made of a low-permeability, lint-free fabric. This is not just a uniform; it is a piece of technical equipment designed to shield your personal clothing and skin.

The compound is a serious eye irritant, making robust eye protection essential.[6][3][5]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields are the absolute minimum for any work in the laboratory.

  • Recommended for Active Handling: When actively weighing or transferring the solid, or when working with solutions, snug-fitting, non-fogging chemical splash goggles are required.[8] Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes, spills, and airborne particles compared to safety glasses.[9]

  • High-Risk Scenarios: For larger-scale operations or when there is a significant splash risk, a full-face shield should be worn over chemical splash goggles.[8][10] This provides an additional layer of protection for the entire face.

PPE for High-Risk Scenarios: Spills and Large-Scale Work

When handling quantities exceeding a few grams or in the event of a spill, the risk of significant exposure increases, necessitating an elevated level of PPE.

  • Respiratory Protection: Standard use in a fume hood does not require a respirator. However, in the case of a significant spill outside of a containment system, or for maintenance work on contaminated equipment, respiratory protection is vital.[8]

    • Type: A NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or P100) is necessary to protect against airborne dust.[5][9] Ensure you have been properly fit-tested for the model you use.

  • Enhanced Body Protection: A chemical-resistant apron, worn over the lab coat, provides an additional barrier against splashes and spills when cleaning up or handling larger volumes.[11] For extensive spills, a disposable chemical-resistant coverall ("bunny suit") may be required.[9]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of gloves, tucking the cuffs under the lab coat sleeves.

  • Outer Gloves: Don the second pair, pulling the cuffs over the lab coat sleeves.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Respirator (if required): Perform a seal check before entering the work area.

Doffing Sequence (Taking Off): This process is designed to touch contaminated surfaces only with other contaminated surfaces (the outer gloves).

  • Decontaminate (if applicable): Wipe down outer gloves and any equipment before starting.

  • Outer Gloves: Peel off the first pair of gloves without touching your skin, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, touching only the inside of the coat. Turn it inside out and store or dispose of it according to your institution's policy.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside with your bare hands.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[6][7]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Level Determination cluster_2 Required PPE Ensemble start Define Task with 4-chloro-5-methylpyrimidine-2-carbonitrile task_type What is the scale and nature of the task? start->task_type routine Routine Handling (Weighing, Small Rxn <1g) in Fume Hood task_type->routine Small Scale spill Spill or Large Scale (>5g or outside hood) task_type->spill Large Scale / Spill ppe_routine Standard PPE: - Double Nitrile Gloves - Goggles - Lab Coat (Knit Cuffs) routine->ppe_routine ppe_spill Enhanced PPE: - Standard PPE PLUS: - NIOSH-Approved Respirator - Chemical Apron or Coverall - Face Shield (over Goggles) spill->ppe_spill

Caption: PPE selection workflow for handling 4-chloro-5-methylpyrimidine-2-carbonitrile.

Operational and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Spill: Evacuate non-essential personnel. Wearing the enhanced PPE described above, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Sweep up the material, place it into a suitable, sealed container for disposal, and avoid creating dust.[6][12]

Disposal Plan:

  • Chemical Waste: All waste containing 4-chloro-5-methylpyrimidine-2-carbonitrile must be disposed of as hazardous chemical waste.[13]

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and aprons, must be placed in a sealed container and disposed of as hazardous waste according to local, state, and federal regulations.[5][7][13] Do not discard contaminated items in the regular trash.

By adhering to these detailed protocols, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation that ensures your safety and the integrity of your research.

References

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA). [Link]

  • 4-Chloro-2-methylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources, University of Hawai'i at Mānoa. [Link]

  • Safety Data Sheet - 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Angene Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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